molecular formula C7H6BrClS B1400479 (2-Bromo-5-chlorophenyl)(methyl)sulfane CAS No. 255051-34-4

(2-Bromo-5-chlorophenyl)(methyl)sulfane

Cat. No.: B1400479
CAS No.: 255051-34-4
M. Wt: 237.55 g/mol
InChI Key: DYZDWOUTMZQILR-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C7H6BrClS and its molecular weight is 237.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-4-chloro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZDWOUTMZQILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Bromo-5-chlorophenyl)(methyl)sulfane: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of the Synthesis, Characterization, and Synthetic Utility of a Halogenated Thioanisole Intermediate

Introduction

(2-Bromo-5-chlorophenyl)(methyl)sulfane, also known as 1-bromo-4-chloro-2-(methylthio)benzene, is a halogenated thioanisole derivative with the CAS number 255051-34-4.[1][] As with many poly-substituted aromatic compounds, its significance lies in its potential as a versatile building block in organic synthesis. The distinct electronic environments and reactivities of its functional groups—a bromo group, a chloro group, and a methylsulfane (thioether) moiety—allow for selective, stepwise modifications. This makes it a valuable intermediate for researchers and drug development professionals engaged in the synthesis of complex molecular architectures, potentially for applications in pharmaceuticals, agrochemicals, and materials science.[3][4]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical and spectroscopic properties, potential reactivity, and essential safety protocols. The information is curated for researchers, scientists, and process chemists to facilitate its effective use in a laboratory setting.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of substituted thioanisoles like this compound is typically achieved through the alkylation of a corresponding thiophenol.[5][6] A common and reliable method is the S-methylation of 2-bromo-5-chlorothiophenol using a methylating agent such as methyl iodide.

The reaction proceeds via a straightforward nucleophilic substitution mechanism. The thiophenol is first deprotonated by a base, such as sodium hydroxide, to form a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to yield the final thioether product.

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the S-methylation of a thiophenol, adapted for the synthesis of the title compound.[5]

Materials:

  • 2-Bromo-5-chlorothiophenol

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium hydroxide (1.1 equivalents) in ethanol, add 2-bromo-5-chlorothiophenol (1.0 equivalent).

  • Stir the mixture at room temperature for approximately 5-10 minutes to ensure complete formation of the thiophenolate salt.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 5 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous solution with ethyl acetate (3x).

  • Combine the organic fractions, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Thiophenol 2-Bromo-5-chlorothiophenol Deprotonation 1. Deprotonation (Formation of Thiophenolate) Thiophenol->Deprotonation Base NaOH in EtOH Base->Deprotonation MethylatingAgent Methyl Iodide SN2 2. SN2 Attack (Methylation) MethylatingAgent->SN2 Deprotonation->SN2 Workup 3. Aqueous Workup & Extraction SN2->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Reactivity_Diagram cluster_coupling Cross-Coupling at C-Br cluster_oxidation Sulfur Oxidation Start (2-Bromo-5-chlorophenyl) (methyl)sulfane Suzuki Suzuki Coupling (with R-B(OH)2) Start->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Pd/Cu Catalyst Buchwald Buchwald-Hartwig (with R2NH) Start->Buchwald Pd Catalyst Sulfoxide Sulfoxide Derivative Start->Sulfoxide [O] (1 eq.) Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Potential synthetic transformations of the title compound.

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. Organosulfur and organohalogen compounds require specific precautions. [4][7][8]

  • General Handling: Work in a well-ventilated area, preferably within a chemical fume hood. [9]Wear suitable personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes and prevent the formation of aerosols. [8][9]* Toxicity: While specific toxicity data for this compound is not available, related organosulfur compounds can have various biological effects. [7][10]It should be treated as a potentially hazardous substance. Avoid inhalation and ingestion.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [1]Keep it away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved January 18, 2026, from [Link]

  • Albertson, A. G., Walter, C. A., Masih, P. J., Roy, D., Tunoori, A. R., & Dudley, T. J. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(10), 6521–6532. [Link]

  • Khan, I., Ali, S., Saeed, A., & Farooq, U. (2019). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 24(12), 2296. [Link]

  • Chemdad. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • IndiaMART. (n.d.). 2-Bromo-5-Chlorophenyl Methyl Sulfane Cas No.255051-34-4. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Retrieved January 18, 2026, from [Link]

  • Wang, M., Li, Y., Wu, J., Zhang, J., Li, Y., & Yang, C. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5897. [Link]

  • Ali, S., Khan, I., Al-Harrasi, A., & Al-Rawahi, N. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4458. [Link]

  • Fang, R., Wang, Y.-H., Wang, P.-G., & Li, X. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2691. [Link]

  • Wikipedia. (n.d.). Thioanisole. Retrieved January 18, 2026, from [Link]

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  • Calvo-Garrido, C., Moreno, I., & Pichardo, S. (2021). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 10(12), 3121. [Link]

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  • Organic Syntheses. (n.d.). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Retrieved January 18, 2026, from [Link]

  • Moreno, I., et al. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 81, 1-8. [Link]

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  • Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(8), 6958–6969. [Link]

  • Google Patents. (n.d.). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Li, F., & Chen, Z. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2017(4), M958. [Link]

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Sources

An In-depth Technical Guide to (2-Bromo-5-chlorophenyl)(methyl)sulfane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-chlorophenyl)(methyl)sulfane, with the CAS Number 255051-34-4, is a halogenated aromatic sulfide that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methylthio group on a benzene ring, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties, a plausible synthetic route, predicted spectral data, and potential applications of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization. The presence of both bromo and chloro substituents has been shown in some molecular classes to enhance the antimicrobial and antioxidant potential of compounds.[3]

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValue/DescriptionSource/Basis for Prediction
CAS Number 255051-34-4[4]
Molecular Formula C₇H₆BrClS[4]
Molecular Weight 237.54 g/mol [4]
IUPAC Name 1-Bromo-4-chloro-2-(methylthio)benzene[]
Appearance Colorless to pale yellow liquidPredicted based on thioanisole[6]
Boiling Point 257.0 ± 30.0 °C (Predicted)[7]
Melting Point Likely below room temperatureInferred from thioanisole (-15 °C)[8]
Solubility Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene.Predicted based on thioanisole[8][9][10]
Density ~1.6 g/cm³ (Predicted)
LogP 3.8244 (Predicted)[11]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C.[1][11]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the methylation of the corresponding thiophenol, 2-bromo-5-chlorothiophenol. This reaction is a standard procedure for the preparation of aryl methyl sulfides.[6][12]

G A 2-Bromo-5-chlorothiophenol Reaction Mixture Reaction Mixture A->Reaction Mixture B Sodium Hydroxide (NaOH) or other base B->Reaction Mixture C Methyl Iodide (CH3I) or Dimethyl Sulfate C->Reaction Mixture D This compound Reaction Mixture->D Methylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Methylation

This protocol is a generalized procedure based on established methods for the synthesis of thioanisoles.[12]

Materials:

  • 2-Bromo-5-chlorothiophenol

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

  • To this solution, add 2-bromo-5-chlorothiophenol (1 equivalent) and stir for 5-10 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous solution with ethyl acetate (3 x volume of water).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain pure this compound.

Spectral Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show signals for the three aromatic protons and the three methyl protons. The chemical shifts are estimated based on the analysis of similar substituted benzenes.

  • Methyl Protons (-SCH₃): A singlet is expected around δ 2.5 ppm.

  • Aromatic Protons:

    • The proton ortho to the bromine and meta to the methylthio group is expected to be a doublet around δ 7.4-7.6 ppm.

    • The proton ortho to the chlorine and meta to the methylthio group is expected to be a doublet of doublets around δ 7.1-7.3 ppm.

    • The proton between the bromine and chlorine atoms is expected to be a doublet around δ 7.0-7.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Methyl Carbon (-SCH₃): A signal is expected around δ 15-20 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methylthio group. The signals are expected in the range of δ 120-140 ppm.

Predicted Mass Spectrum Fragmentation

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine will result in distinct isotopic patterns for fragments containing these halogens.

G A [C₇H₆BrClS]⁺• m/z = 236/238/240 B [C₇H₆ClS]⁺ m/z = 157/159 A->B - Br• C [C₆H₃BrCl]⁺• m/z = 189/191/193 A->C - CH₃• D [C₇H₆BrS]⁺ m/z = 201/203 A->D - Cl•

Caption: Predicted major fragmentation pathways in the mass spectrum.

Reactivity and Applications in Drug Development

This compound possesses several reactive sites that make it a versatile building block in organic synthesis.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 2-position.[13][14] This enables the introduction of various aryl, alkyl, or amino groups.

  • Oxidation of the Sulfide: The methylthio group can be oxidized to a sulfoxide or a sulfone, which are important functional groups in many biologically active molecules.[6]

  • Lithiation: The methyl group of the thioanisole moiety can be deprotonated with strong bases to form a nucleophile that can participate in various carbon-carbon bond-forming reactions.[15]

While the direct application of this compound in a specific drug is not publicly documented, its structural motifs are present in numerous pharmacologically active compounds. Halogenated aromatic rings are known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules.[2][16] The sulfide and its oxidized derivatives are also common in medicinal chemistry. Therefore, this compound is a valuable starting material for the synthesis of libraries of compounds for drug discovery screening.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. Avoid contact with skin and eyes.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. While detailed experimental data for this specific compound is scarce, its properties and reactivity can be reliably inferred from related structures. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

  • BDMAEE. (2024). thioanisole thioanisole. Retrieved from [Link]

  • Solubility of Things. Thioanisole. Retrieved from [Link]

  • PubChem. Thioanisole. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • PubMed. (2013). Palladium-catalyzed direct α-arylation of methyl sulfones with aryl bromides. Retrieved from [Link]

  • Wikipedia. Thioanisole. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved from [Link]

  • PubMed Central. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

  • PubMed. (2018). Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Retrieved from [Link]

  • ResearchGate. (2018). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. Retrieved from [Link]

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  • ResearchGate. (2018). Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. Retrieved from [Link]

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  • ACS Omega. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Retrieved from [Link]

  • SpectraBase. 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Methylsulfonylation of Alkyl Halides Using Dimethyl Sulfite as SO2 Surrogate and Methyl Source. Retrieved from [Link]

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  • ResearchGate. (2018). A Convenient Method for the Synthesis of aryl methyl sulfides via Cu(I)-Mediated Methylthiolation of Haloarenes with DMSO. Retrieved from [Link]

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Sources

(2-Bromo-5-chlorophenyl)(methyl)sulfane structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Elucidation of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound (CAS No. 255051-34-4).[1][2][][4][5] As a halogenated thioanisole derivative, this compound serves as a valuable model for illustrating the synergistic application of modern analytical methodologies. This document is intended for researchers, analytical chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental design. We will navigate through a self-validating system of analysis, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to confirm the molecular formula, identify functional groups, and definitively establish atomic connectivity.

Introduction and Elucidation Strategy

This compound, with the molecular formula C₇H₆BrClS, presents a classic structural determination challenge due to its isomeric possibilities.[1] The primary objective is to confirm the 1-bromo-4-chloro-2-(methylthio)benzene substitution pattern on the aromatic ring.[] Our approach is predicated on a logical and sequential flow of analysis, where each technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating; for instance, the elemental composition suggested by mass spectrometry is corroborated by the functional groups identified in infrared spectroscopy and ultimately confirmed by the precise connectivity map derived from NMR.

The overall strategy is visualized in the workflow diagram below. We begin with mass spectrometry to obtain the foundational data of molecular weight and elemental composition, followed by infrared spectroscopy to identify the key chemical bonds. The core of the elucidation lies in a comprehensive NMR analysis, which provides the definitive cartography of the molecule's atomic framework.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS GC-MS Analysis MS_Data Molecular Ion Cluster (M, M+2, M+4) & Fragmentation MS->MS_Data Yields Final_Structure Final Structure Confirmation MS_Data->Final_Structure Confirms Formula & Halogen Presence IR FTIR Analysis IR_Data Functional Group Identification IR->IR_Data Reveals IR_Data->Final_Structure Confirms Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_Data Atom Connectivity Map & Substitution Pattern NMR_1D->NMR_Data Provides NMR_2D->NMR_Data Provides NMR_Data->Final_Structure Defines Connectivity

Caption: Overall workflow for the structural elucidation of this compound.

Mass Spectrometry: Molecular Weight and Isotopic Signature

Expertise & Causality: We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as our initial analytical step. GC is ideally suited for the separation of volatile and thermally stable compounds like halogenated thioanisoles. EI is a hard ionization technique that provides reproducible fragmentation patterns and, crucially, a distinct molecular ion region that acts as a fingerprint for the elements present.[6] The presence of both chlorine (³⁵Cl/³⁷Cl isotopes) and bromine (⁷⁹Br/⁸¹Br isotopes) creates a highly characteristic isotopic cluster, which serves as the first point of structural validation.

Trustworthiness: The observation of the predicted M, M+2, and M+4 peaks with the correct relative abundances is a robust confirmation of the presence of one chlorine and one bromine atom in the molecule.[7][8]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate. Note: Avoid halogenated solvents if possible, as they can sometimes interact with the ion source and cause peak tailing.[9][10]

  • GC Conditions:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-350 m/z.

Data Presentation: Expected Molecular Ion Cluster

The molecular weight of C₇H₆BrClS is 237.55 g/mol .[][11] The theoretical isotopic distribution for the molecular ion is summarized below.

Ion PeakIsotopes PresentTheoretical m/zExpected Relative Abundance (%)
M⁺¹²C₇¹H₆⁷⁹Br³⁵Cl³²S23675.8
M⁺+2¹²C₇¹H₆⁸¹Br³⁵Cl³²S or ¹²C₇¹H₆⁷⁹Br³⁷Cl³²S238100.0
M⁺+4¹²C₇¹H₆⁸¹Br³⁷Cl³²S23.9

Note: m/z values are calculated using the most abundant isotope of each element. The table shows the most significant peaks in the cluster.

Infrared Spectroscopy: Functional Group Analysis

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to probe the vibrational modes of molecules, which correspond to specific functional groups. For this compound, FTIR allows us to confirm the presence of the aromatic ring, the aliphatic methyl group, and the carbon-sulfur bond. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane bending vibrations in the fingerprint region. A study on thioanisole and its halogenated derivatives shows that halogen substitution significantly affects vibrational modes, providing a basis for spectral interpretation.[12][13][14]

Trustworthiness: The presence of absorption bands in the expected regions for aromatic C-H, aliphatic C-H, and aromatic C=C bonds provides strong, corroborating evidence for the proposed molecular backbone.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: As the compound is likely a liquid or low-melting solid, a spectrum can be acquired by placing a small drop of the neat sample between two NaCl or KBr salt plates.

  • Data Acquisition:

    • Instrument: Any standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans to improve signal-to-noise ratio.

  • Processing: Perform a background scan (air) prior to the sample scan. The final spectrum should be presented in terms of transmittance or absorbance.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
2950-2850C-H StretchMethyl (-CH₃)
1580-1450C=C StretchAromatic Ring
~1430C-H Bend (asymmetric)Methyl (-CH₃)
880-800C-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene
750-650C-S StretchThioether
Below 800C-Cl, C-Br StretchAryl Halides

Nuclear Magnetic Resonance Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the atomic connectivity of a molecule. We will use a suite of experiments to build the structure piece by piece.

  • ¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Identifies all unique carbon environments.

  • COSY (Correlation Spectroscopy): Maps all ¹H-¹H coupling correlations, revealing the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH coupling).[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (²J_CH and ³J_CH), which is the key to connecting different fragments of the molecule.[15][16][17]

Trustworthiness: The combination of these experiments creates a self-consistent and redundant dataset. For example, the proton-carbon attachments identified by HSQC can be verified through the long-range couplings seen in HMBC. The final structure is only considered confirmed when all observed NMR correlations are in complete agreement with the proposed connectivity.

Experimental Protocols: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire with proton decoupling. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer. Optimize acquisition and processing parameters for the expected concentration. For HMBC, the experiment is typically optimized to detect correlations from couplings of around 8 Hz.[15]

Data Presentation: Predicted NMR Data

Predicted ¹H and ¹³C NMR Chemical Shifts The following are estimated values based on analogous structures. Actual shifts may vary.

PositionProton (¹H) SignalCarbon (¹³C) Signal
-SC H₃~2.5 ppm (singlet, 3H)~18 ppm
C-1-~115 ppm (C-Br)
C-2-~140 ppm (C-S)
C-3~7.4 ppm (doublet, J ≈ 2 Hz)~133 ppm
C-4-~134 ppm (C-Cl)
C-5~7.2 ppm (doublet of doublets, J ≈ 8, 2 Hz)~130 ppm
C-6~7.0 ppm (doublet, J ≈ 8 Hz)~128 ppm

Predicted 2D NMR Correlations

  • COSY: A cross-peak is expected between the proton at C-5 and the proton at C-6, confirming their adjacency.

  • HSQC:

    • Correlation between the signal at ~2.5 ppm and the carbon at ~18 ppm (-SCH₃).

    • Correlation between the proton at ~7.4 ppm and the carbon at ~133 ppm (C3-H3).

    • Correlation between the proton at ~7.2 ppm and the carbon at ~130 ppm (C5-H5).

    • Correlation between the proton at ~7.0 ppm and the carbon at ~128 ppm (C6-H6).

  • HMBC: The HMBC spectrum is the definitive tool for confirming the substitution pattern. The key expected correlations are visualized below.

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion: Integrated Structural Confirmation

The structural elucidation of this compound is achieved through the systematic integration of data from orthogonal analytical techniques.

  • GC-MS confirms the molecular formula C₇H₆BrClS via the molecular weight and the characteristic M/M+2/M+4 isotopic pattern, proving the presence of one bromine and one chlorine atom.

  • FTIR confirms the presence of an aromatic ring, a methyl group, and a thioether linkage, consistent with the proposed structure.

  • NMR spectroscopy provides the definitive proof of connectivity. ¹H and ¹³C NMR identify the number and type of proton and carbon environments. COSY links the adjacent aromatic protons. HSQC maps each proton to its directly attached carbon. Finally, and most critically, HMBC correlations, such as the ³J coupling from the methyl protons to the sulfur-bearing aromatic carbon (C2) and the various ²J and ³J couplings between the aromatic protons and the substituted carbons (C1, C2, C4), unambiguously establish the 1-bromo-4-chloro-2-(methylthio)benzene substitution pattern.

This comprehensive, self-validating workflow ensures the highest degree of confidence in the final structural assignment, serving as a robust template for the characterization of complex organic molecules in research and industrial settings.

References

  • Xina, J. et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. Retrieved from [Link]

  • ResearchGate. FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Retrieved from [Link]

  • Organic With Grace. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Ellis, R. L. et al. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 51(9), 855–859. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-bromo-4-chloro-2-(methylthio)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 1-bromo-4-chloro-2-(methylthio)benzene, a key intermediate for researchers and professionals in drug development and organic synthesis. The document delves into the strategic design of the synthesis, detailed experimental protocols, and the underlying chemical principles that ensure a high-yielding and regioselective outcome.

Introduction and Strategic Overview

1-bromo-4-chloro-2-(methylthio)benzene is a polysubstituted aromatic compound with a unique arrangement of functional groups, making it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the bromine, chlorine, and methylthio moieties allows for a variety of subsequent chemical transformations, such as cross-coupling reactions.

This guide focuses on a robust two-step synthesis commencing from the readily available starting material, 4-chlorothiophenol. The chosen pathway leverages fundamental principles of organic chemistry to control the regioselectivity of the reactions, ensuring the desired isomer is obtained in high purity.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection approach, highlighting the key bond formations and the selection of a suitable starting material.

Retrosynthesis target 1-bromo-4-chloro-2-(methylthio)benzene intermediate 4-chlorothioanisole target->intermediate C-Br bond formation (Electrophilic Aromatic Substitution) start 4-chlorothiophenol intermediate->start S-CH3 bond formation (SN2 Reaction)

Caption: Retrosynthetic analysis of 1-bromo-4-chloro-2-(methylthio)benzene.

This analysis indicates that the target molecule can be synthesized from 4-chlorothioanisole via an electrophilic bromination. In turn, 4-chlorothioanisole can be prepared from 4-chlorothiophenol through a simple methylation reaction.

Synthesis of 4-chlorothioanisole (Intermediate)

The first step in the synthesis is the methylation of 4-chlorothiophenol. This reaction proceeds through a classic SN2 mechanism, where the deprotonated thiophenol acts as a nucleophile, attacking an electrophilic methyl source.

Causality of Experimental Choices
  • Base Selection: A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), is sufficient to deprotonate the acidic thiol proton of 4-chlorothiophenol, forming the highly nucleophilic thiophenolate anion.

  • Methylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are excellent methylating agents for this transformation due to the high electrophilicity of the methyl carbon and the good leaving group ability of iodide or sulfate, respectively.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction itself.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-chlorothiophenol144.62507.23 g
Sodium Hydroxide40.00552.20 g
Methyl Iodide141.94603.75 mL
Acetone--150 mL
Dichloromethane--100 mL
Saturated NaCl solution--50 mL
Anhydrous MgSO4---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chlorothiophenol (7.23 g, 50 mmol) and acetone (150 mL).

  • Stir the mixture until the 4-chlorothiophenol is completely dissolved.

  • Add powdered sodium hydroxide (2.20 g, 55 mmol) to the solution in one portion. The formation of the sodium thiophenolate salt may cause the solution to become cloudy.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (3.75 mL, 60 mmol) dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (100 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and shake. Separate the organic layer.

  • Wash the organic layer with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorothioanisole as a crude product. Further purification can be achieved by vacuum distillation if necessary.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 4-chlorothiophenol 4-chlorothiophenol thiophenolate 4-chlorothiophenolate anion 4-chlorothiophenol->thiophenolate OH- OH⁻ H2O H₂O thiophenolate_ion 4-chlorothiophenolate anion product 4-chlorothioanisole thiophenolate_ion->product methyl_iodide Methyl Iodide iodide I⁻

Caption: Reaction scheme for the synthesis of 4-chlorothioanisole.

Synthesis of 1-bromo-4-chloro-2-(methylthio)benzene (Target Molecule)

The final step is the electrophilic aromatic substitution of 4-chlorothioanisole to introduce a bromine atom. The regioselectivity of this reaction is controlled by the directing effects of the existing substituents.

Scientific Rationale for Regioselectivity

The methylthio group (-SCH3) is an activating, ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance. The chloro group (-Cl) is a deactivating, ortho, para-directing group. In electrophilic aromatic substitution, activating groups have a stronger directing effect than deactivating groups.

In 4-chlorothioanisole, the para position relative to the activating methylthio group is blocked by the chlorine atom. Therefore, the incoming electrophile (Br+) will be directed to the ortho positions. Due to steric hindrance from the methylthio group, substitution at the 2-position is favored, leading to the desired product, 1-bromo-4-chloro-2-(methylthio)benzene.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-chlorothioanisole158.64304.76 g
Bromine (Br2)159.81331.7 mL
Iron(III) Bromide (FeBr3)295.561.50.44 g
Dichloromethane--100 mL
Sat. NaHSO3 solution--50 mL
Saturated NaCl solution--50 mL
Anhydrous MgSO4---

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-chlorothioanisole (4.76 g, 30 mmol) in dichloromethane (100 mL).

  • Add iron(III) bromide (0.44 g, 1.5 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.7 mL, 33 mmol) in 20 mL of dichloromethane.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium bisulfite solution (50 mL) to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer sequentially with water (50 mL) and saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-bromo-4-chloro-2-(methylthio)benzene.

Bromination_Workflow start 4-chlorothioanisole reaction Electrophilic Aromatic Substitution (0°C to rt) start->reaction reagents Br₂, FeBr₃ in CH₂Cl₂ reagents->reaction workup Quenching (NaHSO₃) Extraction & Washing reaction->workup purification Column Chromatography workup->purification product 1-bromo-4-chloro-2-(methylthio)benzene purification->product

Caption: Experimental workflow for the bromination of 4-chlorothioanisole.

Safety and Handling

  • 4-chlorothiophenol: This compound has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl Iodide: This is a volatile and toxic compound, and a suspected carcinogen. All manipulations should be performed in a fume hood.

  • Bromine: Bromine is highly corrosive and toxic. It can cause severe burns upon contact with skin. It should be handled with extreme care in a fume hood, and appropriate PPE, including heavy-duty gloves and a face shield, should be worn.

  • Iron(III) Bromide: This is a hygroscopic and corrosive solid. It should be handled in a dry environment.

References

  • General Synthesis of Thioanisoles

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Electrophilic Aromatic Substitution

    • Title: Directing Effects in Electrophilic Arom
    • Source: Organic Chemistry Tutor
    • URL: [Link]

  • Bromination of Aromatic Compounds: Title: An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene Source: Benchchem
  • Properties of 4-Chlorothiophenol: Title: 4-Chlorothiophenol Source: Sigma-Aldrich

An In-Depth Technical Guide to the Synthesis of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Bromo-5-chlorophenyl)(methyl)sulfane is a valuable substituted thioanisole derivative with applications in pharmaceutical and materials science research. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a focus on the selection of starting materials and detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable foundation for their synthetic endeavors.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The most logical and efficient synthetic route to this compound involves a two-step sequence. The core of this strategy is the formation of a key intermediate, 2-bromo-5-chlorobenzenethiol, followed by its selective S-methylation. This approach allows for the introduction of the sulfur and methyl functionalities in a controlled manner.

G Final_Product This compound Methylation S-Methylation Final_Product->Methylation Retrosynthesis Thiophenol 2-Bromo-5-chlorobenzenethiol Methylation->Thiophenol Sandmeyer Sandmeyer Reaction Thiophenol->Sandmeyer Aniline 2-Bromo-5-chloroaniline Sandmeyer->Aniline

Caption: Retrosynthetic analysis for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-5-chlorobenzenethiol

The successful synthesis of the target molecule hinges on the efficient preparation of 2-bromo-5-chlorobenzenethiol. Among the various methods available for the synthesis of aryl thiols, the Sandmeyer reaction stands out as a robust and widely applicable technique.[1][] This method involves the diazotization of an aromatic amine followed by the introduction of a thiol group. An alternative, though often more challenging route, involves the reduction of the corresponding arylsulfonyl chloride.

Preferred Starting Material: 2-Bromo-5-chloroaniline

For the synthesis of 2-bromo-5-chlorobenzenethiol, the most suitable starting material is 2-bromo-5-chloroaniline . This precursor is commercially available and its amino group provides a reliable handle for the introduction of the thiol functionality via the Sandmeyer reaction.[3]

Experimental Protocol: Sandmeyer Reaction for 2-Bromo-5-chlorobenzenethiol

This protocol details the conversion of 2-bromo-5-chloroaniline to 2-bromo-5-chlorobenzenethiol. The procedure involves the formation of a diazonium salt, which is then reacted with a sulfur source.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-chloroaniline206.4510.32 g0.05
Hydrochloric acid (conc.)36.4620 mL~0.24
Sodium nitrite (NaNO₂)69.003.80 g0.055
Potassium ethyl xanthate160.299.62 g0.06
Sodium hydroxide (NaOH)40.008.0 g0.20
Diethyl ether-150 mL-
Water-As needed-
Ice-As needed-

Procedure:

  • Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-5-chloroaniline (10.32 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

  • While maintaining the temperature below 5 °C, add a solution of sodium nitrite (3.80 g, 0.055 mol) in water (15 mL) dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising.

  • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Xanthate Reaction: In a separate 500 mL flask, dissolve potassium ethyl xanthate (9.62 g, 0.06 mol) in water (50 mL) and cool to 10-15 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with stirring. A dark, oily precipitate will form.

  • Allow the mixture to warm to room temperature and then heat it gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Nitrogen gas will be evolved during this step.

  • Hydrolysis and Work-up: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL). Heat the mixture to reflux for 2 hours to hydrolyze the xanthate ester.

  • Cool the mixture and extract it with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-chlorobenzenethiol.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Xanthate Reaction & Hydrolysis Aniline 2-Bromo-5-chloroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl, 0-5°C Intermediate Xanthate Ester Intermediate Diazonium->Intermediate + Xanthate Xanthate Potassium Ethyl Xanthate Thiophenol 2-Bromo-5-chlorobenzenethiol Intermediate->Thiophenol 1. Heat 2. NaOH, H₂O, Reflux

Caption: Workflow for the synthesis of 2-bromo-5-chlorobenzenethiol.

Part 2: S-Methylation of 2-Bromo-5-chlorobenzenethiol

The final step in the synthesis is the selective methylation of the thiol group of 2-bromo-5-chlorobenzenethiol. This is a standard nucleophilic substitution reaction where the thiolate anion, generated by a base, attacks a methylating agent.

Choice of Methylating Agent and Base

A variety of methylating agents can be employed for this transformation, with methyl iodide being a common and highly effective choice due to its reactivity.[4] The selection of the base is crucial to deprotonate the thiol without promoting side reactions. A moderately strong base such as potassium carbonate is often sufficient. The reaction is typically carried out in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction.

Experimental Protocol: S-Methylation to this compound

This protocol details the methylation of 2-bromo-5-chlorobenzenethiol to the final product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-chlorobenzenethiol223.5211.18 g0.05
Methyl iodide (CH₃I)141.947.80 g (3.42 mL)0.055
Potassium carbonate (K₂CO₃)138.218.29 g0.06
Acetone-100 mL-
Water-As needed-
Diethyl ether-100 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-bromo-5-chlorobenzenethiol (11.18 g, 0.05 mol), potassium carbonate (8.29 g, 0.06 mol), and acetone (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Methylation: Add methyl iodide (7.80 g, 3.42 mL, 0.055 mol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.

G Thiophenol 2-Bromo-5-chlorobenzenethiol Methylation Methylation Reaction Thiophenol->Methylation CH₃I, K₂CO₃, Acetone, Reflux Final_Product This compound Methylation->Final_Product

Caption: S-Methylation of 2-bromo-5-chlorobenzenethiol.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process commencing with the Sandmeyer reaction of 2-bromo-5-chloroaniline to furnish the key 2-bromo-5-chlorobenzenethiol intermediate. Subsequent S-methylation with methyl iodide provides the target compound in good yield. The protocols outlined in this guide are robust and have been designed to provide a high degree of reproducibility. As with any chemical synthesis, careful attention to reaction conditions, purification techniques, and safety protocols is paramount for achieving optimal results.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

  • Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2869-2899.
  • PubChem. (n.d.). 2-Bromo-5-chlorobenzenethiol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • PubMed. (n.d.). O- and S-methylated bromothiocatechols. Retrieved from [Link]

  • ResearchGate. (n.d.). The AB spectrum of 2-bromo 5-chlorothiophene recorded by sweeping tbe.... Retrieved from [Link]

  • Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 435-444.

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An In-depth Technical Guide to the Formation of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic pathways for the formation of (2-Bromo-5-chlorophenyl)(methyl)sulfane, a halogenated thioanisole derivative of interest in pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanisms, experimental considerations, and the underlying chemical principles governing its synthesis.

Introduction

This compound, also known as 1-bromo-4-chloro-2-(methylthio)benzene, is a polysubstituted aromatic compound featuring a thioether functional group.[1][2][3] The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a methylthio group—makes it a valuable intermediate in organic synthesis. The reactivity of the aryl halides and the thioether moiety can be selectively exploited to construct more complex molecular architectures. Understanding the mechanisms of its formation is crucial for optimizing its synthesis and for the rational design of related compounds.

This guide will explore the two most chemically robust and industrially scalable approaches to the synthesis of this compound:

  • S-Methylation of 2-Bromo-5-chlorothiophenol: A classic and direct approach involving the formation of a carbon-sulfur bond via nucleophilic substitution on a methylating agent.

  • Nucleophilic Aromatic Substitution (SNAr): An alternative pathway where the methylthio group is introduced by displacing a halide from a suitable di- or tri-halogenated benzene precursor.

Each pathway will be discussed in detail, covering the mechanistic underpinnings, key experimental parameters, and the rationale for procedural choices.

Pathway 1: S-Methylation of 2-Bromo-5-chlorothiophenol

This is arguably the most direct and common strategy for the synthesis of aryl methyl sulfides (thioanisoles). The overall transformation involves the reaction of a substituted thiophenol with a methylating agent in the presence of a base.

Mechanism of S-Methylation

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core steps are:

  • Deprotonation: The weakly acidic thiol proton of 2-bromo-5-chlorothiophenol is removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic thiophenolate anion. The formation of this anion is critical as it is a much stronger nucleophile than the neutral thiol.

  • Nucleophilic Attack: The thiophenolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • Displacement: In a concerted step, the nucleophile attacks the methyl carbon, and the leaving group (e.g., iodide, sulfate) is displaced, forming the final this compound product and a salt byproduct.

SN2_Methylation Thiophenol 2-Bromo-5-chlorothiophenol Thiophenolate 2-Bromo-5-chlorothiophenolate anion Thiophenol->Thiophenolate Deprotonation Base Base (e.g., NaOH) Base->Thiophenolate Product This compound Thiophenolate->Product Sₙ2 Attack MethylIodide Methyl Iodide (CH₃I) MethylIodide->Product

Caption: S-Methylation via an SN2 Mechanism.

Experimental Protocol: S-Methylation

The following is a representative protocol for the S-methylation of a substituted thiophenol, based on established methodologies for thioanisole synthesis.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-5-chlorothiophenol225.512.26 g10.0
Sodium Hydroxide40.000.44 g11.0
Methyl Iodide141.941.56 g (0.69 mL)11.0
Ethanol46.0720 mL-
Deionized Water18.0250 mL-
Ethyl Acetate88.1190 mL-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Base Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.44 g, 11.0 mmol) in ethanol (20 mL).

  • Thiophenol Addition: To the ethanolic NaOH solution, add 2-bromo-5-chlorothiophenol (2.26 g, 10.0 mmol). Stir the mixture for 10-15 minutes at room temperature to ensure complete formation of the sodium thiophenolate salt.

  • Methylation: Add methyl iodide (0.69 mL, 11.0 mmol) dropwise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting thiophenol.

  • Work-up: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Isolation: The resulting oil or solid can be further purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydroxide is a strong, inexpensive base that readily deprotonates the thiophenol. The use of a slight molar excess (1.1 equivalents) ensures that all the thiophenol is converted to the more reactive thiophenolate.

  • Choice of Methylating Agent: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.[4][5] Dimethyl sulfate is a common, more cost-effective alternative, though it is more toxic.

  • Solvent: Ethanol is a good choice as it dissolves both the thiophenolate salt and the methylating agent, facilitating a homogeneous reaction.

  • Work-up Procedure: The aqueous work-up is designed to remove the inorganic salt byproduct (NaI) and any remaining base. Extraction with ethyl acetate efficiently recovers the organic product from the aqueous phase.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway is a viable alternative, particularly if the starting material is a readily available di- or tri-halogenated benzene. The synthesis of this compound via this route would likely start from 1,2-dibromo-4-chlorobenzene.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process that is fundamentally different from SN1 and SN2 reactions. It requires the aromatic ring to be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 1,2-dibromo-4-chlorobenzene, the halogens themselves act as deactivating groups through induction, but can stabilize the key intermediate through resonance.

  • Nucleophilic Addition: The nucleophile, sodium thiomethoxide (NaSMe), attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nature of the other halogens.

  • Elimination (Aromatization): The aromaticity of the ring is restored by the elimination of the leaving group (bromide ion). This step is typically fast.

The regioselectivity of the initial attack is critical. In 1,2-dibromo-4-chlorobenzene, the bromine at the 2-position is ortho to another bromine and para to the chlorine. The chlorine atom para to the site of attack can effectively stabilize the negative charge of the Meisenheimer complex via resonance, making the 2-position the most likely site for nucleophilic attack.

SNAr_Mechanism StartMat 1,2-Dibromo-4-chlorobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) StartMat->Meisenheimer Nucleophilic Addition Nucleophile ⁻SMe (from NaSMe) Nucleophile->Meisenheimer Product This compound Meisenheimer->Product Elimination of Br⁻

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from a procedure for a similar transformation on a halogenated pyrimidine ring, which serves as a strong analogue for this reaction.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1,2-Dibromo-4-chlorobenzene270.352.70 g10.0
Sodium Thiomethoxide (NaSMe)70.090.84 g12.0
Dimethylformamide (DMF)73.0925 mL-
Deionized Water18.02100 mL-
Diethyl Ether74.1290 mL-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add 1,2-dibromo-4-chlorobenzene (2.70 g, 10.0 mmol) and anhydrous dimethylformamide (DMF, 25 mL) to a dry 100 mL three-necked flask equipped with a magnetic stir bar and a thermometer.

  • Nucleophile Addition: Add sodium thiomethoxide (0.84 g, 12.0 mmol) to the solution in portions at room temperature.

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of stirred ice-water. A precipitate or an oil may form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield the target compound.

Causality Behind Experimental Choices
  • Starting Material: 1,2-Dibromo-4-chlorobenzene is chosen because the C-Br bond is generally more labile than the C-Cl bond in SNAr reactions, and the halogen arrangement activates the 2-position for nucleophilic attack.

  • Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, readily prepared from methanethiol and a strong base. A slight excess is used to drive the reaction to completion.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the cation (Na⁺) while leaving the nucleophilic anion (⁻SMe) relatively free and highly reactive.

  • Inert Atmosphere: A nitrogen or argon atmosphere is used to prevent oxidation of the nucleophilic thiomethoxide.

  • Temperature: Moderate heating is often required to overcome the activation energy for the initial nucleophilic attack on the deactivated aromatic ring.

Conclusion

The formation of this compound can be reliably achieved through two primary synthetic routes. The S-methylation of 2-bromo-5-chlorothiophenol represents a direct and high-yielding approach, leveraging the well-understood SN2 mechanism. This pathway is often preferred if the corresponding thiophenol precursor is readily available. Alternatively, the Nucleophilic Aromatic Substitution (SNAr) on a suitable polyhalogenated benzene, such as 1,2-dibromo-4-chlorobenzene, offers a powerful method for introducing the methylthio group. The choice between these pathways will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and considerations for process safety and waste management. Both methods provide a robust foundation for the synthesis of this and other structurally related thioanisole derivatives for applications in research and development.

References

  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. [Link]

  • PubMed. (1993). Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology. [Link]

  • Google Patents. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. CN112679439A.

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The Strategic Utility of (2-Bromo-5-chlorophenyl)(methyl)sulfane in Modern Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecular scaffold is defined by its versatility, reactivity, and the efficiency with which it can be elaborated into diverse and complex structures. (2-Bromo-5-chlorophenyl)(methyl)sulfane, also known as 2-bromo-5-chlorothioanisole, is a halogenated aromatic thioether that has emerged as a potent and multifaceted building block. Its unique arrangement of a reactive bromine atom, a less labile chlorine atom, and a modifiable methylthio group on a phenyl ring offers a rich platform for selective chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this compound, with a particular focus on its utility in the development of novel therapeutics. We will delve into the mechanistic underpinnings of its reactivity and present actionable experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.

PropertyValueReference
CAS Number 255051-34-4[1]
Molecular Formula C₇H₆BrClS[2]
Molecular Weight 237.54 g/mol [2]
Appearance Likely a colorless to pale yellow oil or low-melting solidInferred
Boiling Point 257.0 ± 30.0 °C (Predicted)[3]
Density 1.6±0.1 g/cm³ (Predicted)[3]

The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst (e.g., palladium(0)) than the stronger carbon-chlorine bond.[1] This reactivity difference enables regioselective functionalization, a cornerstone of modern synthetic strategy.

Synthesis of this compound

The preparation of this compound can be envisioned through several synthetic routes, primarily starting from commercially available precursors. A plausible and efficient method involves the methylation of the corresponding thiophenol.

Proposed Synthetic Pathway: S-Methylation of 2-Bromo-5-chlorothiophenol

The most direct route would be the S-methylation of 2-bromo-5-chlorothiophenol. This precursor can be synthesized from 2-bromo-5-chloroaniline via a Sandmeyer-type reaction to introduce the thiol group.[4]

Diagram 1: Proposed Synthesis of this compound

G A 2-Bromo-5-chloroaniline B 2-Bromo-5-chlorobenzenediazonium chloride A->B 1. NaNO₂, HCl 2. 0-5 °C C 2-Bromo-5-chlorothiophenol B->C KSCN, Cu catalyst D This compound C->D CH₃I, K₂CO₃, Acetone

Caption: Proposed synthetic route to this compound.

Experimental Protocol: S-Methylation of 2-Bromo-5-chlorothiophenol

Materials:

  • 2-Bromo-5-chlorothiophenol

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of 2-bromo-5-chlorothiophenol (1.0 equiv) in acetone in a round-bottom flask, add potassium carbonate (1.5 equiv).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodomethane (1.2 equiv) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base sufficient to deprotonate the acidic thiophenol, forming the thiophenolate nucleophile.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and is easily removed after the reaction.

  • Electrophile: Iodomethane is a highly reactive methylating agent for this S-alkylation reaction.

Core Application: A Platform for Regioselective Cross-Coupling Reactions

The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules through regioselective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization, providing access to a wide array of substituted aromatic compounds.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[5] Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled with various boronic acids or their esters, leaving the C-Cl bond intact for subsequent transformations.

Diagram 2: Selective Suzuki-Miyaura Coupling Workflow

G sub This compound product (Aryl-5-chloro-2-methylthiophenyl) sub->product Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) boronic Ar-B(OH)₂ boronic->product

Caption: Regioselective Suzuki-Miyaura coupling at the C-Br position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., toluene and water)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., 2-5 mol%).

  • Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established conditions for Suzuki-Miyaura couplings of aryl bromides.[1] The selectivity for the C-Br bond over the C-Cl bond is a well-documented phenomenon in palladium catalysis.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br position of this compound.

Diagram 3: Selective Sonogashira Coupling Workflow

G sub This compound product (Alkynyl-5-chloro-2-methylthiophenyl) sub->product Pd catalyst (e.g., PdCl₂(PPh₃)₂) CuI, Base (e.g., Et₃N) Solvent (e.g., THF) alkyne R-C≡CH alkyne->product

Caption: Regioselective Sonogashira coupling at the C-Br position.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of potential drug candidates, the introduction of nitrogen-containing functional groups is of paramount importance. The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine.[2] Again, the C-Br bond of this compound will be the preferred site of reaction under standard conditions.

Potential in Drug Discovery and Medicinal Chemistry

The thioether and substituted aromatic moieties are prevalent in a wide range of biologically active compounds. Thiophene, a bioisostere of a phenyl ring, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] While this compound itself is a synthetic intermediate, its derivatives have the potential for diverse pharmacological activities.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to introduce various substituents onto the this compound scaffold via cross-coupling makes it an attractive starting point for the synthesis of novel kinase inhibitor libraries.

  • Precursors to Antifungal and Antibacterial Agents: Thiazole and thiophene derivatives are known to exhibit antimicrobial properties.[6] The sulfur atom in the thioanisole group can also play a role in biological activity.

  • Building Blocks for Agrochemicals: The halogenated aromatic structure is a common feature in many herbicides and pesticides.[7]

Further Transformations of the Methylthio Group

The methylthio group in this compound and its derivatives is not merely a spectator. It can be further functionalized to modulate the electronic and steric properties of the molecule.

  • Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like m-CPBA or hydrogen peroxide.[8] These oxidized derivatives often exhibit different biological activities and physicochemical properties compared to the parent thioether.

  • Deprotonation and Alkylation: The methyl group of thioanisole can be deprotonated with a strong base to form a nucleophilic carbanion, which can then be reacted with various electrophiles.[8]

Conclusion: A Strategic Asset for Chemical Innovation

This compound represents a strategically important building block for chemical synthesis and drug discovery. Its value lies in the predictable and selective reactivity of its functional groups, which allows for the efficient and controlled construction of molecular complexity. The ability to perform sequential cross-coupling reactions at the C-Br and C-Cl positions, coupled with the potential for further modification of the thioether moiety, provides chemists with a powerful tool for accessing novel chemical space. As the demand for new therapeutics and advanced materials continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase. This guide has provided a framework for understanding and utilizing this compound, with the aim of accelerating innovation in the chemical sciences.

References

  • Hafedh, A., Abdelli, A., Efrit, M. L., & Mrabet, H. (2017). A convenient synthesis of new functionalized thioether compounds. Journal of the Tunisian Chemical Society, 19, 250-255.
  • Liu, Y., Li, J., & Jiang, H. (2022). Synthetic developments on the preparation of thioethers via photocatalysis. New Journal of Chemistry, 46(2), 488-501.
  • Tiefenbrunner, I., Brutiu, B. R., Stopka, T., & Maulide, N. (2020). Synthetic strategies to access thioethers from alcohols. Tetrahedron Letters, 61(44), 152433.
  • Xiong, B., Li, Y., Yu, Y., Xie, L., Xu, T., & Yang, X.-Y. (2022). Benzyl thioether formation merging copper catalysis. Organic & Biomolecular Chemistry, 20(1), 107-111.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 6). The Crucial Role of 2-Bromo-5-chloroanisole in Modern Organic Synthesis. Retrieved from [Link]

  • AlMalki, A. J. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances, 13(45), 31633-31640.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, November 16). Exploring the Properties and Applications of 2-Bromo-5-chloroanisole in Organic Synthesis. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Li, Y. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5928.
  • Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

  • D'Amato, E. M., & Hartwig, J. F. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 141(3), 1141-1151.
  • Singh, H., Singh, A., & Singh, D. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2117-2141.
  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Bromo-5-chlorothiophene in Advanced Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Asghar, F., Hussain, Z., Asghar, M. A., Raza, H., Dege, N., & Ay, A. (2021). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 26(11), 3185.
  • Gendron, T., & Morin, J. F. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review.
  • PubChem. (n.d.). 2-Bromo-5-chlorothiophene. Retrieved from [Link]

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An In-depth Technical Guide to (2-Bromo-5-chlorophenyl)(methyl)sulfane: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2-Bromo-5-chlorophenyl)(methyl)sulfane, a key intermediate in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characteristic properties, potential reactivity, and applications of this versatile molecule. The content is structured to offer not just procedural steps but also the underlying scientific principles that govern its chemical behavior, ensuring a thorough understanding for its effective utilization in research and development.

Introduction: A Profile of this compound

This compound, also known by its synonym 1-bromo-4-chloro-2-(methylthio)benzene, is a polysubstituted aromatic compound that has gained importance as a building block in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, a chlorine atom, and a methylthio group on a benzene ring, offers multiple reaction sites for chemical modification, making it a valuable intermediate in the construction of pharmaceutical agents and other fine chemicals.

Table 1: Chemical and Physical Properties of this compound [][2][3][4]

PropertyValue
CAS Number 255051-34-4
Molecular Formula C₇H₆BrClS
Molecular Weight 237.55 g/mol
IUPAC Name 1-bromo-4-chloro-2-(methylthio)benzene
Synonyms This compound, 1-bromo-4-chloro-2-methylsulfanylbenzene
Appearance Not specified (typically a solid or oil)
Purity Commercially available with ≥98% purity

The strategic placement of the reactive handles—the bromine atom, which is amenable to a wide range of cross-coupling reactions, and the methylthio group, which can be oxidized to sulfoxides and sulfones—provides a rich chemical space for derivatization.

Synthesis of this compound

The primary route for the synthesis of this compound involves the methylation of a corresponding thiophenol precursor. A detailed and field-proven protocol has been described in the patent literature, specifically in WO2012126920A1, which highlights its role as a key intermediate in the synthesis of pharmaceutically active compounds.

Synthetic Pathway Overview

The synthesis commences with the commercially available 2-bromo-5-chlorothiophenol. The critical step is the S-methylation of the thiol group to introduce the methylsulfane moiety. This transformation is typically achieved through nucleophilic substitution using a suitable methylating agent in the presence of a base.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.

Materials:

  • 2-bromo-5-chlorothiophenol

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Acetone

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-5-chlorothiophenol (1.0 equivalent) in acetone.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The suspension is stirred vigorously to ensure good mixing. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate.

  • Methylation: To the stirred suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature. The use of a syringe pump is recommended for controlled addition.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purification: The crude product is redissolved in a suitable organic solvent such as ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

  • Final Purification: If necessary, the product can be further purified by flash column chromatography on silica gel to obtain the final product with high purity.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the thiophenol without promoting significant side reactions.

  • Choice of Solvent: Acetone is a suitable solvent as it is polar enough to dissolve the reactants and facilitate the reaction, while also being relatively easy to remove during the work-up.

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the thiophenol to disulfides, thus improving the overall yield and purity of the product.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found in peer-reviewed literature, commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data.[5][6] Based on the structure, the expected spectroscopic features are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, chloro, and methylthio substituents. A singlet corresponding to the methyl protons of the sulfane group will also be present, likely in the range of 2.4-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and one aliphatic carbon of the methyl group. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C-S stretching vibrations.

Reactivity and Potential Applications in Drug Discovery

The synthetic utility of this compound lies in its potential for further functionalization, primarily through reactions involving the carbon-bromine bond. This makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[7] this compound is an ideal candidate for this reaction, where the bromine atom can be coupled with a variety of organoboron compounds, such as boronic acids or their esters.

Caption: Potential Suzuki-Miyaura coupling of this compound.

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position of the phenyl ring, leading to the synthesis of complex biaryl structures that are common motifs in pharmaceutically active molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[8] The bromo-substituent in this compound makes it a suitable substrate for coupling with a diverse array of primary and secondary amines, including anilines, alkylamines, and heterocycles containing N-H bonds.

Caption: Potential Buchwald-Hartwig amination of this compound.

This transformation is of high value in medicinal chemistry for the synthesis of aryl amines, which are prevalent in a vast number of drug molecules.

Other Potential Transformations
  • Sonogashira Coupling: The bromine atom can undergo palladium-catalyzed coupling with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can lead to the formation of substituted styrenes.

  • Oxidation of the Sulfide: The methylthio group can be oxidized to a sulfoxide or a sulfone using common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). These oxidized derivatives can have different chemical and biological properties and may be desirable targets in their own right.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its polysubstituted nature provides multiple avenues for further chemical modification. The presence of a bromine atom makes it an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. As the demand for novel and diverse chemical entities in pharmaceutical research continues to grow, the utility of versatile intermediates like this compound is expected to increase, making a thorough understanding of its chemistry essential for synthetic chemists.

References

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki reaction. In Wikipedia. [Link]

  • IndiaMART. 2-Bromo-5-Chlorophenyl Methyl Sulfane Cas No.255051-34-4. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zora. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • ResearchGate. (2019). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]

  • NIST WebBook. Pentane, 2-bromo-4-methyl-. [Link]

  • SpectraBase. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

  • SpectraBase. (2-Bromo-5-fluorophenyl)methanamine. [Link]

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safety and handling of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Safety and Handling of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Introduction

This compound is a halogenated organosulfur compound increasingly utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1] Its dual halogenation (bromo and chloro) and thioether moiety make it a versatile building block for various cross-coupling and derivatization reactions.[2][3] However, the very features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards and handling requirements.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a standard safety data sheet (SDS) to provide a comprehensive operational framework for the safe handling, storage, and disposal of this compound. Recognizing that specific toxicity data for this molecule is limited, we will adopt a precautionary principle, leveraging data from close structural analogs to inform our risk assessment and establish robust safety protocols.[1][4]

Section 1: Chemical and Physical Identity

A precise understanding of the compound's identity is the foundation of safety and experimental reproducibility.

Identifier Value Source(s)
Chemical Name This compound[]
Synonym(s) 1-Bromo-4-chloro-2-(methylthio)benzene[][6]
CAS Number 255051-34-4[][6][7]
Molecular Formula C₇H₆BrClS[6]
Molecular Weight 237.54 g/mol [6]
Appearance Reported as a transparent or clear, colorless liquid[1][8]
Purity Commercially available with ≥97-98% purity[6][9]

(Note: Physical properties such as boiling point and density are not consistently reported and may be based on predictive models.)

Section 2: Hazard Identification and Presumptive Risk Assessment

A critical aspect of ensuring safety is acknowledging the absence of comprehensive toxicological data for this compound itself. Multiple supplier safety data sheets explicitly state "no data available" for GHS classification and specific hazards.[1][4] In such situations, a conservative approach is mandatory. We must treat the compound as potentially hazardous until proven otherwise.[10]

Methodology: Risk Assessment by Structural Analogy

To formulate a reliable, albeit presumptive, risk profile, we will analyze the known hazards of the most structurally similar compound for which data is available: 2-Bromo-5-chlorotoluene (CAS 14495-51-3). This analog shares the core 1-bromo-4-chloro-benzene scaffold, differing only by a methyl group instead of a methylthio group. This structural similarity makes its hazard profile a reasonable baseline for establishing minimum safety precautions.

Presumptive Hazards based on 2-Bromo-5-chlorotoluene:

Hazard Statement Code Description Source(s)
Skin Corrosion/IrritationH315Causes skin irritation.[9][11][12]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[9][11][12]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[9][11][12]

Based on this analog data, this compound must be handled as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory tract . The thioether group's potential for metabolic activation or distinct toxicological properties means the actual hazards could be greater; therefore, the following protocols are designed with an elevated level of caution.

cluster_0 Presumptive Hazard Assessment Logic A Target Compound: This compound B SDS Data Available? A->B C No Specific GHS Data Found B->C No D Identify Closest Structural Analog: 2-Bromo-5-chlorotoluene C->D E Analyze Analog's GHS Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) D->E F Adopt Analog's Hazards as MINIMUM Baseline Precaution E->F G Apply Precautionary Principle: Treat as Potentially Hazardous & Implement Enhanced Controls F->G

Presumptive hazard assessment workflow.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the presumptive irritant nature of the compound, a multi-layered approach to exposure control is essential.

Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed within a properly functioning chemical fume hood with a certified face velocity.[13]

Personal Protective Equipment (PPE):

Protection Type Specification Rationale Source(s)
Eye/Face ANSI-approved chemical splash goggles with side shields. A face shield should be worn over goggles for bulk transfers.Protects against splashes and potential vapors causing serious eye irritation.[9][14]
Hand Nitrile rubber gloves (minimum). For prolonged contact or immersion, consider double-gloving or using a more resistant material like Viton™.Prevents skin contact and irritation. Check glove manufacturer's compatibility charts.[13][14]
Body A fully buttoned, flame-resistant laboratory coat. A chemical-resistant apron is required for handling quantities >100 mL.Protects against skin contact from spills.[14]
Respiratory Not required if work is conducted within a certified fume hood. For emergency situations or spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.Protects against inhalation of vapors that may cause respiratory irritation.[15]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to minimizing exposure risk.

Experimental Workflow Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is operational and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.[14]

  • Donning PPE: Put on all required PPE as specified in Section 3.

  • Chemical Transfer:

    • Ground and bond containers when transferring material to prevent static discharge.[1]

    • Use only non-sparking tools for any manipulation.[1]

    • For liquid transfers, use a syringe or a pipette with a proper bulb; never pipette by mouth.

  • During Use:

    • Keep the container tightly closed when not in use.[1]

    • Avoid any direct contact with skin, eyes, and clothing.[1]

    • If heating the substance, do so in a well-controlled manner (e.g., oil bath with condenser) to prevent vapor release.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[14]

    • Decontaminate any surfaces that may have come into contact with the chemical.

start Start: Prepare to Handle Compound prep_area 1. Verify Fume Hood Operation & Emergency Equipment Access start->prep_area don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe transfer 3. Transfer Chemical Inside Hood (Use Grounding & Non-Sparking Tools) don_ppe->transfer use 4. Perform Experimental Work (Keep Container Closed When Possible) transfer->use cleanup 5. Post-Handling Cleanup (Decontaminate Surfaces, Wash Hands) use->cleanup end End: Procedure Complete cleanup->end

Standard laboratory handling workflow.

Storage Conditions:

  • Temperature: Store in a cool, dry place. A recommended storage temperature is between 2-8°C.[6]

  • Container: Keep the container tightly sealed to prevent moisture ingress and vapor escape.[1]

  • Ventilation: Store in a dedicated, well-ventilated chemical storage cabinet.[14]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[14]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

Exposure Route Action Source(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16]

Spill and Leak Response:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Control: If safe to do so, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated (only if the spill is within a fume hood).

  • Protect: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Section 6: Disposal Considerations

This compound is a halogenated organic compound and must be disposed of as regulated hazardous waste.[17][18]

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and cost management.[17][19]

  • Containerization: Collect all waste containing this compound (including contaminated materials and rinse aid) in a clearly labeled, sealed, and compatible container. The label must read "Hazardous Waste" and list all chemical constituents.[18][19]

  • Disposal Vendor: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[20] Do not pour down the drain or allow it to enter the environment. [13]

Section 7: Reactivity Profile and Synthetic Considerations

As a drug development intermediate, understanding the compound's reactivity is key to its effective use.

  • Aryl Halide Reactivity: The presence of both bromine and chlorine atoms on the aromatic ring allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond, allowing for sequential couplings.[2]

  • Thioether Moiety: The methylthio group is relatively stable but can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents. These derivatives may have different biological activities and physical properties. Care should be taken as oxidation reactions can be exothermic.

  • Incompatible Materials: Avoid strong oxidizing agents, which can react violently with the thioether group. Also, avoid strong acids and bases.[14]

  • Hazardous Decomposition: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen bromide, and hydrogen chloride gas.[15][21]

References

  • PubChem. (n.d.). 2-Bromo-5-chlorotoluene. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Chlorophenyl methyl sulfide - Hazardous Agents. Retrieved from [Link]

  • Henan Allgreen Chemical Co.,LTD. (n.d.). Buy 2-Bromo-5-chlorotoluene Industrial Grade. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4-Bromothioanisole. Retrieved from [Link]

  • Airgas. (2025, April 22). SAFETY DATA SHEET - Methyl Bromide. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Label 2-bromo-5-chlorotoluene. Retrieved from [Link]

  • ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Kentucky. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • EHS Compass. (2018, February 5). When to Label Ingredients of Unknown Acute Toxicity under GHS and How. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • CDC/ATSDR. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]

  • OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • MDPI. (n.d.). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

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A Technical Guide to the Solubility of (2-Bromo-5-chlorophenyl)(methyl)sulfane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of a compound's solubility is paramount for process development, formulation, and ensuring efficacy. This guide provides an in-depth technical exploration of the solubility characteristics of (2-Bromo-5-chlorophenyl)(methyl)sulfane. This compound, with its unique substitution pattern, presents interesting challenges and opportunities in solvent selection for reactions, purification, and formulation.

The absence of extensive published empirical data for this specific molecule necessitates a dual approach. This document, therefore, serves two primary functions: first, to establish a robust theoretical framework for predicting solubility using established principles like Hansen Solubility Parameters (HSP), and second, to provide a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's behavior in solution.

Physicochemical Properties: The Foundation of Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] Let's first examine the key physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₇H₆BrClS[2][3][4]
Molecular Weight 237.54 g/mol [2][3][4]
SMILES CSC1=CC(Cl)=CC=C1Br[3]
Predicted LogP 3.8244[3]
Boiling Point (Predicted) 257.0 ± 30.0 °C[4]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 0[3]

The structure features a substituted benzene ring with a bromo, a chloro, and a methylsulfane group. The high predicted LogP value of 3.8244 indicates a significant nonpolar character, suggesting poor solubility in water but favorable solubility in many organic solvents. The absence of hydrogen bond donors and only one acceptor (the sulfur atom) implies that hydrogen bonding will play a minimal role in its solvation by protic solvents.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

To move beyond the general principle of "like dissolves like," we can employ Hansen Solubility Parameters (HSP). Developed by Charles M. Hansen, this method dissects the total cohesive energy of a substance into three components, providing a more nuanced, semi-quantitative prediction of solubility.[5]

The three parameters are:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be treated as coordinates for a point in a 3D "Hansen space." The core principle is that the smaller the distance between the HSP coordinates of a solute and a solvent, the more likely they are to be miscible.[5] This distance, termed Ra, is calculated as follows:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Where subscript 1 refers to the solute and subscript 2 refers to the solvent.

Estimating HSP for this compound

Direct experimental determination of a solid's HSP is complex. However, they can be estimated with good accuracy using group contribution methods, which sum the contributions of the individual functional groups of a molecule.[6][7] Software packages like HSPiP utilize methods such as the Yamamoto Molecular Break (Y-MB) method to automatically calculate HSP from a molecule's SMILES string.

For the purpose of this guide, we will use estimated values for this compound based on its structure. These estimations consider the contributions from the benzene ring, the chloro and bromo substituents, and the methylthio group.

Estimated Hansen Solubility Parameters for this compound:

  • δd: ~19.5 MPa½

  • δp: ~6.5 MPa½

  • δh: ~3.0 MPa½

Disclaimer: These are estimated values for illustrative purposes. For critical applications, it is recommended to determine the HSP values experimentally or using specialized software.

Predicting Solubility in Common Organic Solvents

Using our estimated HSP values for the solute, we can now predict its compatibility with a range of common organic solvents. The following table lists the HSP for various solvents and the calculated distance (Ra) in Hansen space between each solvent and our target compound. A smaller Ra value suggests higher solubility.

Solventδd (MPa½)δp (MPa½)δh (MPa½)Ra (Calculated Distance) Predicted Solubility
(Solute Estimate) 19.5 6.5 3.0 - -
Toluene18.01.42.05.5High
Dichloromethane17.07.37.16.8High
Chloroform17.83.15.75.2High
Acetone15.510.47.07.7Moderate
Ethyl Acetate15.85.37.26.6Moderate
Tetrahydrofuran (THF)16.85.78.06.4Moderate
Acetonitrile15.318.06.112.8Low
Isopropanol15.86.116.414.1Low
Ethanol15.88.819.417.2Very Low
Methanol15.112.322.320.7Very Low
Hexane14.90.00.011.2Low to Moderate
Water15.516.042.341.6Insoluble

Solvent HSP data sourced from publicly available databases.[8]

Based on this theoretical analysis, solvents like Toluene, Chloroform, and Dichloromethane are predicted to be excellent solvents for this compound due to the small Ra distance. Solvents with moderate polarity like Acetone, Ethyl Acetate, and THF are expected to be reasonably effective. In contrast, highly polar and hydrogen-bonding solvents like alcohols and water are predicted to be poor solvents. While hexane is non-polar, its dispersion parameter is significantly different, suggesting it may not be as effective as aromatic or chlorinated solvents.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial screening, empirical determination is essential for obtaining accurate quantitative data. The isothermal shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound.

Causality-Driven Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials & Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control or a thermostatted water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Step-by-Step Methodology:

  • Preparation of Standard Solutions (The "Why"): To accurately quantify the dissolved compound, a calibration curve must be established. This is the cornerstone of quantitative analysis.

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or the solvent being tested).

    • Perform serial dilutions to create a series of at least five standard solutions of decreasing concentrations.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. Ensure the R² value is >0.999 for linearity.

  • Sample Preparation (The "Why"): The goal is to create a saturated solution where the solvent has dissolved the maximum amount of solute possible at a given temperature. An excess of solid is crucial to ensure equilibrium between the dissolved and undissolved states.

    • Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~20-50 mg per 2 mL of solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration (The "Why"): Solubility is an equilibrium process. Sufficient time and consistent agitation are required for the system to reach a steady state where the rate of dissolution equals the rate of precipitation. The time to reach equilibrium can vary significantly.

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 24 hours. For compounds that are slow to dissolve or in viscous solvents, 48-72 hours may be necessary. To validate the equilibrium time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration no longer increases.

  • Phase Separation (The "Why"): It is critical to analyze only the liquid phase (the supernatant). Any undissolved solid particles will artificially inflate the measured concentration.

    • Remove the vials from the shaker. Allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow solid particles to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

    • Carefully draw the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This filtration step is critical to remove any remaining microscopic particles.

  • Analysis and Quantification (The "Why"): The prepared calibration curve allows for the conversion of the analytical signal (peak area) from the saturated solution into a precise concentration.

    • Analyze the filtered supernatant by HPLC using the same method as the standards.

    • If the concentration is higher than the highest standard, accurately dilute the sample with the solvent and re-analyze.

    • Using the regression equation from the calibration curve, calculate the concentration of this compound in the saturated solution.

    • Perform each experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

Visualizations: Workflow and Conceptual Framework

Solubility Determination Workflow

The following diagram illustrates the logical flow from theoretical prediction to experimental validation.

G cluster_0 Theoretical Prediction cluster_1 Experimental Validation A Identify Solute (C7H6BrClS) B Estimate Solute HSP (Group Contribution Method) A->B D Calculate Ra Distance in Hansen Space B->D C Select Solvents & Obtain Solvent HSP C->D E Rank Solvents by Predicted Solubility D->E F Prepare Saturated Solutions (Shake-Flask) E->F Inform Solvent Selection G Equilibrate (24-72h at const. T) F->G H Separate Phases (Settle/Filter) G->H I Quantify Concentration (HPLC Analysis) H->I J Report Quantitative Solubility (e.g., mg/mL) I->J J->E Validate/Refine Model

Caption: Workflow for predicting and validating solubility.

Hansen Solubility Space

This diagram conceptualizes the relationship between a solute and various solvents within the 3D Hansen space.

Caption: Visualization of Hansen Solubility Space.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and quantifying the solubility of this compound in organic solvents. By integrating the theoretical power of Hansen Solubility Parameters with a rigorous experimental protocol, researchers can efficiently screen and select optimal solvents for their specific applications. The predictive analysis suggests that non-polar aromatic and chlorinated solvents are likely to be the most effective, while highly polar and protic solvents will be poor choices. The provided step-by-step methodology ensures that these predictions can be validated with high-quality, reproducible empirical data, empowering scientists in drug development and chemical synthesis to make informed, data-driven decisions.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park. [Link]

  • Hu, Y., Wang, Q., & Yalikun, N. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(15), 3075. [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. [Link]

  • RSC Education. (n.d.). The effect of temperature on solubility | Class experiment. [Link]

  • Alloprof. (n.d.). Measuring Solubility. [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... [Link]

  • Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of (2-Bromo-5-chlorophenyl)(methyl)sulfane in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the application of (2-bromo-5-chlorophenyl)(methyl)sulfane as a key building block in Suzuki-Miyaura cross-coupling reactions. The Suzuki reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly the biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2][3] This document offers a detailed mechanistic overview, optimized experimental protocols, and expert insights into troubleshooting and best practices, designed to empower researchers in leveraging this versatile reagent for their synthetic targets. The inherent functionalities of the substrate—a reactive bromo group for coupling, a stable chloro substituent, and a thioether moiety—present unique opportunities and considerations in molecular design.

Introduction: The Strategic Value of this compound

This compound, with CAS Number 255051-34-4, is a trifunctionalized aromatic compound that serves as a highly valuable starting material in organic synthesis.[4][5][6] Its utility is primarily centered on the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond. This reactivity difference allows for the selective formation of a C(sp²)-C(sp²) bond at the bromine position, while leaving the chlorine atom intact for potential subsequent transformations.

The methylsulfane (thioether) group is another key feature. Thioethers are generally stable under typical Suzuki-Miyaura conditions and are found in numerous biologically active molecules.[7][8] Their presence can influence the electronic properties and conformation of the final product. Therefore, this reagent provides a direct route to complex biaryl structures bearing both chloro and methylthio functionalities, which are sought-after motifs in drug discovery programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][9][10] Understanding this mechanism is critical for rational protocol design and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is typically the rate-determining step and results in the formation of a square planar Pd(II) complex.[2][11] The higher reactivity of the C-Br bond compared to the C-Cl bond ensures regioselective addition at the desired position.[12]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (the coupling partner) to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[13][14][15] This boronate then displaces the halide ligand on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[9][16]

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Workflow A 1. Reagent Addition (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Catalyst & Solvent Addition B->C D 4. Heating & Stirring (85-100 °C, 4-16 h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Work-up (Cool, Dilute, Filter) E->F Reaction Complete G 7. Extraction (EtOAc, H₂O, Brine) F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J Final Product I->J

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating Chemoselectivity in Dihaloarene Cross-Coupling

The functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, providing a versatile platform for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1][2][3] (2-Bromo-5-chlorophenyl)(methyl)sulfane is a valuable building block, featuring two distinct halogen atoms that offer the potential for sequential, site-selective cross-coupling reactions. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for the preferential reaction at the more labile carbon-bromine bond under carefully controlled palladium-catalyzed conditions.[4][5]

This guide provides a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic rationale behind catalyst and ligand selection, the critical role of bases and solvents, and provide field-proven starting points for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The presence of the ortho-methylthio group introduces an additional layer of complexity, potentially influencing the catalytic cycle through steric hindrance or electronic effects. The protocols herein are designed to be robust starting points, empowering researchers to confidently employ this versatile substrate in their synthetic endeavors.

The Foundational Chemistry: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle involving Pd(0) and Pd(II) species.[6][7] A general understanding of this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation R-M ArPd(II)(R)L2 Ar-Pd(II)-R Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Ar-R Ar-R Product Reductive_Elimination->Ar-R Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

The key to chemoselectivity in the cross-coupling of this compound lies in the initial oxidative addition step. The weaker C-Br bond will preferentially react with the Pd(0) catalyst at lower temperatures, leaving the more robust C-Cl bond intact for subsequent functionalization if desired.[8][9]

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[10][11]

Scientific Rationale for Protocol Design

For the selective Suzuki coupling of this compound, the choice of a bulky, electron-rich phosphine ligand is paramount.[12] Ligands such as SPhos or XPhos are known to promote the oxidative addition of aryl bromides and facilitate the subsequent reductive elimination, leading to higher yields and selectivity.[13] The selection of a suitable base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed to activate the boronic acid for transmetalation.[14][15] A mixed solvent system, often containing an aprotic organic solvent and water, is typically used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow start Start reagents Combine Substrate, Boronic Acid, Base, and Solvent start->reagents inert Degas and Purge with Inert Gas reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Selective Suzuki-Miyaura Coupling
Parameter Condition Rationale
Substrate This compoundDihaloarene for selective coupling.
Coupling Partner Arylboronic Acid (1.1 equiv.)Provides the new aryl group.
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common and effective palladium precatalysts.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligand to promote selective oxidative addition and reductive elimination.
Base K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic/aqueous mixture to dissolve all reactants.
Temperature 80-100 °CSufficient to promote reaction at the C-Br bond without significant C-Cl activation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent mixture via syringe.

  • In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction flask.

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are important intermediates in the preparation of pharmaceuticals and organic materials.[16][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18][19]

Scientific Rationale for Protocol Design

For the selective Sonogashira coupling of this compound, the choice of a suitable palladium catalyst and ligand is crucial, especially for sterically hindered substrates.[20] Bulky phosphine ligands can enhance the reaction efficiency.[18][19] The copper(I) co-catalyst is essential for the activation of the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as a solvent.

Detailed Protocol: Selective Sonogashira Coupling
Parameter Condition Rationale
Substrate This compoundDihaloarene for selective coupling.
Coupling Partner Terminal Alkyne (1.2 equiv.)Provides the alkyne moiety.
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (5-10 mol%)Activates the terminal alkyne.
Ligand PPh₃ (if not part of the Pd complex)Can improve catalyst stability and activity.
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both base and solvent.
Temperature Room Temperature to 60 °CMilder conditions favor selective C-Br activation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and alkyne from side reactions.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the amine base/solvent via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[1][21] The reaction involves the coupling of an aryl halide with a primary or secondary amine.

Scientific Rationale for Protocol Design

For the selective amination of this compound, the use of bulky, electron-rich biarylphosphine ligands is crucial for achieving high yields and selectivity.[2][3] These ligands promote the challenging reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine.[22][23]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow start Start reagents Combine Substrate, Amine, and Base in a Glovebox start->reagents solvent Add Anhydrous Solvent reagents->solvent catalyst Add Pd Pre-catalyst and Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction and Extract monitor->quench purify Column Chromatography quench->purify product Characterize Product purify->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Selective Buchwald-Hartwig Amination
Parameter Condition Rationale
Substrate This compoundDihaloarene for selective coupling.
Coupling Partner Primary or Secondary Amine (1.2 equiv.)Nitrogen source for the C-N bond formation.
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common and effective palladium precatalysts.
Ligand RuPhos (4 mol%) or Xantphos (4 mol%)Bulky, electron-rich ligand to facilitate C-N bond formation.
Base NaOtBu (1.4 equiv.) or LiHMDS (1.4 equiv.)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous aprotic solvent is crucial for this reaction.
Temperature 80-110 °CHigher temperatures are often required for amination reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation.

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.) to a dry Schlenk tube.

  • Add the palladium source and the ligand.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature.

  • Stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 4: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction provides a method for the arylation of alkenes, leading to the formation of substituted olefins.[24][25]

Scientific Rationale for Protocol Design

The selective Heck reaction of this compound with an alkene requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the reaction.[26] Phosphine-free conditions or the use of simple phosphine ligands are often effective. The choice of base and solvent can significantly influence the reaction outcome.

Detailed Protocol: Selective Heck Reaction
Parameter Condition Rationale
Substrate This compoundDihaloarene for selective coupling.
Coupling Partner Alkene (e.g., Styrene, Acrylate) (1.5 equiv.)The olefin to be arylated.
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium catalyst.
Ligand PPh₃ (optional, 4-10 mol%)Can improve catalyst stability.
Base Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv.)Neutralizes the HBr formed.
Solvent DMF, Acetonitrile, or ToluenePolar aprotic solvents are often used.
Temperature 100-140 °CHigher temperatures are typically required for Heck reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and the base (2.0 equiv.).

  • If using a ligand, add it at this stage.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the solvent and the alkene (1.5 equiv.).

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The protocols outlined in this guide provide a robust foundation for the selective palladium-catalyzed cross-coupling of this compound. The key to achieving high selectivity for the C-Br bond lies in the judicious choice of catalyst, ligand, base, and reaction temperature. By leveraging the principles of chemoselectivity, researchers can effectively utilize this dihalogenated building block to construct a diverse array of complex molecules. Further optimization of these protocols for specific substrates and coupling partners will undoubtedly lead to even more efficient and versatile synthetic methodologies, continuing to push the boundaries of what is possible in modern organic synthesis.

References

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  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Fairlamb, I. J. S., et al. (2016). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 6(11), 7444–7453. [Link]

  • Migita, T., et al. (1978). The Palladium Catalyzed Cross-Coupling Reaction of Phenyl- and Vinyl-thiolates with Aryl and Vinyl Halides. Chemistry Letters, 7(5), 515-518. [Link]

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  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(23), 5321–5323. [Link]

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  • ResearchGate. (2018). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... [Link]

  • ResearchGate. (2020). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

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  • Wikipedia contributors. (2023, December 26). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

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  • National Institutes of Health. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

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  • National Institutes of Health. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

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The Strategic Synthesis of Biaryl Scaffolds: Application Notes for the Selective Suzuki-Miyaura Coupling of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry and materials science, the construction of biaryl and heteroaryl structures is a foundational step in the synthesis of a vast array of functional molecules. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the commercial availability of its boronic acid and ester precursors. This guide focuses on a particularly strategic substrate: (2-Bromo-5-chlorophenyl)(methyl)sulfane. The differential reactivity of its two halogen atoms—bromine and chlorine—presents an opportunity for selective, stepwise functionalization, enabling the rapid generation of molecular diversity from a single, readily accessible building block.

This document serves as a detailed application note and protocol guide for researchers engaged in the synthesis of complex organic molecules. We will delve into the mechanistic underpinnings that govern selectivity, provide a robust, field-proven protocol for the selective Suzuki-Miyaura coupling at the C-Br bond, and offer insights into optimizing reaction conditions for various boronic acid coupling partners.

The Principle of Chemoselectivity: A Tale of Two Halogens

The cornerstone of the synthetic strategy involving this compound is the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl.[1] This selectivity is primarily dictated by the bond dissociation energies (BDE) of the carbon-halogen bonds and, consequently, the relative rates of the crucial oxidative addition step in the catalytic cycle.

The C-Br bond, with a lower BDE than the C-Cl bond, undergoes oxidative addition to the Pd(0) catalyst much more readily.[2] This allows for the preferential formation of the aryl-palladium(II)-bromide intermediate, which then proceeds through the catalytic cycle to form the desired biaryl product, leaving the C-Cl bond intact for potential subsequent transformations.

Key Factors Influencing the Reaction:

  • The Palladium Catalyst: The choice of the palladium source and, more critically, the ancillary ligand is paramount. For substrates like the one , which can be considered somewhat electron-rich due to the sulfur atom and sterically hindered at the 2-position, bulky and electron-rich phosphine ligands are often required. These ligands, such as SPhos or XPhos, promote the formation of a highly reactive, monoligated Pd(0) species, which facilitates oxidative addition at the sterically encumbered C-Br bond.[3]

  • The Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It facilitates the formation of the boronate species from the boronic acid, which is crucial for the transmetalation step.[4] The choice of base can influence reaction rates and the prevalence of side reactions. Mild inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective and well-tolerated by a wide range of functional groups.

  • The Solvent System: A mixture of an organic solvent and water is commonly employed. The organic solvent (e.g., 1,4-dioxane, toluene) solubilizes the organic substrates and the catalyst, while the aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]

  • The Substituent Effects: The electron-donating nature of the methylsulfane group and the electron-withdrawing nature of the chlorine atom influence the electronic properties of the aromatic ring. The methylsulfane group at the 1-position can increase the electron density of the ring, potentially making oxidative addition more challenging. However, the inherent reactivity difference between bromine and chlorine is the dominant factor governing selectivity.

Visualizing the Catalytic Pathway

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps involved in the selective coupling at the C-Br bond of this compound.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Product (4-Chloro-2-(methylthio)-[1,1'-biphenyl]-x-yl)-R ArPdR->Product ArBr This compound ArBr->ArPdBr BoronicAcid R-B(OH)₂ + Base BoronicAcid->ArPdBr

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are designed to be robust starting points for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Protocol 1: General Procedure for Selective C-Br Arylation

This protocol is optimized for achieving high selectivity for the coupling at the C-Br bond.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: In a separate vial, prepare the active catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of degassed 1,4-dioxane.

  • Solvent Addition: Add the degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 v/v ratio) to the Schlenk flask containing the reagents.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Causality:

  • Why Pd₂(dba)₃ and SPhos? This combination generates a highly active, monoligated Pd(0)-SPhos complex in situ. The bulk and electron-donating properties of SPhos are crucial for promoting the oxidative addition of the sterically hindered C-Br bond and preventing catalyst decomposition.[3]

  • Why K₃PO₄? This base is effective in promoting the formation of the boronate anion for transmetalation while being mild enough to avoid significant protodeboronation of the boronic acid, a common side reaction.[2]

  • Why a Dioxane/Water Mixture? This solvent system provides a homogenous phase for the organic reagents and catalyst while the aqueous component is essential for the activity of the inorganic base.[5] Degassing is critical to prevent oxygen-mediated side reactions, such as the homocoupling of the boronic acid.[2]

Comparative Data and Optimization

The optimal reaction conditions can vary depending on the electronic and steric nature of the boronic acid coupling partner. The following table provides a summary of typical conditions and expected outcomes based on literature for analogous substrates.

EntryBoronic Acid (R-B(OH)₂)Catalyst System (mol%)Base (equiv.)Solvent (v/v)Temp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)9012>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (5:1)1001685-95
34-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1002475-85
42-Methylphenylboronic acidPd₂(dba)₃ (3) / XPhos (6)K₃PO₄ (2.0)Toluene1102470-80

Yields are estimated based on analogous reactions reported in the literature and are intended as a guide for optimization.

Troubleshooting and Optimization:

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., XPhos), or switching to a stronger base like Cs₂CO₃.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. Using a Pd(0) precatalyst like Pd₂(dba)₃ can also minimize this side reaction compared to Pd(II) sources.[2]

  • Protodeboronation: If significant conversion of the boronic acid to the corresponding arene is observed, consider using a milder base (e.g., K₂CO₃), a lower reaction temperature, or using a more stable boronic ester (e.g., a pinacol ester).

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of complex biaryl structures. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and employing modern, highly active palladium catalyst systems, researchers can efficiently generate a diverse range of molecules from a single, versatile starting material. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Vo, G. D., & Hartwig, J. F. (2008). Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos. Angewandte Chemie International Edition, 47(11), 2127-30. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • The Hartwig Group. (2008). Palladium-Catalyzed α-Arylation of Aldehydes with Bromo- and Chloroarenes Catalyzed by [Pd(allyl)Cl]2 and DPPF or Q-phos. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed α-Arylation of Aldehydes with Bromo- and Chloroarenes Catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos | Request PDF. [Link]

  • Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4565-4573. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Brasche, G., et al. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207-2210. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5731. [Link]

  • Norman, J. P., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Malu, S., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • ACS Publications. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • Norman, J. P., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

Sources

Application Note: (2-Bromo-5-chlorophenyl)(methyl)sulfane as a Versatile Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the synthesis and application of (2-Bromo-5-chlorophenyl)(methyl)sulfane (CAS No. 255051-34-4), a key halogenated aromatic intermediate. We present robust protocols for its preparation from commercially available precursors and demonstrate its strategic conversion into a highly valuable boronic acid derivative. The subsequent utility of this derivative in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is detailed, showcasing its role in constructing complex molecular architectures relevant to modern drug discovery programs.

Introduction: The Strategic Value of Halogenated Scaffolds

In medicinal chemistry, the precise arrangement of substituents on an aromatic core is fundamental to achieving desired pharmacological activity, selectivity, and pharmacokinetic properties. Halogenated aromatic compounds, such as this compound, are exceptionally valuable building blocks. The distinct reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization, providing a powerful tool for molecular elaboration.

The bromine atom, in particular, serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which are central to the assembly of active pharmaceutical ingredients (APIs). This guide will elucidate a reliable synthetic pathway to this compound and demonstrate its conversion into a boronic acid intermediate, a cornerstone reagent for Suzuki-Miyaura coupling.

Physicochemical Properties of the Intermediate

PropertyValueSource
Chemical Name This compound[][2]
Synonyms 1-Bromo-4-chloro-2-(methylthio)benzene[][3]
CAS Number 255051-34-4[2][3][4]
Molecular Formula C₇H₆BrClS[2][3]
Molecular Weight 237.55 g/mol [][2]
Appearance White to brown powder or lump[5]
Storage Sealed in dry, 2-8°C[3]

Synthesis of the Core Intermediate: this compound

Synthetic Rationale

A robust and scalable synthesis of the title compound can be achieved from the readily available starting material, 2-bromo-5-chloroaniline.[6] The synthetic strategy hinges on a Sandmeyer-type reaction, a classic and reliable method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. In this protocol, the aniline is first diazotized, followed by a reaction with a sulfur nucleophile and subsequent methylation to yield the target thioether.

Workflow for Intermediate Synthesis

A 2-Bromo-5-chloroaniline B Diazotization (NaNO₂, aq. HBr, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Thiomethylation (Potassium Ethyl Xanthate, then NaOH hydrolysis) C->D E Thiophenolate Intermediate D->E F Methylation (Dimethyl Sulfate or MeI) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromo-5-chloroaniline (1.0 equiv)

  • Hydrobromic acid (48% aq., ~4.0 equiv)

  • Sodium nitrite (1.1 equiv)

  • Potassium ethyl xanthate (1.5 equiv)

  • Sodium hydroxide (for hydrolysis)

  • Dimethyl sulfate (1.2 equiv)

  • Toluene

  • Deionized water

Procedure:

  • Diazotization: To a jacketed reactor maintained at 0-5°C, charge 2-bromo-5-chloroaniline (1.0 equiv) and 48% hydrobromic acid (3.0 equiv). Stir to form a slurry.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 5°C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir the mixture for an additional 30 minutes at 0-5°C.

  • Xanthate Addition: In a separate vessel, dissolve potassium ethyl xanthate (1.5 equiv) in a minimal amount of cold water. Add this solution slowly to the cold diazonium salt slurry.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours until nitrogen evolution ceases. This indicates the decomposition of the diazonium salt and formation of the xanthate ester.

  • Hydrolysis and Methylation: Cool the mixture to room temperature and add a solution of sodium hydroxide (~5 equiv) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate ester to the corresponding thiophenolate.

  • Cool the reaction to 10-15°C. Add dimethyl sulfate (1.2 equiv) dropwise, maintaining the temperature below 20°C. Stir at room temperature for 12-16 hours.

  • Workup and Purification: Transfer the reaction mixture to a separatory funnel. Extract the product with toluene (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pure compound.

Application in Pharmaceutical Synthesis: From Intermediate to Boronic Acid Building Block

Rationale for Transformation

The true synthetic power of this compound is unlocked by converting it into a more versatile intermediate. The bromine atom is ideally suited for lithium-halogen exchange, which generates a potent aryllithium nucleophile. Trapping this nucleophile with a borate ester, followed by acidic hydrolysis, yields the corresponding boronic acid: (4-Chloro-2-(methylthio)phenyl)boronic acid . This boronic acid is a stable, solid compound that is a perfect coupling partner for Suzuki-Miyaura reactions, enabling the formation of biaryl structures prevalent in many APIs.

Workflow for Boronic Acid Synthesis

A This compound in THF B Lithium-Halogen Exchange (n-BuLi, -78°C) A->B C Aryllithium Intermediate B->C D Borylation (Triisopropyl borate, -78°C) C->D E Boronate Ester Intermediate D->E F Acidic Workup (aq. HCl) E->F G (4-Chloro-2-(methylthio)phenyl)boronic Acid F->G

Caption: Synthesis workflow for the corresponding boronic acid.

Detailed Experimental Protocol 2: Synthesis of (4-Chloro-2-(methylthio)phenyl)boronic Acid

Materials:

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Hydrochloric acid (2 M aq.)

  • Diethyl ether

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv) to a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel. Dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70°C. Stir the resulting solution for 1 hour at -78°C.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the aryllithium solution, again keeping the temperature below -70°C.

  • Quenching and Workup: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 2 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization or trituration with a solvent system like diethyl ether/hexanes to afford (4-Chloro-2-(methylthio)phenyl)boronic acid as a crystalline solid.

Best Practices and Safety Considerations

  • Handling of this compound: This compound should be handled in a well-ventilated area, preferably a fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Reagent Safety:

    • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using syringe or cannula techniques.

    • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

    • Hydrobromic Acid: Corrosive. Handle with care to avoid skin and respiratory tract burns.

  • Reaction Conditions: The lithiation step requires stringent anhydrous conditions and low temperatures (-78°C) to prevent side reactions and ensure high yields.

Conclusion

This compound is a strategically important intermediate whose value lies in its capacity for controlled, selective chemical transformations. The protocols detailed herein provide a reliable pathway for its synthesis and, more importantly, its conversion into a versatile boronic acid building block. This transformation enables its entry into powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling, providing chemists in pharmaceutical research and development with a robust tool for the construction of novel, complex molecules.

References

  • MDPI. (2020). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Retrieved from [Link]

  • Thieme. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Synfacts, 8(11), 1234.
  • Google Patents. (1992). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • PrepChem.com. (n.d.). Synthesis of (a) 5-Bromo-2-chloroaniline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-5-chlorothiophene in Advanced Organic Synthesis. Retrieved from [Link]

  • PMC - PubMed Central. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]

  • Google Patents. (1969). US3461168A - Synthesis of bromothiophenols.
  • Google Patents. (2015). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • PubChem. (n.d.). 2-Bromo-5-methylthiophene. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthetic functionalization of (2-bromo-5-chlorophenyl)(methyl)sulfane, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the bromine and chlorine substituents to achieve selective C-C and C-N bond formation. This guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure reliable and reproducible outcomes. Detailed step-by-step methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, alongside a preparatory protocol for the starting material.

Introduction

Functionalized aryl thioethers are privileged scaffolds in a multitude of biologically active compounds and advanced materials. The strategic introduction of diverse substituents onto an aromatic core allows for the fine-tuning of steric and electronic properties, which is a cornerstone of modern drug discovery and materials development. The subject of this guide, this compound, presents a unique opportunity for selective functionalization due to the presence of two different halogen atoms on the aromatic ring.

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, a principle that underpins the regioselective functionalization strategies discussed in this document. This predictable difference in reactivity allows for the sequential introduction of various moieties, making this compound an attractive starting material for the synthesis of complex, polysubstituted aromatic compounds.

This application note will provide detailed, validated protocols for the synthesis of the starting material and its subsequent functionalization via three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl groups.[1][2][3]

Synthesis of this compound

A reliable supply of the starting material is paramount for any synthetic campaign. The following protocol details the synthesis of this compound from commercially available 4-chloro-2-nitroaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for similar transformations.[4]

Materials:

  • 4-chloro-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Diazotization: In a round-bottom flask cooled in an ice bath, dissolve 4-chloro-2-nitroaniline (1.0 eq) in a mixture of HBr (48%) and water. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Work-up and Isolation of 1-Bromo-4-chloro-2-nitrobenzene: Cool the reaction mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1-bromo-4-chloro-2-nitrobenzene.

  • Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 1-bromo-4-chloro-2-nitrobenzene (1.0 eq) in DMF. Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours.

  • Final Work-up and Purification: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

The following sections provide detailed protocols for the selective functionalization of the C-Br bond in this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[1] The higher reactivity of the C-Br bond allows for selective coupling at this position.

dot

Suzuki_Miyaura_Coupling cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product (2-Aryl/Vinyl-5-chlorophenyl)(methyl)sulfane start->product Suzuki-Miyaura Coupling boronic_acid Aryl/Vinyl Boronic Acid or Ester catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or vinylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask or sealed vial under an inert atmosphere, combine this compound (1.0 eq), the desired aryl- or vinylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.[5]
Base K₂CO₃A moderately strong base sufficient to activate the boronic acid.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 85-95 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[2] This protocol is optimized for the selective amination at the C-Br position.

dot

Buchwald_Hartwig_Amination cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product N-Aryl-5-chloro-2-(methylthio)aniline start->product Buchwald-Hartwig Amination amine Primary or Secondary Amine catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., XPhos) base Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube or vial.

  • Add anhydrous toluene.

  • Seal the tube or vial and heat the reaction mixture to 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA highly active catalyst system for the amination of aryl chlorides and bromides.[6]
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.[7]
Solvent TolueneA common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.
Temperature 100-110 °CNecessary to overcome the activation barrier for the oxidative addition of the aryl bromide.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes.[3] The reaction is typically selective for the C-Br bond under appropriate conditions.[8]

dot

Sonogashira_Coupling cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound product (2-Alkynyl-5-chlorophenyl)(methyl)sulfane start->product Sonogashira Coupling alkyne Terminal Alkyne pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) cu_cocatalyst CuI (co-catalyst) base Base (e.g., Et₃N)

Caption: Sonogashira Coupling Workflow.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and Et₃N.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic catalyst system for Sonogashira couplings, effective for aryl bromides.[9]
Base Et₃NActs as both a base to deprotonate the alkyne and as a solvent.
Solvent THFA common aprotic solvent that dissolves the reactants well.
Temperature Room TemperatureMild conditions are often sufficient for the coupling of aryl bromides.

Conclusion

The protocols outlined in this application note provide a robust framework for the selective functionalization of this compound. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, researchers can access a wide array of novel, highly substituted aryl thioethers. The detailed experimental procedures and the rationale behind the choice of reagents and conditions are intended to empower scientists in drug discovery and materials science to confidently and efficiently utilize this versatile building block in their synthetic endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-4-CHLORO-2-METHYLBENZENE. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

  • SpringerLink. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of (2-Bromo-5-chlorophenyl)(methyl)sulfane, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol herein details a robust and scalable method starting from the readily available precursor, 2-bromo-5-chlorophenol. This application note emphasizes the rationale behind the chosen synthetic strategy, focusing on reaction efficiency, safety considerations, and process optimization for large-scale production. Detailed, step-by-step procedures are provided, along with data presentation and visualizations to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound, also known as 1-bromo-4-chloro-2-(methylthio)benzene, is a crucial building block in organic synthesis.[] Its utility stems from the presence of multiple reactive sites—a bromine atom, a chlorine atom, and a methylthio group—which allow for diverse and regioselective downstream functionalization. This versatility makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The primary challenge in the production of this compound lies in developing a synthetic route that is not only high-yielding and cost-effective but also amenable to large-scale manufacturing. Traditional methods for the synthesis of aryl sulfides often involve transition-metal-catalyzed cross-coupling reactions, which can be expensive and may introduce metal impurities into the final product.[2][3] While effective, these methods can present challenges in terms of catalyst cost, removal of metal residues, and overall process economics on an industrial scale.

This guide presents an optimized, two-step synthetic pathway commencing with the O-methylation of 2-bromo-5-chlorophenol to form 2-bromo-5-chloroanisole, followed by a thio-functionalization to yield the desired this compound. This approach is designed to be robust, scalable, and economically viable.

Overall Synthetic Workflow:

Synthetic_Workflow Start 2-Bromo-5-chlorophenol Step1 Step 1: O-Methylation Start->Step1 Intermediate 2-Bromo-5-chloroanisole Step1->Intermediate Step2 Step 2: Thio-functionalization Intermediate->Step2 Product This compound Step2->Product

Caption: High-level overview of the two-step synthesis.

Scientific Rationale and Mechanistic Insights

Step 1: O-Methylation of 2-Bromo-5-chlorophenol

The initial step involves the conversion of 2-bromo-5-chlorophenol to 2-bromo-5-chloroanisole. This is a classic Williamson ether synthesis, a well-established and reliable method for forming ethers.

Reaction Scheme:

Causality behind Experimental Choices:

  • Methylating Agent: Iodomethane (CH₃I) is selected as the methylating agent due to its high reactivity. While other methylating agents like dimethyl sulfate could be used, iodomethane offers a good balance of reactivity and handling characteristics for this specific transformation.

  • Base: Potassium carbonate (K₂CO₃) is an inexpensive and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Its use avoids the handling of more hazardous and moisture-sensitive bases like sodium hydride.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

  • Phase Transfer Catalyst (Optional but Recommended for Scale-up): The addition of a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) can significantly accelerate the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.

Reaction Mechanism Visualization:

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Ar-OH 2-Bromo-5-chlorophenol Ar-O- Phenoxide Anion Ar-OH->Ar-O- Deprotonation K2CO3 K₂CO₃ KHCO3 KHCO₃ CH3I Iodomethane Ar-O-->CH3I Nucleophilic Attack Product 2-Bromo-5-chloroanisole CH3I->Product I- I⁻ CH3I->I- Leaving Group

Caption: Mechanism of Williamson Ether Synthesis.

Step 2: Thio-functionalization to form this compound

This step involves the introduction of the methylthio group. While several methods exist for the synthesis of aryl sulfides, a metal-free approach is often preferred for scale-up to avoid metal contamination.[2] A common and effective method is the reaction of an aryl halide with a thiol or a thiol equivalent. In this protocol, we will utilize a copper-catalyzed cross-coupling reaction, which has been shown to be efficient and scalable for the synthesis of aryl methyl sulfides.[4]

Reaction Scheme:

Causality behind Experimental Choices:

  • Sulfur Source: Sodium thiomethoxide (CH₃SNa) is a readily available and highly nucleophilic source of the methylthio group.

  • Catalyst: Copper(I) iodide (CuI) is a cost-effective and efficient catalyst for C-S bond formation.[4] It is generally less expensive than palladium-based catalysts.

  • Ligand: The choice of ligand is crucial for the success of copper-catalyzed cross-coupling reactions. A variety of ligands can be effective, including 1,10-phenanthroline or ethylene glycol. The ligand stabilizes the copper catalyst and facilitates the catalytic cycle.

  • Solvent: A polar aprotic solvent such as DMF or a more environmentally friendly solvent like dimethyl sulfoxide (DMSO) is suitable for this reaction.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-5-chlorophenol≥98%Commercially Available
Iodomethane≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Tetra-n-butylammonium iodide (TBAI)≥98%Commercially Available
Sodium thiomethoxide (CH₃SNa)≥95%Commercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
1,10-Phenanthroline≥99%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Step-by-Step Protocol: O-Methylation of 2-Bromo-5-chlorophenol
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-5-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and tetra-n-butylammonium iodide (0.05 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 2-bromo-5-chlorophenol).

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add iodomethane (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-5-chloroanisole.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step-by-Step Protocol: Synthesis of this compound
  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-5-chloroanisole (1.0 eq), sodium thiomethoxide (1.5 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask (approximately 10-15 mL per gram of 2-bromo-5-chloroanisole).

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous ammonia. Stir for 30 minutes to dissolve the copper salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[7]

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
2-Bromo-5-chloroanisoleC₇H₆BrClO221.48Colorless to pale yellow oil90-95
This compoundC₇H₆BrClS237.55Colorless to pale yellow oil75-85

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 2.4 Hz, 1H), 7.20 (dd, J = 8.4, 2.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 2.50 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 139.8, 134.2, 131.8, 129.5, 128.6, 114.7, 15.9.

  • Mass Spectrometry (EI): m/z 236, 238, 240 (M⁺).

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Step 1: Incomplete reaction Insufficient base or reaction time.Increase the amount of K₂CO₃ to 2.0 eq. and extend the reaction time. The addition of TBAI is highly recommended.
Low reaction temperature.Ensure the internal temperature reaches and is maintained at 60-70 °C.
Step 2: Low yield Catalyst deactivation.Ensure anhydrous and inert conditions. Use freshly purchased or purified CuI and ligand.
Insufficient reaction temperature or time.Increase the temperature to 140 °C and monitor for longer periods.
Product Purification Issues Co-elution of impurities.Optimize the solvent system for column chromatography. Consider a different stationary phase if necessary.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By following these procedures, researchers and process chemists can efficiently synthesize this valuable intermediate in high yield and purity, facilitating its application in the development of novel pharmaceuticals and agrochemicals. The emphasis on readily available reagents, robust reaction conditions, and clear, step-by-step instructions ensures the reproducibility and successful implementation of this synthesis on a larger scale.

References

  • A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination. (n.d.). Google Scholar.
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  • (2-Bromo-5-chlorophenyl) (methyl) sulfane. (2022, January 2). Echemi.
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  • 2-Bromo-5-Chlorophenyl Methyl Sulfane Cas No.255051-34-4. (n.d.). IndiaMART.
  • Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. (n.d.). PMC.
  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. (2009, December 1). Google Scholar.
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  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). PMC.
  • Product Class 14: Aryl Sulfides. (n.d.). Thieme.
  • Recent Metal-Catalyzed Methods for Thioether Synthesis. (n.d.). ResearchGate.
  • Thioethers – Knowledge and References. (n.d.). Taylor & Francis.
  • Catalysts for aryl sulfide synthesis and method of producing aryl... (n.d.). Google Patents.
  • Synthesis of Aryl Sulfides: Metal-Free C–H Sulfenylation of Electron-Rich Arenes. (n.d.). Organic Letters.
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  • Exploring the Properties and Applications of 2-Bromo-5-chloroanisole in Organic Synthesis. (2025, November 16). NINGBO INNO PHARMCHEM CO.,LTD..
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  • Preparation method of 2-bromo-5-chlorobenzaldehyde. (n.d.). Google Patents.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka.
  • Synthesis of (a) 5-Bromo-2-chloroaniline. (n.d.). PrepChem.com.
  • The Role of 2-Bromo-5-chlorothiophene in Advanced Organic Synthesis. (n.d.). BOC Sciences.
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  • Synthesis method of 5-bromo-2-chloro benzoic acid. (n.d.). Google Patents.
  • Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein. (n.d.). Google Patents.

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purification of (2-Bromo-5-chlorophenyl)(methyl)sulfane by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of (2-Bromo-5-chlorophenyl)(methyl)sulfane via Automated Flash Column Chromatography

Abstract

This compound is a key halogenated aromatic sulfide intermediate used in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The purity of this building block is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using silica gel column chromatography. We will delve into the causality behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the execution of an optimized gradient elution, ensuring researchers can achieve >98% purity with high reproducibility.

Introduction: The Rationale for Chromatographic Purification

The synthesis of substituted aromatic compounds like this compound often yields a crude mixture containing unreacted starting materials, isomers, and potential by-products from side reactions such as oxidation (sulfoxides, sulfones) or further halogenation.[1] Column chromatography is the method of choice for isolating the target compound due to its high resolving power, which leverages subtle differences in the polarity and adsorptive properties of the components in the mixture.[2]

The target molecule possesses several key structural features that dictate its chromatographic behavior:

  • Aromatic Ring: Allows for π-π interactions with the stationary phase.

  • Halogen Substituents (Br, Cl): These electron-withdrawing groups impart a moderate degree of polarity.

  • Methylsulfane Group (-SMe): The sulfur atom provides a polar site for interaction with the stationary phase.

Collectively, these features render the molecule relatively non-polar, making it an ideal candidate for normal-phase chromatography on a polar stationary phase like silica gel, using a non-polar mobile phase system.[3] This protocol is designed to be a self-validating system, starting with analytical TLC to predict the preparative separation conditions.

Pre-Purification Analysis: Method Development with TLC

Before committing to a large-scale column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[4] This Rf value ensures that the compound moves off the baseline but is sufficiently retained to separate from both less polar and more polar impurities.

Protocol 2.1: TLC Mobile Phase Screening
  • Prepare TLC Chambers: Prepare three separate developing chambers, each with a filter paper wick and a different mobile phase mixture of Hexanes and Ethyl Acetate (EtOAc):

    • System A: 95:5 (Hexanes:EtOAc)

    • System B: 90:10 (Hexanes:EtOAc)

    • System C: 80:20 (Hexanes:EtOAc)

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude this compound in ~0.5 mL of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto three separate silica gel TLC plates.

  • Development: Place one plate in each chamber and allow the solvent front to travel to within 1 cm of the top of the plate.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the system where the main product spot has an Rf between 0.2 and 0.3. This will be the starting point for your column chromatography elution.

ParameterDescriptionJustification
Stationary Phase Silica Gel 60 F254 TLC platesStandard polar stationary phase for analyzing moderately polar to non-polar organic compounds.[3]
Mobile Phase Hexanes / Ethyl AcetateA versatile, low-viscosity solvent system that allows for fine-tuning of polarity.[5][6]
Target Rf 0.2 - 0.3Provides optimal resolution in the subsequent column chromatography step.[4]
Visualization UV light (254 nm)The aromatic ring in the target molecule is UV-active, enabling non-destructive visualization.

Preparative Purification: Step-by-Step Column Chromatography Protocol

This protocol is optimized for the purification of approximately 1 gram of crude material. The scale can be adjusted, but column dimensions and solvent volumes must be changed proportionally.

Materials & Equipment
  • Crude this compound (~1 g)

  • Silica Gel (60 Å, 230-400 mesh), ~50 g[4]

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (for sample loading)

  • Sand, acid-washed

  • Cotton or glass wool

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_main Execution & Analysis Crude Crude Product TLC_Analysis TLC Analysis (Determine Eluent) Crude->TLC_Analysis Sample_Prep Sample Preparation (Dry Loading) Crude->Sample_Prep Chromatography Column Chromatography (Gradient Elution) TLC_Analysis->Chromatography Column_Packing Column Packing (Slurry Method) Column_Packing->Chromatography Sample_Prep->Chromatography Collection Fraction Collection Chromatography->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Combine Combine Pure Fractions & Evaporate Solvent TLC_Fractions->Combine Purified Purified Product Combine->Purified

Caption: Workflow for the purification of this compound.

Protocol 3.3: Column Packing (Slurry Method)
  • Column Setup: Secure the column vertically in a fume hood. Place a small plug of cotton/glass wool at the bottom, ensuring the stopcock is closed. Add a ~1 cm layer of sand over the plug.

  • Prepare Slurry: In a beaker, mix ~50 g of silica gel with ~150 mL of the initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc). Stir to create a uniform slurry free of lumps.

  • Pack Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the column to dislodge air bubbles and ensure an evenly packed bed.[4]

  • Equilibrate: Once all silica has settled, add a final ~1 cm layer of sand to the top of the bed to prevent disturbance. Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.

Protocol 3.4: Sample Loading (Dry Loading)

Dry loading is superior to wet loading for this application as it prevents band broadening caused by dissolving the sample in a solvent that may be too polar.[5]

  • Dissolve 1 g of the crude product in a minimal amount of dichloromethane (~5-10 mL) in a round-bottom flask.

  • Add ~2-3 g of silica gel to the solution.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder as an even layer on top of the sand at the top of the packed column.

Protocol 3.5: Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is increased over time, is highly effective for separating compounds with different polarities.[5]

  • Initial Elution: Begin eluting with the low-polarity mobile phase determined from TLC (e.g., starting with 100% Hexanes or 98:2 Hexanes:EtOAc). This will elute very non-polar impurities first.

  • Gradient Increase: Gradually and systematically increase the polarity of the mobile phase. For example:

    • 200 mL of 98:2 Hexanes:EtOAc

    • 200 mL of 95:5 Hexanes:EtOAc

    • 400 mL of 90:10 Hexanes:EtOAc (the system where your product Rf was ~0.2-0.3)

    • 200 mL of 80:20 Hexanes:EtOAc (to elute more polar impurities)

  • Fraction Collection: Collect fractions of ~20 mL in numbered test tubes throughout the entire elution process.

  • Post-Elution Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product spot. Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Incorrect mobile phase selected. Column was packed unevenly. Sample was overloaded.Re-evaluate TLC to find a better solvent system. Repack the column carefully. Reduce the amount of crude material relative to silica gel.
Cracked Silica Bed Column ran dry.Never let the solvent level drop below the top of the silica bed.
Streaking on TLC Sample is too concentrated. Compound is acidic/basic.Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Product Won't Elute Mobile phase is not polar enough.Increase the percentage of the more polar solvent (e.g., Ethyl Acetate) in the mobile phase.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound. By first performing a systematic TLC analysis to determine the optimal mobile phase, followed by careful column packing, dry sample loading, and a gradient elution, researchers can consistently achieve high purity of the target compound. This methodical approach minimizes solvent waste and time, ensuring the availability of high-quality material for subsequent research and development activities.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]

  • Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. (n.d.). Various scientific sources. Retrieved from [Link]

  • Matsuoka, J., et al. (n.d.). Elemental Sulfur-Mediated Aromatic Halogenation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Palladium-Catalyzed α-Arylation of 2-(2-Bromophenyl)-2-propylpentanal. Retrieved from [Link]

  • Konan, N. F. D. S., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

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Application Notes and Protocols for the Recrystallization of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for (2-Bromo-5-chlorophenyl)(methyl)sulfane in Research and Development

This compound, a halogenated aromatic sulfide, serves as a crucial building block in the synthesis of complex organic molecules targeted for pharmaceutical and materials science applications. The presence of impurities, even in trace amounts, can significantly hinder reaction yields, introduce unwanted side products, and complicate the interpretation of biological or material characterization data. Therefore, obtaining this intermediate in a highly purified form is paramount. Recrystallization stands as a robust and scalable purification technique for solid organic compounds, leveraging differences in solubility to selectively isolate the desired molecules from contaminants.[1][2][3] This guide provides a comprehensive overview of the principles and practical methodologies for the successful recrystallization of this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3][4] The fundamental premise is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] A successful recrystallization hinges on the selection of an appropriate solvent in which the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[4][5] Conversely, the impurities should either be highly soluble in the solvent at all temperatures, thus remaining in the solution (mother liquor) upon cooling, or sparingly soluble at high temperatures, allowing for their removal via hot filtration.[5]

The process generally involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[1][6]

  • Filtration (optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

  • Crystallization: Allowing the hot, saturated solution to cool slowly, which decreases the solubility of the target compound and promotes the formation of a crystalline lattice.

  • Isolation: Collecting the purified crystals by vacuum filtration.

  • Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Thoroughly drying the crystals to remove residual solvent.

Systematic Solvent Selection for this compound

Due to the limited availability of specific solubility data for this compound, a systematic solvent screening process is essential. The "like dissolves like" principle serves as a valuable starting point.[7] Given the structure of the target molecule—a moderately polar aromatic compound—a range of solvents with varying polarities should be evaluated.

Table 1: Potential Solvents for Recrystallization Screening

Solvent ClassExample SolventsRationale for Selection
Alcohols Methanol, Ethanol, IsopropanolCan dissolve a wide range of organic compounds; often used in mixed solvent systems with water.
Hydrocarbons Hexane, Heptane, TolueneNon-polar solvents that may be suitable if impurities are significantly more polar than the target compound.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Moderately polar; good for dissolving many organic compounds.
Esters Ethyl acetateA versatile solvent with moderate polarity.
Ketones AcetoneA polar aprotic solvent that can be effective, but its high volatility requires careful handling.
Mixed Solvents Ethanol/Water, Acetone/Water, Ethyl acetate/HexaneUsed when no single solvent provides the ideal solubility profile.[5][8]
Experimental Protocol for Solvent Screening

This protocol outlines a small-scale procedure to efficiently identify a suitable recrystallization solvent.

Materials:

  • Crude this compound

  • Selection of potential solvents (see Table 1)

  • Test tubes

  • Hot plate or water bath

  • Glass stirring rods

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.[9]

  • After cooling to room temperature, place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the quality and quantity of the crystals formed. A successful solvent will yield a good recovery of well-formed crystals.

Detailed Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 1: Single Solvent Recrystallization

This method is preferred for its simplicity when a suitable single solvent is identified.

Workflow Diagram:

G cluster_0 Single Solvent Recrystallization A Dissolve crude solid in minimum hot solvent B Hot filtration (if needed) to remove insoluble impurities A->B Saturated solution C Slowly cool filtrate to room temperature B->C Clear solution D Cool in ice bath to maximize crystallization C->D Crystal formation E Collect crystals by vacuum filtration D->E F Wash crystals with small amount of cold solvent E->F G Dry crystals under vacuum F->G Purified crystals

Caption: Workflow for Single Solvent Recrystallization.

Step-by-Step Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and a boiling chip.

  • Heat the mixture to boiling on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of solvent to ensure a saturated solution.[6]

  • If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.

  • If insoluble impurities are present or charcoal was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][9]

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Continue to draw air through the crystals on the filter funnel to partially dry them.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization

This technique is employed when no single solvent has the desired solubility characteristics. It involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[5][8]

Workflow Diagram:

G cluster_1 Mixed Solvent Recrystallization H Dissolve crude solid in minimum hot 'good' solvent I Add hot 'poor' solvent dropwise until solution becomes cloudy H->I J Add a few drops of hot 'good' solvent to redissolve I->J Point of saturation K Slowly cool solution to room temperature J->K L Cool in ice bath K->L M Collect and wash crystals L->M N Dry purified crystals M->N

Caption: Workflow for Mixed Solvent Recrystallization.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Heat the "poor" solvent separately.

  • Slowly add the hot "poor" solvent to the solution of the compound until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect, wash, and dry the crystals as described in the single solvent protocol.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSolution
No crystals form upon cooling Too much solvent was used; supersaturated solution.[10][11]Boil off some of the solvent to concentrate the solution.[10] Induce crystallization by scratching the flask or adding a seed crystal.[11]
"Oiling out" (formation of an oil instead of crystals) The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; high level of impurities.[10][12]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly.[10][11] Consider using a lower-boiling point solvent.
Low recovery of crystals Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.[11][13]Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated during hot filtration.
Colored crystals (when the pure compound is colorless) Colored impurities are present.Add activated charcoal to the hot solution before filtration.[2]

Conclusion

The protocols detailed in this guide provide a robust framework for the purification of this compound by recrystallization. The key to a successful outcome lies in a systematic approach to solvent selection and careful execution of the chosen protocol. By understanding the underlying principles and anticipating potential challenges, researchers can consistently obtain this valuable intermediate in high purity, thereby ensuring the integrity and success of their subsequent synthetic endeavors.

References

  • Vertex AI Search. (2012, April 25).
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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
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Application Notes and Protocols for the Analytical Characterization of (2-Bromo-5-chlorophenyl)(methyl)sulfane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Thioanisoles in Modern Chemistry

Substituted thioanisoles, such as (2-Bromo-5-chlorophenyl)(methyl)sulfane, represent a class of compounds with significant utility in medicinal chemistry and materials science. Their unique electronic and steric properties, conferred by the presence of a sulfur linkage and halogen substituents, make them valuable precursors and intermediates in the synthesis of complex molecular architectures. The precise arrangement of these functional groups dictates the molecule's reactivity and potential biological activity, making unambiguous structural confirmation and purity assessment paramount.

This technical guide provides a comprehensive overview of the analytical methodologies required for the robust characterization of this compound and its derivatives. The protocols detailed herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable framework for quality control and structural elucidation.

Molecular Structure and Physicochemical Properties

This compound, also known as 1-Bromo-4-chloro-2-(methylthio)benzene, is a polysubstituted aromatic compound. A foundational understanding of its basic properties is crucial before undertaking any analytical work.

PropertyValueSource
CAS Number 255051-34-4[1][][3][4]
Molecular Formula C₇H₆BrClS[1][3][4]
Molecular Weight 237.55 g/mol [][3][4]

A Note on Synthesis: Context for Impurity Profiling

While this document focuses on analytical characterization, a brief understanding of the synthetic routes to this compound provides context for potential impurities. A common synthetic strategy involves the Sandmeyer reaction to introduce the bromo and chloro substituents onto an aniline precursor, followed by nucleophilic substitution to introduce the methylthio group. This multi-step synthesis necessitates careful purification and rigorous analytical verification to ensure the absence of starting materials, regioisomers, and reaction byproducts.

Core Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of this compound and its derivatives. The following workflow ensures unambiguous identification, purity assessment, and structural confirmation.

Caption: A typical analytical workflow for the characterization of this compound.

Mass Spectrometry: The Fingerprint of Halogenation

Mass spectrometry (MS) is a cornerstone technique for the initial identification of halogenated compounds due to the characteristic isotopic patterns of chlorine and bromine.

Causality Behind Isotopic Patterns: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5] The presence of both a chlorine and a bromine atom in this compound results in a distinctive molecular ion cluster (M, M+2, M+4).

Expected Molecular Ion Cluster:

Ionm/zExpected Relative AbundanceIsotopic Composition
M236~75%¹²C₇¹H₆⁷⁹Br³⁵Cl³²S
M+2238~100%¹²C₇¹H₆⁸¹Br³⁵Cl³²S / ¹²C₇¹H₆⁷⁹Br³⁷Cl³²S
M+4240~25%¹²C₇¹H₆⁸¹Br³⁷Cl³²S

Fragmentation Analysis: Electron impact (EI) ionization will not only reveal the molecular ion but also induce fragmentation. Key fragmentation pathways for this class of compounds include the loss of the halogen atoms and the methyl group.

  • Loss of Halogens: The carbon-halogen bonds are susceptible to cleavage, leading to fragment ions corresponding to the loss of Br (M-79/81) or Cl (M-35/37).[6]

  • Loss of Methyl Group: Cleavage of the S-CH₃ bond can result in a fragment ion at M-15.

  • Loss of Thioether Group: Fragmentation may also involve the loss of the entire methylthio group.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument: A high-resolution mass spectrometer with an EI source is recommended.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion cluster and significant fragments.

  • Data Analysis:

    • Identify the molecular ion cluster and compare the isotopic pattern with the theoretical distribution for a compound containing one bromine and one chlorine atom.

    • Analyze the major fragment ions to corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structure

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

  • Aromatic Region: The three protons on the benzene ring will appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling.

  • Aliphatic Region: The methylthio group (-SCH₃) will present as a singlet, typically in the range of 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

  • Aromatic Carbons: Six distinct signals will be observed for the aromatic carbons, with their chemical shifts influenced by the bromo, chloro, and methylthio substituents.

  • Aliphatic Carbon: A single signal will correspond to the methyl carbon of the thioether group.

Predicted NMR Data: In the absence of experimentally acquired spectra for the target compound, data from the closely related analogue, 2-bromo-5-chlorotoluene, can provide valuable guidance. For 2-bromo-5-chlorotoluene, the aromatic protons are observed at approximately 7.38, 7.16, and 6.98 ppm, and the methyl protons at 2.32 ppm.[7] The aromatic carbons appear in the range of 120-140 ppm, with the methyl carbon around 20 ppm.[7] For this compound, the -SCH₃ group is expected to have a slightly different electronic effect than a -CH₃ group, which will be reflected in the precise chemical shifts. Computational prediction methods can also be employed to estimate the chemical shifts with a reasonable degree of accuracy.[8][9][10][11]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the primary method for assessing the purity of this compound and for quantifying it in mixtures. Due to its aromatic and relatively nonpolar nature, reversed-phase HPLC is the method of choice.

Causality in Chromatographic Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is more polar. The retention of an analyte is primarily governed by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.[12][13] The choice of organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase can be adjusted to optimize the separation.[14]

Caption: Principle of reversed-phase HPLC for separating nonpolar analytes.

Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol). A typical starting point is 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV-Vis detector set at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Method Validation:

    • Run a blank (mobile phase) to establish the baseline.

    • Inject the sample and record the chromatogram.

    • Assess peak purity and calculate the area percentage of the main peak to determine the purity of the sample.

    • If positional isomers are suspected, a gradient elution or a different stationary phase (e.g., a phenyl-hexyl column) may be required for better resolution.

Elemental Analysis: Empirical Formula Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This data is used to confirm the empirical formula, which should be consistent with the molecular formula determined by mass spectrometry.

Protocol: CHNS Analysis

  • Sample Preparation: A precisely weighed amount of the purified and dried sample (typically 1-3 mg) is required.

  • Instrument: An automated CHNS elemental analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Comparison: The experimentally determined percentages of C, H, and S are compared with the theoretical values calculated from the molecular formula C₇H₆BrClS.

Theoretical Elemental Composition:

  • Carbon (C): 35.39%

  • Hydrogen (H): 2.55%

  • Sulfur (S): 13.50%

Conclusion

The analytical characterization of this compound and its derivatives requires a synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and the characteristic halogen isotopic pattern. NMR spectroscopy is then employed for the definitive elucidation of the molecular structure. HPLC is essential for assessing the purity and quantifying the compound, while elemental analysis serves to verify the empirical formula. By following the protocols outlined in this guide, researchers can ensure the identity, purity, and structural integrity of these important chemical entities, thereby upholding the principles of scientific rigor in their research and development endeavors.

References

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A Comprehensive Guide to Monitoring Reactions of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-5-chlorophenyl)(methyl)sulfane is a halogenated organosulfur compound with significant potential as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise monitoring of its chemical transformations is paramount for optimizing reaction conditions, maximizing yields, ensuring purity, and understanding reaction kinetics and mechanisms.[1] This guide provides an in-depth exploration of robust analytical methodologies for tracking the progress of reactions involving this key intermediate. We will delve into the principles and practical applications of chromatographic and spectroscopic techniques, offering detailed, field-proven protocols designed for immediate implementation in a research and development setting.

Introduction: The Need for Precise Reaction Monitoring

In modern chemical synthesis, particularly in process development for active pharmaceutical ingredients (APIs), a deep understanding of reaction progression is essential.[2] Real-time or near-real-time analysis allows chemists to make informed decisions to control reaction pathways, minimize the formation of impurities, and ensure process safety and efficiency.[1][3] this compound possesses multiple reactive sites—a thioether moiety susceptible to oxidation and a carbon-bromine bond amenable to cross-coupling reactions—making the choice of monitoring technique critical for selectively tracking the desired transformation.

This document serves as a practical guide to the primary analytical techniques suited for this purpose:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of non-volatile mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitative, in-situ monitoring and kinetic analysis.[4]

Profile of this compound

Understanding the physicochemical properties of the starting material is the foundation for developing effective analytical methods.

PropertyValueSource
CAS Number 255051-34-4[5][6]
Molecular Formula C₇H₆BrClS[6][]
Molecular Weight 237.54 g/mol [6][]
Synonyms 1-Bromo-4-chloro-2-(methylthio)benzene[]
Appearance Varies; typically an oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Reactivity Insights:

  • Thioether Group: The methylsulfane group is a key reactive handle, readily oxidized to the corresponding sulfoxide and subsequently to the sulfone. This transformation significantly increases the polarity of the molecule.

  • Aromatic Halogens: The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine atom is generally less reactive in such transformations.

Chromatographic Monitoring Techniques

Chromatography separates mixture components based on their differential partitioning between a stationary phase and a mobile phase.[8]

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for a quick, cost-effective, and qualitative assessment of a reaction's progress.[8][9][10] It is primarily used to determine if the starting material is being consumed and if new products are forming.[11]

Principle of Operation: Separation is based on the polarity of the compounds. A spot of the reaction mixture is applied to a plate coated with a stationary phase (typically silica gel). A solvent (mobile phase) moves up the plate via capillary action, carrying the compounds with it.[8] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ).

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Select Solvent System (e.g., 9:1 Hexane:EtOAc) prep2 Prepare TLC Plate (Draw baseline) prep1->prep2 exec1 Spot Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) prep2->exec1 exec2 Develop Plate in TLC Chamber exec1->exec2 exec3 Dry Plate exec2->exec3 analysis1 Visualize Spots (e.g., UV lamp at 254 nm) exec3->analysis1 analysis2 Calculate Rƒ values analysis1->analysis2 analysis3 Interpret Results: - SM spot diminishes - Product spot appears analysis2->analysis3

Caption: Workflow for monitoring a reaction using TLC.

Protocol: Monitoring the Oxidation to Sulfoxide

  • Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom.

  • Solvent System: Prepare a mobile phase. For the oxidation of this compound, a good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 4:1 v/v). The sulfoxide product will be significantly more polar than the starting sulfane.

  • Spotting: Using a capillary tube, spot the baseline with the starting material (dissolved in a volatile solvent), the reaction mixture, and a "co-spot" containing both.[9]

  • Development: Place the plate in a sealed chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this will appear as dark spots.

  • Interpretation: As the reaction proceeds, the spot corresponding to the starting material (higher Rƒ) will fade, while a new, lower-Rƒ spot corresponding to the more polar sulfoxide product will appear and intensify.

Scientist's Note: The co-spot is crucial for unambiguously distinguishing the starting material spot from the product spot in the reaction lane, especially if their Rƒ values are close.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly well-suited for monitoring reactions where reactants and products have distinct boiling points and are amenable to vaporization without decomposition.[12][13] Organosulfur compounds are frequently analyzed using this method.[14][15][16]

Principle of Operation: A liquid sample is injected into a heated port, where it vaporizes and is carried by an inert gas (mobile phase) through a long, thin column (stationary phase). Separation occurs based on boiling point and interactions with the column coating. The separated components then enter a mass spectrometer, which fragments them into ions and detects them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Protocol: Monitoring a Suzuki Coupling Reaction

  • Sample Preparation: At designated time points, withdraw a small aliquot (~50 µL) from the reaction mixture. Quench the reaction immediately by diluting it in a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard.

    • Rationale: Quenching stops the reaction, providing a true snapshot in time. An internal standard (a non-reactive compound with similar properties) is essential for accurate quantification, as it corrects for variations in injection volume.

  • Instrument Setup:

    • Set the injector and detector temperatures appropriately (e.g., 250-280 °C).

    • Program the oven with a temperature gradient (e.g., start at 80 °C, ramp to 280 °C at 15 °C/min) to ensure separation of all components.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks for the starting material, product, and any byproducts by comparing their retention times and mass spectra to known standards or library data.

    • Quantify the progress by calculating the peak area ratio of the starting material to the internal standard over time.

ParameterExample SettingRationale
Column DB-5ms (or similar non-polar)Good general-purpose column for separating compounds based on boiling point.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program 80°C (1 min), ramp to 280°C at 15°C/minSeparates compounds with a wide range of boiling points.
MS Mode Electron Ionization (EI), Scan modeProvides standard, reproducible mass spectra for library matching.
High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of reaction monitoring in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy for a wide range of compounds, especially those that are non-volatile or thermally sensitive.[3][17]

Principle of Operation: A liquid sample is injected into a high-pressure stream of a liquid mobile phase. The mixture is forced through a column packed with a solid stationary phase (commonly C18-modified silica for reverse-phase HPLC). Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. A detector (typically UV-Vis) measures the concentration of each component as it elutes from the column.[18]

Protocol: General Reaction Monitoring

  • Method Development:

    • Column: A standard C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detection: Use a UV detector set to a wavelength where both the reactant and product absorb strongly (e.g., 254 nm).

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture. Dilute it to a known volume with the mobile phase to stop the reaction and prevent column overload. Filter the sample if it contains particulates.

  • Analysis: Inject the prepared sample. Record the chromatogram.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. For accurate quantification, response factors for each compound should be determined using standard solutions.[19]

ParameterExample Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm

Spectroscopic Monitoring: In-Situ NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool that provides both structural and quantitative information, making it ideal for mechanistic and kinetic studies.[4][20] Its key advantage is its ability to monitor reactions in situ without the need for sampling or workup, providing a continuous and non-invasive view of the reaction progress.[2][21]

Principle of Operation: NMR is an intrinsically quantitative technique where the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[22] By monitoring the change in integrals of unique, non-overlapping peaks for the reactant and product, one can directly calculate their relative concentrations in the reaction mixture.

NMR_Workflow cluster_prep Sample Preparation cluster_exec Reaction & Acquisition cluster_analysis Data Analysis prep1 Dissolve starting material in deuterated solvent in an NMR tube prep2 Acquire initial spectrum (t=0) exec1 Initiate reaction in the tube (e.g., add catalyst/reagent) prep2->exec1 exec2 Place tube in spectrometer and start acquisition array exec1->exec2 exec3 Acquire spectra at regular time intervals exec2->exec3 analysis1 Process spectra (phase, baseline correction) exec3->analysis1 analysis2 Integrate unique peaks for reactant and product analysis1->analysis2 analysis3 Calculate concentration vs. time analysis2->analysis3 analysis4 Plot data to determine reaction kinetics analysis3->analysis4

Caption: Workflow for in-situ NMR reaction monitoring.

Protocol: Kinetic Analysis of Oxidation

  • Preparation: In an NMR tube, dissolve a precise mass of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Initial Spectrum (t=0): Acquire a standard ¹H NMR spectrum of the starting material to identify characteristic, well-resolved peaks. The methylsulfane protons (~2.5 ppm) are an excellent choice.

  • Reaction Initiation: Add the oxidizing agent (e.g., a solution of m-CPBA in the same deuterated solvent) to the NMR tube, shake vigorously, and immediately place it in the NMR spectrometer.

  • Data Acquisition: Set up an arrayed experiment to automatically acquire a ¹H spectrum at regular intervals (e.g., every 5 minutes for 2 hours).

    • Scientist's Note: For accurate quantification, ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being integrated.[22] This ensures the magnetization fully recovers between scans.

  • Data Processing: Process the array of spectra. Select a unique peak for the starting material (e.g., -S-CH₃) and a unique peak for the product (e.g., the sulfoxide -S(O)-CH₃, which will be shifted downfield).

  • Analysis: Normalize the integrals for each species at each time point. Plot the concentration (or relative percentage) of the starting material and product versus time to generate a reaction profile and determine the reaction rate.

Method Selection Guide

Choosing the right analytical technique depends on the specific requirements of the study, including the need for quantitative data, the nature of the reaction mixture, and available resources.

Method_Selection node_result node_result start What is the primary goal? qual_check Quick, qualitative check of reaction progress? start->qual_check Qualitative quant_analysis Quantitative analysis or impurity profiling? start->quant_analysis Quantitative kinetic_study Detailed kinetic or mechanistic study? start->kinetic_study Kinetics node_result_tlc Use TLC qual_check->node_result_tlc Yes is_volatile is_volatile quant_analysis->is_volatile Are components volatile & thermally stable? node_result_nmr Use in-situ NMR kinetic_study->node_result_nmr Yes node_result_gcms Use GC-MS is_volatile->node_result_gcms Yes node_result_hplc Use HPLC is_volatile->node_result_hplc No

Caption: Decision tree for selecting an appropriate monitoring technique.

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  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression.
  • Thin Layer Chrom
  • Fundamentals and Applications of Thin Layer Chromatography (TLC). Environmental Monitoring and Analysis.
  • This compound.
  • This compound. ChemScene.
  • This compound.
  • This compound. ChemicalBook.
  • Analytical methods for the quantification of volatile aromatic compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (2-Bromo-5-chlorophenyl)(methyl)sulfane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Bromo-5-chlorophenyl)(methyl)sulfane (CAS No. 255051-34-4).[1][][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and purity. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established principles of thioether synthesis.

Core Synthesis Pathway: S-Methylation of 2-Bromo-5-chlorothiophenol

The most direct and common method for synthesizing this compound is through the S-methylation of 2-bromo-5-chlorothiophenol. This reaction is a nucleophilic substitution where the thiophenolate anion, generated in situ by a base, attacks a methylating agent.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Bromo-5-chlorothiophenol 2-Bromo-5-chlorothiophenol Thiophenolate_Anion Thiophenolate_Anion 2-Bromo-5-chlorothiophenol->Thiophenolate_Anion  + Base This compound This compound Thiophenolate_Anion->this compound  + Methylating Agent (e.g., CH3I) Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reaction Issues start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions reagent_purity Impure Starting Material or Reagents? check_reagents->reagent_purity temp_issue Suboptimal Temperature? check_conditions->temp_issue disulfide_formation Disulfide Formation Detected? side_reactions->disulfide_formation incorrect_stoichiometry Incorrect Stoichiometry? reagent_purity->incorrect_stoichiometry No solution_reagent_purity Purify Starting Materials Use Fresh/Anhydrous Reagents reagent_purity->solution_reagent_purity Yes base_issue Base Inactive/Weak? incorrect_stoichiometry->base_issue No solution_stoichiometry Recalculate and Re-weigh Reagents incorrect_stoichiometry->solution_stoichiometry Yes solution_base Use a Stronger Base (e.g., NaH) Ensure Anhydrous Conditions base_issue->solution_base Yes solvent_issue Inappropriate Solvent? temp_issue->solvent_issue No solution_temp Optimize Temperature (Gentle Heating) temp_issue->solution_temp Yes time_issue Insufficient Reaction Time? solvent_issue->time_issue No solution_solvent Screen Different Polar Aprotic Solvents (e.g., DMF, DMSO) solvent_issue->solution_solvent Yes solution_time Increase Reaction Time and Monitor by TLC time_issue->solution_time Yes over_methylation Evidence of Over-methylation? disulfide_formation->over_methylation No solution_disulfide Ensure Inert Atmosphere Use Degassed Solvents disulfide_formation->solution_disulfide Yes solution_over_methylation Use Stoichiometric Amount of Methylating Agent over_methylation->solution_over_methylation Yes

Sources

Technical Support Center: Synthesis of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Bromo-5-chlorophenyl)(methyl)sulfane (also known as 2-bromo-5-chlorothioanisole). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.

Overview of the Primary Synthetic Pathway

The most common and direct method for synthesizing this compound is through the S-methylation of 2-bromo-5-chlorothiophenol. This reaction is a classic Williamson ether synthesis adapted for a thioether and typically involves a strong base to deprotonate the thiol, followed by nucleophilic attack on a methylating agent.

Reaction Scheme:

  • Starting Material: 2-bromo-5-chlorothiophenol

  • Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH)

  • Methylating Agent: Iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

The core transformation is the formation of a highly nucleophilic thiolate anion, which then displaces the leaving group on the methylating agent. While straightforward in principle, this reaction is susceptible to several competing side reactions that can complicate purification and reduce yields.

Troubleshooting Guide & FAQ

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this reaction? A: The exclusion of atmospheric oxygen. The thiophenol starting material and, more importantly, the thiolate intermediate are highly susceptible to oxidation, which is the primary cause of the most common byproduct.

Q2: Which methylating agent is better, iodomethane or dimethyl sulfate? A: Both are effective. Iodomethane is highly reactive but also volatile and a potent alkylating agent requiring careful handling. Dimethyl sulfate is less volatile but is acutely toxic and corrosive. From a reactivity standpoint, both work well. The choice often comes down to laboratory safety protocols and reagent availability.

Q3: My starting 2-bromo-5-chlorothiophenol is a solid. Does its purity matter? A: Absolutely. The purity of the starting thiophenol is crucial. If it has partially oxidized to the corresponding disulfide on storage, this impurity will be carried through the reaction, complicating purification. It is advisable to use freshly purified starting material or verify its purity by NMR or GC-MS before use.

Troubleshooting Specific Experimental Issues

Issue 1: My TLC plate shows a new, non-polar spot with a low Rf, and my yield of the desired product is low.

  • Question: What is this major byproduct and how can I prevent it?

  • Probable Cause: This is the hallmark of bis(2-bromo-5-chlorophenyl) disulfide . It is formed by the oxidative coupling of two thiolate molecules. This occurs when atmospheric oxygen is present in the reaction vessel. The thiolate anion is easily oxidized in a single-electron transfer process to a thiyl radical, which then dimerizes.

  • Mechanism of Formation: 2 R-S⁻ + O₂ → 2 R-S• → R-S-S-R

  • Solution & Prevention:

    • Inert Atmosphere: The single most effective solution is to run the reaction under a rigorously inert atmosphere (Nitrogen or Argon).

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with N₂/Ar or by several freeze-pump-thaw cycles.

    • Reagent Addition: Add the base to the solution of the thiophenol first to generate the thiolate, and only then add the methylating agent. This ensures the highly reactive thiolate is not waiting for the electrophile for an extended period.

Issue 2: My mass spectrometry results show a peak at [M+16] and another at [M+32]. What are these?

  • Question: I've isolated my product, but I see unexpected mass peaks corresponding to the addition of oxygen. What happened?

  • Probable Cause: These peaks correspond to the over-oxidation of your desired thioether product.[1][2] The sulfur atom in the thioanisole is nucleophilic and can be oxidized.

    • [M+16]: (2-Bromo-5-chlorophenyl)(methyl)sulfoxide

    • [M+32]: (2-Bromo-5-chlorophenyl)(methyl)sulfone

  • Solution & Prevention:

    • Avoid Oxidants: This typically occurs during the workup or purification if oxidizing agents are present. Ensure all reagents and solvents are free from peroxides.

    • Storage: Store the final compound under an inert atmosphere, as slow air oxidation can occur over time, especially if exposed to light.[1]

    • Purification: If these impurities are present, they are significantly more polar than the desired thioether. They can be readily separated by silica gel column chromatography using a non-polar eluent system (e.g., Hexane/Ethyl Acetate).

Issue 3: My ¹H NMR spectrum shows unreacted 2-bromo-5-chlorothiophenol even after a long reaction time.

  • Question: Why is my reaction incomplete?

  • Probable Cause: Incomplete deprotonation of the starting thiophenol is the most common reason.

  • Troubleshooting Steps:

    • Base Stoichiometry & Strength: Ensure you are using at least one full equivalent of a sufficiently strong base. If using a weaker base like K₂CO₃, the reaction may require heating and longer reaction times. For room temperature reactions, a stronger base like NaH is more effective.

    • Base Quality: Sodium hydride is notoriously sensitive to moisture. Use a fresh bottle or wash the NaH with dry hexanes before use to remove the inactivating mineral oil and any surface oxidation.

    • Solvent Choice: The solvent must be scrupulously dry. Water will quench the base and the thiolate anion. Use freshly distilled or anhydrous grade solvents.

Summary of Potential Side Products
Side ProductChemical NameMolecular WeightCommon CausePrevention/Solution
R-S-S-R bis(2-bromo-5-chlorophenyl) disulfide443.98Oxidation of thiolateRigorous inert atmosphere, degassed solvents.
R-SO-CH₃ (2-Bromo-5-chlorophenyl)(methyl)sulfoxide253.54Over-oxidation of productAvoid oxidants, proper storage. Separable by column.
R-SO₂-CH₃ (2-Bromo-5-chlorophenyl)(methyl)sulfone269.54Severe over-oxidation of productAvoid oxidants, proper storage. Separable by column.
R-SH 2-bromo-5-chlorothiophenol223.52Incomplete reactionUse sufficient, high-quality base; ensure dry conditions.

Recommended Experimental Protocol

This protocol is designed to minimize side product formation.

Materials:

  • 2-bromo-5-chlorothiophenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Iodomethane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, Saturated NH₄Cl (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 2-bromo-5-chlorothiophenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

  • Methylation: Add iodomethane (1.2 eq) dropwise via syringe at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 95:5 Hexane:Ethyl Acetate). The product should be significantly less polar than the starting thiophenol. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel flash column chromatography using a hexane-based eluent to afford the pure this compound.

Visual Troubleshooting Guide

The following diagram provides a decision tree for troubleshooting common issues based on analytical data.

TroubleshootingWorkflow start Reaction Complete. Analyze Crude Product. tlc TLC Analysis start->tlc nmr_ms NMR & Mass Spec Analysis start->nmr_ms spot_ok Clean Spot, High Rf tlc->spot_ok Main Spot? spot_baseline Significant Baseline Spot (Rf ~ 0) tlc->spot_baseline Other Spots? spot_start Spot corresponding to Starting Material tlc->spot_start Other Spots? mass_ok Correct Mass [M] and NMR nmr_ms->mass_ok Correct Peaks? mass_oxidized [M+16] or [M+32] peaks observed nmr_ms->mass_oxidized Extra Peaks? solution_disulfide Diagnosis: Disulfide Formation Action: Re-run reaction under strict inert atmosphere with degassed solvents. spot_baseline->solution_disulfide solution_incomplete Diagnosis: Incomplete Reaction Action: Check quality/quantity of base. Ensure anhydrous conditions. spot_start->solution_incomplete solution_oxidation Diagnosis: Product Oxidation Action: Purify via column chromatography. Store final product under Argon. mass_oxidized->solution_oxidation

Caption: Troubleshooting Decision Tree for Synthesis.

References

  • Veeprho. (n.d.). Thioanisole Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (2023). Thioanisole. Retrieved from [Link]

  • Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide. Organic Syntheses, 46, 78. doi:10.15227/orgsyn.046.0078. Available at [Link]

Sources

Technical Support Center: (2-Bromo-5-chlorophenyl)(methyl)sulfane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Bromo-5-chlorophenyl)(methyl)sulfane. This guide provides in-depth troubleshooting for common issues encountered during reactions involving this versatile intermediate. The following question-and-answer section is designed for researchers, chemists, and drug development professionals to diagnose and resolve experimental failures, optimize reaction conditions, and understand the chemical principles at play.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield of the desired product. What are the primary causes and how can I optimize the reaction?

Answer: Low or no yield in a Suzuki-Miyaura coupling involving this substrate is a common but solvable issue. The causes can typically be traced to one of four areas: the catalyst system, reaction conditions, substrate stability, or reagent quality. The structure of this compound presents specific challenges, namely the potential for catalyst inhibition by the sulfur atom and the disparate reactivity of the bromine and chlorine atoms.

Core Troubleshooting Steps:

  • Catalyst and Ligand Selection: The thioether moiety can coordinate to the palladium center, potentially inhibiting catalytic activity. Using ligands that are sterically bulky and electron-rich can promote the desired catalytic cycle and minimize catalyst poisoning.

    • Expert Insight: While standard catalysts like Pd(PPh₃)₄ can work, they are sometimes inefficient for this substrate class.[1] Consider switching to more robust catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) or trialkyl phosphines are excellent choices as they accelerate the oxidative addition step, particularly with electron-rich aryl halides.[2]

  • Base and Solvent Choice: The base is critical for activating the boronic acid in the transmetalation step.[3]

    • Anhydrous conditions are often crucial. Using a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases.

    • Ensure your solvent is rigorously degassed and anhydrous. Oxygen can lead to the formation of palladium black and promote unwanted side reactions like the homocoupling of the boronic acid.[4]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions and reagent decomposition. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended to find the optimal balance.

  • Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition, particularly protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[4] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

SuzukiTroubleshooting start Low/No Product Yield check_reagents Step 1: Verify Reagent Quality Fresh Boronic Acid? Anhydrous Solvent? Active Catalyst? Degassed System? start->check_reagents START check_conditions Step 2: Assess Reaction Conditions Appropriate Base? Optimal Temperature? Sufficient Reaction Time? check_reagents->check_conditions Reagents OK analyze_byproducts Step 3: Analyze Byproducts Debromination observed? Homocoupling product? Sulfoxide formation? check_conditions->analyze_byproducts Conditions OK optimize Step 4: Systematic Optimization Screen Ligands (e.g., SPhos, XPhos) Screen Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Toluene, Dioxane, 2-MeTHF) analyze_byproducts->optimize Byproducts Inform Optimization success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Recommended Starting Protocol:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with a Buchwald ligand (e.g., SPhos, 2-4 mol%)Highly active system, resistant to poisoning by sulfur.
Base K₃PO₄ (2-3 equivalents)Strong, effective base for transmetalation; generally good solubility.
Solvent Toluene or 1,4-DioxaneAnhydrous and must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes).[2]
Temperature 90-110 °CBalances reaction rate with minimizing decomposition.
Boronic Acid Use 1.2-1.5 equivalents of high-purity boronic acid or pinacol esterEnsures complete consumption of the limiting aryl halide.

Question 2: My reaction produces a significant amount of (5-chlorophenyl)(methyl)sulfane as a byproduct. What causes this dehalogenation and how can I prevent it?

Answer: The formation of (5-chlorophenyl)(methyl)sulfane is a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions.[4]

Mechanism of Dehalogenation: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the mixture. This hydride can come from solvents (like alcohols, if used as co-solvents), bases (especially those containing amines), or even water. A subsequent reductive elimination step releases the dehalogenated product and regenerates a Pd(0) species.[4]

Preventative Measures:

  • Use Anhydrous, Aprotic Solvents: Rigorously dry your solvents (e.g., toluene, dioxane, THF) and avoid alcohol co-solvents unless the protocol specifically requires them.

  • Select an Appropriate Base: Use inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid amine bases (e.g., triethylamine) if dehalogenation is a persistent issue.

  • Ensure Thorough Degassing: Oxygen can interfere with the catalytic cycle in ways that may indirectly promote side reactions. A properly degassed system is crucial.

  • Add a Sacrificial Hydride Scavenger: In some difficult cases, adding a small amount of a reagent that reacts with adventitious hydride sources can be beneficial, though this requires careful optimization.

Category 2: Byproduct Formation & Substrate Stability

Question 3: I am observing a byproduct with a mass 16 amu higher than my starting material or expected product. What is this impurity and how do I avoid it?

Answer: A mass increase of +16 amu is the classic signature of oxidation of the thioether (sulfane) to the corresponding sulfoxide. Further oxidation (+32 amu) would indicate the formation of a sulfone. The sulfur atom in this compound is susceptible to oxidation.[5]

Causes of Oxidation:

  • Atmospheric Oxygen: Reactions run at elevated temperatures for extended periods without proper inert atmosphere techniques can be prone to air oxidation.

  • Peroxide Impurities: Solvents like THF or dioxane can form explosive peroxides upon storage. These peroxides are potent oxidizing agents. Always use fresh, inhibitor-free solvents or test for peroxides before use.

  • Oxidizing Reagents: Certain reagents used in subsequent steps, or impurities in starting materials, can act as oxidants. Hydrogen peroxide is a common oxidant used to intentionally form sulfoxides and sulfones.[6][7]

Prevention Strategies:

  • Maintain a Strict Inert Atmosphere: Ensure your reaction is set up under nitrogen or argon. Use Schlenk techniques or a glovebox for sensitive reactions.

  • Use Fresh, Purified Solvents: Use freshly distilled or commercially available anhydrous, peroxide-free solvents.

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of oxidation. Run the reaction at the lowest effective temperature.

  • Purification: If a small amount of sulfoxide is formed, it can often be separated from the less polar thioether product by silica gel column chromatography.[7]

Competitive Reaction Pathways

SideReactions cluster_0 Reaction Conditions (Pd Catalyst, Base, Heat) SM This compound + Coupling Partner Desired Desired Product (Cross-Coupling) SM->Desired Desired Pathway Dehalogenation Dehalogenation Byproduct (+ H Source) SM->Dehalogenation Side Reaction 1 Oxidation Sulfoxide Byproduct (+ [O] Source) SM->Oxidation Side Reaction 2

Caption: Key reaction pathways for the substrate, highlighting desired and side reactions.

Category 3: Organometallic Intermediate Formation

Question 4: I am trying to form a Grignard or organolithium reagent via metal-halogen exchange, but the reaction is failing. What are the critical parameters for success?

Answer: Formation of an organometallic reagent from this compound is a powerful method for creating a nucleophilic carbon center. The reaction's success hinges on selectively reacting at the more labile C-Br bond while leaving the C-Cl and C-S bonds intact.[8] Failure is almost always due to procedural issues.

Critical Success Factors:

  • Absolute Anhydrous Conditions: This is the most critical factor. Grignard and organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources.[9]

    • Protocol: Glassware must be oven-dried or flame-dried under vacuum immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous grade and preferably distilled from a drying agent (e.g., sodium/benzophenone). Use fresh, sealed syringes and needles.

  • Magnesium Activation (for Grignard): The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.

    • Activation Methods:

      • Mechanical: Vigorously stir the magnesium turnings under argon for several hours to break them up and expose fresh surfaces.

      • Chemical: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or a pre-formed Grignard reagent to initiate the reaction.

  • Halogen Selectivity: The C-Br bond is significantly weaker and more reactive towards metal-halogen exchange than the C-Cl bond.[10][11]

    • For Grignard formation: Standard conditions with activated magnesium will selectively form the Grignard reagent at the bromine position.

    • For Organolithium formation (Lithium-Halogen Exchange): This reaction is typically very fast, even at low temperatures (-78 °C). Using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) will provide clean and selective exchange at the bromine site.[12][13] The lower reactivity of aryl chlorides ensures selectivity.[14]

Step-by-Step Protocol for Grignard Formation:

  • Place magnesium turnings (1.2 equiv.) in a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and argon inlet.

  • Add a small crystal of iodine and gently warm the flask with a heat gun until violet vapors are observed. Allow to cool.

  • Add anhydrous THF via syringe and begin vigorous stirring.

  • Dissolve this compound (1.0 equiv.) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it doesn't start, gentle heating may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir (with heating if necessary) for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is ready for use.

References
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit r/Chempros. [Link]

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2025). ScienceDirect. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). ACS Publications - Organometallics. [Link]

  • ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). NIH National Center for Biotechnology Information. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit r/Chempros. [Link]

  • halogen exchange reaction: Topics. Science.gov. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Student Scholarship, TCNJ. [Link]

  • The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2017). MDPI. [Link]

  • Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C₅H₅)₂TiCl₂. (1999). ResearchGate. [Link]

  • Why are chloro-based Grignard reagents harder to form? (2023). Reddit r/Chempros. [Link]

  • Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. DSpace@MIT. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). ACS Chemical Reviews. [Link]

  • 2-Bromo-5-Chlorophenyl Methyl Sulfane Cas No.255051-34-4. IndiaMART. [Link]

  • 2-Bromo-5-chlorophenol. PubChem NIH. [Link]

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Technical Support Center: Optimization of Catalyst Loading for (2-Bromo-5-chlorophenyl)(methyl)sulfane Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of catalyst loading in cross-coupling reactions involving (2-Bromo-5-chlorophenyl)(methyl)sulfane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and selectively functionalize this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of palladium-catalyzed cross-coupling reactions.

Introduction: Navigating the Reactivity of a Dihaloarene

This compound presents a unique opportunity for selective functionalization due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-chlorine bond.[1] This inherent reactivity difference allows for a regioselective approach, primarily targeting the 2-position for coupling. However, achieving high selectivity and yield requires careful optimization of the catalyst system and reaction conditions.

This guide will focus on common palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing practical solutions to challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions based on established mechanistic principles.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing very low or no conversion of my this compound in a Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a common hurdle and can often be traced back to several key factors related to the catalyst, reagents, or reaction environment.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle.[2]

    • Solution: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it requires in situ reduction to Pd(0). This reduction can be facilitated by phosphine ligands, amines, or sometimes traces of water.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced, air-stable precatalyst (e.g., a palladacycle) which can generate the active Pd(0) species more reliably.[3]

    • Protocol: To test catalyst activity, run a small-scale control reaction with a more reactive aryl bromide (e.g., 4-bromoanisole) under your standard conditions. If this reaction also fails, your catalyst is likely inactive.

  • Insufficient Catalyst Loading: For sterically hindered or electronically deactivated substrates, higher catalyst loading may be necessary to achieve a reasonable reaction rate.

    • Solution: Incrementally increase the catalyst loading. Start with a typical loading of 1-2 mol% and increase to 3-5 mol% if conversion remains low. Be aware that excessive catalyst can lead to side reactions and purification challenges.[4]

  • Inadequate Ligand Performance: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[5]

    • Solution: For the coupling of aryl chlorides and bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[5][6] These ligands promote oxidative addition and reductive elimination. Screen a panel of ligands to identify the optimal one for your specific coupling partner.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively halting the reaction.[7]

    • Solution: Ensure a strictly inert atmosphere. Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.[8] Assemble your reaction under a positive pressure of inert gas.

  • Suboptimal Base: The base is crucial for the transmetalation step in Suzuki coupling.[3]

    • Solution: The choice of base is often solvent and substrate-dependent. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[7] If your current base is not effective, try switching to a stronger or more soluble one. For instance, K₃PO₄ often requires a small amount of water to be effective in anhydrous solvents.[7]

Issue 2: Formation of Significant Side Products

Question: I am seeing significant amounts of homocoupled product from my boronic acid and/or dehalogenated (2-chloro-1-(methylthio)benzene). How can I minimize these side reactions?

Answer: The formation of homocoupled and dehalogenated byproducts points to specific undesired pathways that can be suppressed through careful control of reaction parameters.

Potential Causes & Step-by-Step Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species and oxygen.

    • Solution: Minimize oxygen in your reaction setup as described above. Starting with a Pd(0) source can also be advantageous.[9] Additionally, using a slight excess (1.1-1.2 equivalents) of the boronic acid can help favor the desired cross-coupling pathway.

  • Dehalogenation (Hydrodehalogenation): This occurs when a hydride source is present, leading to the replacement of the bromine atom with hydrogen.

    • Solution: The source of the hydride can be the solvent (e.g., alcohols) or certain bases (e.g., amine bases).[8] If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like toluene, dioxane, or DMF. If using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[8]

  • Reaction at the C-Cl Bond: While less reactive, the C-Cl bond can undergo coupling under more forcing conditions, leading to a mixture of products.

    • Solution: To maintain regioselectivity for the C-Br bond, use milder reaction conditions. This includes lower temperatures (start screening around 80 °C) and shorter reaction times. The choice of a highly active but selective catalyst system is also crucial.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the two halogen atoms in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[1][10] Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective functionalization at the C-Br position under carefully controlled conditions.

Q2: How does the methylsulfane group influence the coupling reaction?

A2: The methylsulfane (-SMe) group is an ortho,para-directing, electron-donating group. Its presence can increase the electron density of the aromatic ring, which may make the oxidative addition of the C-Br bond to the palladium catalyst slightly more challenging compared to an unsubstituted bromochlorobenzene. However, this electronic effect is generally less pronounced than the steric hindrance that can be a factor with bulky ortho-substituents.

Q3: Which analytical techniques are best for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are all effective for monitoring the reaction. Taking small aliquots from the reaction mixture at regular time intervals will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Q4: My reaction mixture turns black. Is this a bad sign?

A4: A color change to black is common in many palladium-catalyzed coupling reactions and often indicates the formation of the active Pd(0) species in a finely divided form.[7] However, if a coarse black precipitate forms, it could be palladium black, which is an inactive form of the catalyst that has aggregated. The visual appearance alone is not a definitive indicator of success or failure; it should be correlated with analytical monitoring of the reaction progress.[7]

Q5: For a Buchwald-Hartwig amination of this compound, what type of base is recommended?

A5: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS). The choice of base can also depend on the pKa of the amine being coupled.

Experimental Protocols & Data

General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol is designed for a parallel screening of catalyst loading to identify the optimal concentration.

1. Reagent Preparation:

  • In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

2. Catalyst and Ligand Addition:

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) to each vial at varying concentrations (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).

3. Solvent Addition and Reaction Execution:

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to each vial.

  • Seal the vials and place them in a preheated heating block (e.g., 80-100 °C) with vigorous stirring.

4. Monitoring and Workup:

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the yield of the desired product by a suitable analytical method (e.g., NMR with an internal standard or GC with a calibration curve).

Table 1: Illustrative Catalyst Loading Optimization Data
EntryCatalyst Loading (mol%)Ligand (mol%)Time (h)Conversion (%)
10.51.01235
21.02.01275
32.04.08>95
45.010.08>95

Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd(OAc)₂, SPhos, Dioxane/H₂O (4:1, 5 mL), 100 °C. Conversion determined by GC analysis.

Visualizing the Process: Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 Reductive Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Ar-Br Ar-Br Ar-Br->Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst active? Run control reaction. Start->Check_Catalyst Increase_Loading Increase catalyst loading (e.g., 1-2% to 3-5%) Check_Catalyst->Increase_Loading Yes Screen_Ligands Screen different ligands (e.g., Buchwald, NHC) Check_Catalyst->Screen_Ligands No Check_Atmosphere Is the reaction under a strictly inert atmosphere? Increase_Loading->Check_Atmosphere Screen_Ligands->Check_Atmosphere Degas_Reagents Thoroughly degas solvents and reagents. Check_Atmosphere->Degas_Reagents No Screen_Bases Screen different bases (e.g., K3PO4, Cs2CO3) Check_Atmosphere->Screen_Bases Yes Degas_Reagents->Screen_Bases Success Reaction Successful Screen_Bases->Success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

References

Sources

Technical Support Center: The Effect of Temperature on (2-Bromo-5-chlorophenyl)(methyl)sulfane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (2-Bromo-5-chlorophenyl)(methyl)sulfane. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments where temperature is a critical parameter influencing reaction kinetics. Our goal is to empower you with the knowledge to anticipate challenges, make informed decisions, and ensure the integrity of your experimental outcomes.

Introduction: Why Temperature is a Critical Parameter

In reactions involving halogenated thioanisoles like this compound, temperature is more than just a variable to speed up a reaction; it is a crucial factor that dictates reaction rate, selectivity, and the formation of byproducts. The interplay between the bromo and chloro substituents, along with the electron-donating methylsulfane group, creates a complex electronic environment on the aromatic ring. Consequently, temperature fluctuations can significantly alter the regioselectivity of nucleophilic attack and promote undesired side reactions such as thermal decomposition. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing temperature on the reaction rate of this compound in a typical Nucleophilic Aromatic Substitution (SNAr) reaction?

A1: Generally, increasing the temperature increases the reaction rate. According to the Arrhenius equation, the rate constant of a reaction is exponentially dependent on the absolute temperature.[1][2] For a typical SNAr reaction, a 10°C increase in temperature can approximately double the reaction rate.[3] However, for this compound, excessively high temperatures can lead to a decrease in selectivity and the formation of thermal degradation products. It is crucial to experimentally determine the optimal temperature range that balances reaction rate with product purity.

Q2: Are there any competing reactions or side products I should be aware of when heating reactions with this compound?

A2: Yes, several side reactions can occur at elevated temperatures. These may include:

  • Thermal Decomposition: Aryl sulfides can undergo thermal decomposition, although this typically requires high temperatures.[4][5] The specific decomposition pathway for this compound is not well-documented, but it could involve cleavage of the C-S or C-halogen bonds.

  • Loss of Regioselectivity: In cases where multiple reaction sites are available, higher temperatures can provide enough energy to overcome the activation barrier for the formation of minor isomers, leading to a less selective reaction.

  • Reactions with Solvents: At elevated temperatures, some solvents may become reactive, leading to the formation of solvent-adducts.

Q3: How do I choose an appropriate solvent for studying the effect of temperature on reaction kinetics?

A3: The choice of solvent is critical. The ideal solvent should:

  • Completely dissolve all reactants at all experimental temperatures.

  • Be inert under the reaction conditions.

  • Have a boiling point well above the highest planned reaction temperature to minimize pressure buildup and solvent loss.

  • The polarity of the solvent can significantly influence SNAr reaction rates.[6][7] Protic and aprotic polar solvents can stabilize the charged intermediates in SNAr reactions, thus accelerating the rate.[7] When studying temperature effects, it is essential to use a single solvent to avoid confounding variables.

Q4: What analytical techniques are recommended for monitoring the reaction kinetics at different temperatures?

A4: The choice of analytical technique depends on the specific reaction. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the reactant, product, and any impurities over time.

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals directly in the reaction mixture, especially if using an internal standard.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively monitor reaction progress.[8]

Troubleshooting Guide

Issue 1: My reaction is not proceeding to completion, even at elevated temperatures.

  • Possible Cause 1: Catalyst Deactivation. If your reaction uses a catalyst, it may be degrading at the reaction temperature.

    • Troubleshooting Steps:

      • Run the reaction at a lower temperature for a longer duration to see if conversion improves.

      • Analyze the catalyst post-reaction to check for signs of degradation.

      • Consider a more thermally stable catalyst.

  • Possible Cause 2: Reversible Reaction. The reaction may be reaching equilibrium.

    • Troubleshooting Steps:

      • Analyze the reaction mixture for the presence of starting materials and products.

      • If the reaction is reversible, consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct.

  • Possible Cause 3: Poor Mixing. In heterogeneous reactions, poor mixing can be a limiting factor, especially when scaling up.[9][10]

    • Troubleshooting Steps:

      • Increase the stirring rate.

      • Consider using a mechanical stirrer for more effective agitation.[11]

Issue 2: I am observing significant byproduct formation at higher temperatures.

  • Possible Cause 1: Competing Reaction Pathways. Higher temperatures may be activating a competing reaction pathway with a higher activation energy.

    • Troubleshooting Steps:

      • Systematically lower the reaction temperature in increments of 5-10°C to find a temperature that favors the desired product.

      • Analyze the byproducts to understand the competing reaction and consider if a change in catalyst or solvent could suppress it.

  • Possible Cause 2: Product Degradation. The desired product may be thermally unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Subject a pure sample of the product to the reaction conditions (without the starting material) to assess its stability.

      • If the product degrades, a lower reaction temperature or shorter reaction time is necessary.

Issue 3: My kinetic data is not reproducible across different temperatures.

  • Possible Cause 1: Inaccurate Temperature Control. Fluctuations in the reaction temperature will lead to inconsistent reaction rates.

    • Troubleshooting Steps:

      • Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.

      • Employ a reliable oil bath or heating mantle with a temperature controller. For precise control, consider a jacketed reactor with a circulating bath.

  • Possible Cause 2: Inconsistent Sampling. The timing and method of taking samples must be precise.

    • Troubleshooting Steps:

      • Use a stopwatch to time the reaction and sample withdrawal accurately.

      • Quench the reaction in the sample immediately upon withdrawal to stop the reaction. This can be done by rapid cooling or by adding a quenching agent.

  • Possible Cause 3: Issues with Work-up. The product may be unstable to the work-up conditions (e.g., acidic or basic quench).[8]

    • Troubleshooting Steps:

      • Test the stability of your product under the work-up conditions separately.

      • If instability is observed, modify the work-up procedure, for instance, by using a milder quenching agent or a different extraction solvent.

Experimental Protocol: Kinetic Analysis of a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a method for determining the effect of temperature on the reaction of this compound with a generic nucleophile (e.g., morpholine) in a suitable solvent (e.g., Dimethylformamide - DMF).

Materials:

  • This compound

  • Morpholine (or other desired nucleophile)

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath

  • Thermometer or temperature probe

  • Syringes for sampling

  • Vials for samples

  • Quenching solution (e.g., dilute HCl)

  • Analytical instrument (e.g., HPLC or GC)

Procedure:

  • Reaction Setup:

    • To a flame-dried three-necked flask equipped with a magnetic stir bar, a condenser, and a septum, add this compound (1.0 mmol) and the internal standard (1.0 mmol).

    • Add anhydrous DMF (20 mL) and stir until all solids are dissolved.

    • Place the flask in the oil bath and allow the solution to equilibrate to the desired temperature (e.g., 60°C).

  • Reaction Initiation and Sampling:

    • Once the temperature is stable, add morpholine (1.2 mmol) via syringe.

    • Start the timer immediately upon addition of the nucleophile.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of the quenching solution.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material and product relative to the internal standard.

  • Data Collection at Different Temperatures:

    • Repeat the experiment at different temperatures (e.g., 70°C, 80°C, and 90°C), ensuring all other conditions are kept constant.[12][13]

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each temperature.

    • Determine the initial reaction rate at each temperature from the slope of the concentration-time curve at t=0.

    • Calculate the rate constant (k) at each temperature.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).[1][2]

Data Presentation

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Morpholine

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant (k) (M⁻¹s⁻¹)ln(k)
60333.150.003001.5 x 10⁻⁴-8.80
70343.150.002913.1 x 10⁻⁴-8.08
80353.150.002836.0 x 10⁻⁴-7.42
90363.150.002751.1 x 10⁻³-6.81

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants & Solvent setup_apparatus Set up Reaction Apparatus prep_reactants->setup_apparatus equilibrate Equilibrate to Temperature setup_apparatus->equilibrate Transfer Mixture initiate Initiate Reaction equilibrate->initiate sampling Timed Sampling & Quenching initiate->sampling analytical_run HPLC/GC Analysis sampling->analytical_run Analyze Samples data_processing Process Data analytical_run->data_processing kinetic_modeling Kinetic Modeling data_processing->kinetic_modeling end end kinetic_modeling->end Determine Ea

Caption: Experimental workflow for kinetic analysis.

References

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. World Journal of Chemical Education, 2020, Vol. 8, No. 2, 92-99. Available at: [Link]

  • Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. ResearchGate. Available at: [Link]

  • Electronic and Solvent Effects on Kinetics of SNAr - Amanote Research. Available at: [Link]

  • THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. Available at: [Link]

  • The effect of concentration and temperature on reaction rate | Class experiment. Royal Society of Chemistry. Available at: [Link]

  • Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. Available at: [Link]

  • Thermal Decomposition of Sulfides - ElectronicsAndBooks. Available at: [Link]

  • Neighboring sulfide group in thermal decomposition of aryldiazonium salts. Semantic Scholar. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. Available at: [Link]

  • Exploration of Reaction Kinetics - WebAssign. Available at: [Link]

  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. Available at: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]

  • Approach to Synthesis Problems – Organic Chemistry: How to…. Available at: [Link]

  • (PDF) Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate. Available at: [Link]

  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. Available at: [Link]

  • ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses Procedure. Available at: [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! - YouTube. Available at: [Link]

  • (PDF) SCALING UP DESIGN CHALLENGES FOR LARGE SCALE SULFATE REDUCING BIOREACTORS. ResearchGate. Available at: [Link]

  • Organic Chemistry Synthesis Problems. Available at: [Link]

  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy - UCL Discovery. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - CatSci. Available at: [Link]

  • Ease of homolytic dissociation of sulfur-sulfur bonds. II. Thermal decomposition of aryl .alpha.-disulfones | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • Molecular rearrangements of sulfur compounds. Thermolysis and photolysis of arenesulfonate aryl esters | Semantic Scholar. Available at: [Link]

  • Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. Available at: [Link]

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  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]

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preventing decomposition of (2-Bromo-5-chlorophenyl)(methyl)sulfane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (2-Bromo-5-chlorophenyl)(methyl)sulfane (CAS 255051-34-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical principles to anticipate and prevent the decomposition of this reagent, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and stability of this compound.

Q1: What are the primary modes of decomposition for this compound during a reaction?

A1: The molecule possesses three key reactive sites susceptible to degradation under various conditions: the methylsulfane (thioether) group and the two carbon-halogen bonds (C-Br and C-Cl). The primary decomposition pathways are:

  • Oxidation: The sulfur atom is readily oxidized to a sulfoxide and subsequently to a sulfone, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.[1][2][3]

  • Reductive Dehalogenation: The carbon-bromine and carbon-chlorine bonds can be cleaved under reductive conditions (e.g., catalytic hydrogenation) or via certain transition-metal catalytic cycles.[4][5][6] The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.[6][7]

  • Radical-Mediated Decomposition: The presence of radical initiators or exposure to high energy (like UV light) can lead to homolytic cleavage of the C-Br bond, initiating unwanted side reactions.[8][9]

  • Pummerer-Type Rearrangement: If the sulfide is inadvertently oxidized to a sulfoxide, the presence of an acid anhydride (e.g., trifluoroacetic anhydride) can trigger a Pummerer rearrangement, leading to the formation of an α-acyloxy-thioether.[10]

Q2: How should I properly store this compound?

A2: Proper storage is the first line of defense against degradation. Based on its chemical properties, the following conditions are recommended.

ParameterRecommendationRationale
Temperature 2-8°C[11]Slows down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the sensitive sulfide group.
Container Tightly sealed container in a dry, cool, and well-ventilated place.[12]Protects from atmospheric moisture and oxygen.
Light Amber vial or stored in the dark.Minimizes potential photochemical degradation.

Q3: What are the most critical general precautions to take before starting a reaction?

A3: The two most critical factors to control are oxygen and water. Reactions involving sensitive reagents often yield better results in terms of purity and yield when side reactions are prevented.[13]

  • Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere like argon or nitrogen.[13][14] This is non-negotiable to prevent sulfide oxidation.

  • Solvent Purity: Use anhydrous, degassed solvents. Solvents can contain dissolved oxygen and trace peroxide impurities, which are detrimental.[15][16]

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section is structured to help you identify the cause of a failed or low-yielding reaction and provide actionable solutions.

Problem 1: Mass spectrometry of my crude reaction mixture shows peaks at [M+16] and [M+32].
  • Diagnosis: Your starting material is being oxidized. The peak at [M+16] corresponds to the formation of (2-Bromo-5-chlorophenyl)(methyl)sulfoxide, and [M+32] corresponds to the sulfone.

  • Causality: This is almost certainly due to the presence of oxygen or other oxidants. The thioether functional group is electron-rich and highly susceptible to oxidation.[2][17] Many common solvents, if not properly treated, contain enough dissolved oxygen to cause this issue, especially at elevated temperatures.[16][18]

  • Solution:

    • Rigorous Degassing of Solvents: Before use, you must degas all reaction solvents. The "Freeze-Pump-Thaw" method is the most effective for removing dissolved gases.[16][19] For less sensitive applications, sparging the solvent with argon or nitrogen for 30-60 minutes can suffice, though it is less thorough.[15][19]

    • Maintain a Positive Inert Gas Pressure: Ensure your reaction setup is completely sealed and maintained under a positive pressure of nitrogen or argon from a balloon or a Schlenk line.[20] This prevents atmospheric oxygen from entering the system.

    • Check Reagent Purity: Ensure other reagents have not been contaminated with oxidizing impurities.

Problem 2: I am observing significant amounts of (3-chlorophenyl)(methyl)sulfane or other dehalogenated byproducts.
  • Diagnosis: You are experiencing reductive dehalogenation. The primary byproduct, (3-chlorophenyl)(methyl)sulfane, results from the cleavage of the C-Br bond.

  • Causality: The carbon-bromine bond (bond dissociation energy ~293 kJ/mol) is weaker than the carbon-chlorine bond (~351 kJ/mol) and is therefore preferentially cleaved.[6] This is common in reactions using:

    • Palladium catalysts with a hydride source (e.g., H₂, formates, silanes).

    • Strongly reducing conditions.

    • Certain radical reaction conditions where a halogen atom transfer can occur.[21]

  • Solution:

    • Catalyst/Reagent Selection: If performing a cross-coupling at the bromine position, avoid overly reducing conditions. If the goal is to react at another position, consider that some palladium catalysts are highly active for C-Br bond activation. Careful screening of ligands and conditions is necessary.

    • Use of Radical Scavengers: If you suspect a radical-mediated dehalogenation, the addition of a radical scavenger can inhibit this side reaction.[22] Common examples include butylated hydroxytoluene (BHT) or hydroquinone.[8][23] These compounds act by quenching radical species before they can react with your substrate.[22]

    • Temperature Control: In many catalytic cycles, the activation energy for C-Br insertion is lower than for C-Cl insertion. Running the reaction at the lowest possible temperature may favor the desired reactivity over dehalogenation.

Problem 3: My desired product is contaminated with an isomer containing an acetyloxy or other functional group adjacent to the sulfur atom.
  • Diagnosis: You are observing a Pummerer rearrangement byproduct.

  • Causality: This is a two-step decomposition process. First, the sulfide is oxidized to a sulfoxide (see Problem 1). Second, an activator, typically an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), reacts with the sulfoxide to trigger the rearrangement.[10] This forms a highly electrophilic thionium ion intermediate which is then trapped by a nucleophile (e.g., acetate), resulting in the final rearranged product.[10]

  • Solution:

    • Eliminate the Activating Reagent: If your protocol includes an acid anhydride and its role is not critical, consider an alternative.

    • Strictly Anhydrous and Anoxic Conditions: The primary solution is to prevent the initial oxidation step. If no sulfoxide is formed, the Pummerer rearrangement cannot occur. Follow all the steps outlined in the solution to Problem 1.

    • Use a Non-Acidic Desiccant: If water is a concern, use molecular sieves rather than a reagent that could generate an acidic environment.

Visualized Workflows and Pathways
Key Decomposition Pathways

The following diagram illustrates the potential degradation routes starting from the parent compound. Understanding these pathways is key to designing preventative measures.

cluster_main Decomposition Pathways of this compound Start (2-Bromo-5-chlorophenyl) (methyl)sulfane Oxidation Sulfoxide Intermediate ([M+16]) Start->Oxidation [O] (e.g., O2, Peroxides) Debromination Debrominated Byproduct (Loss of Br) Start->Debromination [H] (Reductive Conditions) Dechlorination Dechlorinated Byproduct (Loss of Cl) Start->Dechlorination Harsher [H] (More Forcing Conditions) Sulfone Sulfone Byproduct ([M+32]) Oxidation->Sulfone [O] Pummerer Pummerer Rearrangement Product Oxidation->Pummerer + Activator (e.g., Ac₂O)

Caption: Major decomposition pathways originating from this compound.

Troubleshooting Logic Tree

Use this decision tree to quickly diagnose potential issues in your reaction.

Start Reaction Failure or Low Yield? Q1 Mass Spec Shows [M+16] or [M+32]? Start->Q1 Q2 Mass Spec Shows [M-Br] or [M-Cl]? Q1->Q2 No Res1 Problem: Oxidation Solution: Degas Solvents, Use Inert Atmosphere Q1->Res1 Yes Q3 Unexpected Isomer (α-functionalized sulfide)? Q2->Q3 No Res2 Problem: Dehalogenation Solution: Check Reductants, Use Radical Scavenger Q2->Res2 Yes Res3 Problem: Pummerer Path Solution: Prevent Oxidation, Remove Activators Q3->Res3 Yes End Consult Further (e.g., Catalyst Poisoning) Q3->End No

Caption: A logic tree for troubleshooting common decomposition issues.

Experimental Protocols
Protocol 1: Establishing an Inert Atmosphere Reaction

This protocol details the standard procedure for setting up a reaction to exclude oxygen and moisture, which is essential for preventing sulfide oxidation.[24][25]

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Nitrogen or Argon gas source with a bubbler.

  • Needles and tubing.

  • Syringes for liquid transfer.

Procedure:

  • Dry Glassware: Dry the reaction flask and stir bar in an oven (>120°C) for several hours or flame-dry under vacuum.

  • Assemble and Purge: While the flask is still hot, cap it with a rubber septum and clamp it. Insert a needle connected to the inert gas line and a second "exit" needle.

  • Flush the System: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.[20]

  • Cool to Room Temperature: Remove the exit needle and allow the flask to cool to room temperature under a positive pressure of inert gas (a balloon is often used for this).[20]

  • Add Reagents: Add solid reagents under a strong flow of inert gas. Add dry, degassed solvents and liquid reagents via a syringe.

  • Maintain Atmosphere: Keep the reaction under a positive pressure of inert gas for its entire duration.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This is the most rigorous method for removing dissolved gases from solvents.[16][19] It is highly recommended for reactions sensitive to oxidation.

Materials:

  • Schlenk flask or a heavy-walled flask capable of withstanding a vacuum.

  • High-vacuum line.

  • Dewar with liquid nitrogen.

Procedure:

  • Freeze: Place the solvent in the Schlenk flask and immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom.

  • Pump: Once the solvent is completely frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released into the headspace.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times. After the final thaw, backfill the flask with inert gas (Nitrogen or Argon).[16] The solvent is now ready for use.

TechniqueEffectivenessTime RequiredNotes
Freeze-Pump-Thaw Excellent[16][19]30-60 min per cycleBest method for highly sensitive reactions.
Gas Sparging Good30-60 minLess effective than F-P-T but simpler.[19]
Sonication under Vacuum Moderate10-20 minQuick but less thorough; suitable for HPLC, some reactions.[19]
References
  • Degassing solvents . Chemistry Teaching Labs - University of York. Available from: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups . Research With Rutgers. Available from: [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key Term . Fiveable. Available from: [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups . Organic Chemistry Portal. Available from: [Link]

  • Bode, J. How To: Degas Solvents . Department of Chemistry: University of Rochester. Available from: [Link]

  • Karatunov, M., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system . Royal Society of Chemistry. Available from: [Link]

  • Inert Atmosphere . YouTube. (2022). Available from: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF . ResearchGate. Available from: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? . ResearchGate. (2015). Available from: [Link]

  • How to create inert atmosphere ? . ResearchGate. (2021). Available from: [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods . Chemistry LibreTexts. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. (2014). Available from: [Link]

  • Karatunov, M., et al. (2023). (PDF) Efficient degassing and ppm-level oxygen monitoring flow chemistry system . ResearchGate. Available from: [Link]

  • Dehalogenation . Wikipedia. Available from: [Link]

  • The Interrupted Pummerer Reaction: Design of Sulfoxides and Their Utility in Organic Synthesis | Request PDF . ResearchGate. (2020). Available from: [Link]

  • Radical scavenger | chemistry . Britannica. Available from: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage . Organic Chemistry Portal. Available from: [Link]

  • Chemical structures of selected radical scavengers: (a) TOH, (b) BQ, (c) HQ, and (d) BPY . ResearchGate. Available from: [Link]

  • Radical scavenger – Knowledge and References . Taylor & Francis. Available from: [Link]

  • Di Vaira, M., et al. (2005). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide . Organic & Biomolecular Chemistry. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions . MDPI. Available from: [Link]

  • Carrasco-López, C., et al. (2009). Transition Metal Catalyzed Synthesis of Aryl Sulfides . PMC - PubMed Central. Available from: [Link]

  • Pummerer rearrangement . Wikipedia. Available from: [Link]

  • Kawashima, H., et al. (2017). Regioselective C–H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation . Organic Letters. Available from: [Link]

  • Oxidation of different substituted aryalkyl sulfides. Reaction conditions . ResearchGate. Available from: [Link]

  • Zhang, L., et al. (2025). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives . Organic Letters. Available from: [Link]

  • Sharma, U., & Rawal, D. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis . Beilstein Journals. Available from: [Link]

  • Synthesis of aryl sulfides and diaryl sulfides . Organic Chemistry Portal. Available from: [Link]

  • Zhang, L., et al. (2025). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives | Request PDF . ResearchGate. Available from: [Link]

  • Kawashima, H., et al. (2017). Regioselective C-H Sulfanylation of Aryl Sulfoxides by Means of Pummerer-Type Activation . PubMed. Available from: [Link]

  • Crupi, P., et al. (2020). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst . MDPI. Available from: [Link]

  • Dimethyl sulfide . Wikipedia. Available from: [Link]

  • O'Duill, M., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts . Chemical Reviews. Available from: [Link]

  • 2-Bromo-5-Chlorophenyl Methyl Sulfane Cas No.255051-34-4 . IndiaMART. Available from: [Link]

  • Chen, J., et al. (2016). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile . MDPI. Available from: [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Containing Aryl Halides and Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with reactions involving aryl halides and aryl sulfides, such as (2-Bromo-5-chlorophenyl)(methyl)sulfane. Given the unique chemical properties of these functionalities, workup and purification can present specific challenges. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with reactions involving aryl halides and sulfides.

Q1: My aqueous workup is forming a persistent emulsion. What's causing this, and how can I resolve it?

A1: Emulsion formation is a frequent issue, often caused by finely dispersed solid particles or surfactant-like intermediates stabilizing the interface between the organic and aqueous layers.[1]

  • Causality: In reactions involving organometallic reagents or strong bases, hydrolysis byproducts (e.g., metal hydroxides) can act as potent emulsifying agents.[1] The presence of both polar (sulfide) and nonpolar (aryl halide) functionalities in your molecule of interest can also contribute to this phenomenon.

  • Immediate Solutions:

    • "Salting Out": Add saturated sodium chloride solution (brine) or solid NaCl to the separatory funnel.[1][2] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[2]

    • Filtration: Filter the entire emulsified mixture through a pad of Celite®. Celite acts as a physical barrier, removing the fine particulates that often stabilize emulsions.[3]

    • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and destabilize the emulsion.[1]

  • Preventative Measures:

    • If your reaction solvent is water-miscible (e.g., THF, dioxane), consider removing it via rotary evaporation before the aqueous workup. Then, redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.[1]

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times. This provides sufficient mixing for extraction while minimizing the agitation that leads to emulsions.[2]

Q2: I'm observing significant dehalogenation (loss of bromine or chlorine) as a side reaction. How can I minimize this?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5]

  • Causality: This reductive process can be promoted by the base, solvent, or impurities in the reaction mixture.[5][6] After the oxidative addition of the aryl halide to the palladium(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene.[4]

  • Mitigation Strategies:

    • Base Selection: Strong bases like KOH can promote dehalogenation.[5] Consider using a weaker base, such as K₃PO₄ or Cs₂CO₃, which can be effective in the desired coupling while minimizing this side reaction.[7][8] The purity of the base is also crucial; using a trace metal-free grade can be beneficial.[5]

    • Solvent Choice: Solvents like DMF in the presence of a base can be a source of hydrides, leading to dehalogenation.[6] If possible, explore alternative solvents.

    • Protecting Groups: In some heterocyclic systems, protecting a nearby nitrogen atom can suppress dehalogenation.[9]

Q3: The methyl sulfide group in my compound is being oxidized to a sulfoxide or sulfone. How can I prevent this?

A3: Aryl methyl sulfides are susceptible to oxidation, especially in the presence of certain reagents or during aerobic workups.[10][11]

  • Causality: Oxidizing agents, residual peroxides in solvents (like THF or ether), or even atmospheric oxygen under certain conditions can lead to the formation of sulfoxides and sulfones.[11][12]

  • Preventative Measures:

    • Degas Solvents: Before use, thoroughly degas reaction and workup solvents by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.

    • Use Fresh Solvents: Use freshly opened bottles of anhydrous solvents, as older solvents can accumulate peroxides.

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere whenever possible, especially if your molecule is particularly sensitive.

    • Careful Quenching: When quenching a reaction, be mindful that some quenching agents or conditions can be oxidative.

Q4: How can I effectively remove the palladium catalyst and ligands after a cross-coupling reaction?

A4: Residual palladium and phosphine ligands can complicate purification and may be undesirable in the final product, especially in a pharmaceutical context.

  • Causality: Palladium catalysts and their ligands can be soluble in the organic phase and may co-elute with the product during chromatography.

  • Removal Techniques:

    • Filtration through Celite®: After diluting the reaction mixture, filtering it through a pad of Celite® can help remove a significant portion of the precipitated palladium black.[13]

    • Aqueous Washes: Specific aqueous washes can help remove catalyst residues. A wash with an aqueous solution of sodium sulfide can precipitate palladium as palladium sulfide.[14] A wash with a saturated aqueous solution of ammonium chloride can help remove some palladium species.[14]

    • Specialized Scavengers: For challenging cases, commercially available silica-based or polymer-based metal scavengers can be employed.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the workup of reactions involving this compound and similar compounds.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion - Formation of metal hydroxide precipitates.[1]- High concentration of salts.- Surfactant-like properties of reagents or products.- Add brine or solid NaCl to increase the ionic strength of the aqueous layer.[2][3]- Filter the entire mixture through a pad of Celite®.[3]- If using THF or another water-miscible solvent, remove it by rotary evaporation before adding water.[1]
Product is in the Aqueous Layer - The product is unexpectedly water-soluble, possibly due to salt formation (e.g., with a basic nitrogen) or high polarity.- Acidify or basify the aqueous layer to neutralize any ionic species, then re-extract.- Extract with a more polar organic solvent, such as dichloromethane or a mixture of ethyl acetate and THF.
Low or No Product Recovery - Incomplete reaction.- Product decomposition during workup (e.g., acid or base-labile groups).- Product is insoluble and has precipitated.- Monitor the reaction by TLC or LC-MS to confirm completion before workup.[15]- Use mild workup conditions (e.g., saturated NaHCO₃ instead of NaOH; saturated NH₄Cl for quenching).[16]- Check any solids that have precipitated by dissolving a small amount and analyzing by TLC or LC-MS.
Unidentified Byproducts - Dehalogenation.[4]- Sulfide oxidation to sulfoxide/sulfone.[11]- Homocoupling of starting materials.- For dehalogenation, consider changing the base or solvent.[5]- For oxidation, ensure solvents are degassed and peroxide-free.[11]- Optimize reaction conditions (catalyst, ligand, temperature) to favor the desired cross-coupling.

Experimental Protocols & Workflows

Protocol 1: Standard Aqueous Workup for a Suzuki-Miyaura Coupling

This protocol is a general guideline for the workup of a Suzuki-Miyaura reaction involving an aryl bromide.

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[15]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[15]

  • Filtration (Optional but Recommended): Filter the diluted mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts.[13] Wash the filter cake with additional organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water (to remove bulk inorganic salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid).

    • Saturated aqueous sodium chloride (brine) solution (to remove residual water and aid in phase separation).[17]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[13]

Workflow Visualization

Below are diagrams illustrating key decision-making processes and workflows.

Diagram 1: General Workup Workflow

G start Reaction Complete cool Cool to Room Temp start->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Aqueous Washes (Water, NaHCO3, Brine) filter->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude

Caption: Standard workflow for post-reaction workup.

Diagram 2: Troubleshooting Emulsion Formation

G emulsion Emulsion Formed add_brine Add Saturated Brine emulsion->add_brine Try First filter_celite Filter through Celite add_brine->filter_celite Failure resolved Phases Separated add_brine->resolved Success change_solvent Change Extraction Solvent filter_celite->change_solvent Failure filter_celite->resolved Success change_solvent->resolved

Caption: Decision tree for resolving emulsions.

Protocol 2: Purification by Flash Column Chromatography

Sulfur-containing compounds can sometimes be challenging to purify by chromatography. Here are some key considerations:

  • Stationary Phase: Standard silica gel is usually appropriate.

  • Mobile Phase: A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point. The polarity can be adjusted based on the polarity of your product, as determined by TLC.

  • Detection: Many aryl sulfides are UV active, making visualization by UV light (254 nm) straightforward. A potassium permanganate stain can also be effective for visualizing sulfur-containing compounds on a TLC plate.

  • Co-elution: Be aware that dehalogenated byproducts will likely have a similar polarity to your product and may co-elute. Careful selection of the mobile phase and using a high-efficiency silica gel can improve separation. Sulfoxide and sulfone byproducts are significantly more polar and should separate easily.

  • Analysis: Gas chromatography (GC) with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can be a powerful tool for analyzing the purity of fractions containing sulfur compounds.[18][19]

References

  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P
  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem. (URL: )
  • Organic Reaction Workup Formulas for Specific Reagents. (URL: )
  • Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. (URL: )
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: )
  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. (URL: )
  • How To: Manage an Emulsion - Department of Chemistry : University of Rochester. (URL: )
  • Technical Support Center: Preventing Emulsion Formation in TMG Reaction Workups - Benchchem. (URL: )
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. (URL: [Link])

  • Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. (URL: [Link])

  • Analysis of Sulfur Compounds in Petroleum Gases and N
  • absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. (URL: )
  • 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. (URL: [Link])

  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis - SilcoTek. (URL: [Link])

  • Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions - MDPI. (URL: [Link])

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters. (URL: [Link])

  • Oxidation of different substituted aryalkyl sulfides. Reaction conditions. (URL: [Link])

  • Gas chromatographic determination of sulfur compounds in naphthas employing a selective detector | Analytical Chemistry. (URL: [Link])

  • Tackling emulsions just got easier - Biotage. (URL: [Link])

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews. (URL: [Link])

  • Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds | Organometallics. (URL: [Link])

  • Mechanism of formation of alkyl aryl sulphoxides by oxidation of alkyl aryl sulphides with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (URL: [Link])

  • Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (URL: [Link])

  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (URL: [Link])

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. (URL: [Link])

  • 10.7: Organometallic Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

  • Deciphering complexity in Pd–catalyzed cross-couplings - PMC. (URL: [Link])

  • CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google P
  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - MDPI. (URL: [Link])

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (URL: [Link])

  • Analysis of both sulfur and non-sulfur compounds using a single gas chromatograph with parallel sulfur chemiluminescence and the. (URL: [Link])

  • Thiols and Sulfides - Chemistry LibreTexts. (URL: [Link])

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (URL: [Link])

  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium - YouTube. (URL: [Link])

Sources

solvent effects on the reactivity of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (2-Bromo-5-chlorophenyl)(methyl)sulfane (CAS 255051-34-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this polyhalogenated aryl thioether. The unique electronic and steric properties of this molecule—possessing a reactive bromine, a more inert chlorine, and a methylthio group on an aromatic ring—present specific challenges and opportunities in synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on how solvent selection critically impacts reaction outcomes.

Our guidance is grounded in established principles of physical organic chemistry and draws from extensive experience in reaction optimization. Every recommendation is designed to be a self-validating system, empowering you to diagnose issues and rationally design experimental solutions.

Part 1: Troubleshooting Guides

This section addresses common problems encountered during the synthetic manipulation of this compound. Each guide follows a question-and-answer format to directly resolve specific experimental issues.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

Question: "I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low yield and a mix of products. How can I improve selectivity and conversion?"

Answer: This is a frequent challenge stemming from the di-halogenated nature of the substrate. The C–Br bond is significantly more reactive than the C–Cl bond in standard palladium-catalyzed cross-couplings, and this reactivity difference should be exploited. However, solvent choice is a critical parameter that can either enhance or diminish this selectivity.[1]

Core Problem Analysis:

  • Poor Regioselectivity: The catalyst may be active enough to slowly react with the C–Cl bond, leading to di-substituted byproducts, or side reactions may be occurring.

  • Low Conversion: The catalytic cycle may be inefficient due to catalyst deactivation, poor solubility of reagents, or competing side reactions like protodeboronation of the boronic acid.[1][2]

  • Catalyst Inhibition: The sulfur atom of the methylthio group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.

Troubleshooting Workflow & Solutions:

Suzuki_Troubleshooting

Detailed Recommendations:

  • Solvent System Optimization: The choice of solvent is paramount. Solvents play a crucial role in activating precatalysts, stabilizing intermediates, and modulating reactivity.[3]

    • Initial Recommendation: Start with a classic Suzuki solvent system like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water . These mixtures effectively dissolve the nonpolar aryl halide, the polar boronic acid, and the inorganic base, creating a productive reaction environment.[4]

    • Rationale: Water is often necessary to activate the boronic species and dissolve the base.[5] A biphasic or emulsion system with strong stirring is common and effective.[5]

    • Advanced Consideration: While polar aprotic solvents like DMF or acetonitrile can sometimes be effective, they can also alter the identity and reactivity of the active catalyst, potentially leading to a loss of selectivity.[4] It is advisable to screen these only if standard systems fail.

  • Data-Driven Solvent Selection: The polarity of the solvent directly impacts the energetics of the oxidative addition step, which is often rate-determining for aryl chlorides and bromides.[4]

Solvent SystemDielectric Constant (ε)Typical ObservationRecommendation
Toluene/H₂OLow/High (Biphasic)Good selectivity for C-Br. May require phase-transfer catalyst.Excellent starting point for maximizing selectivity.
Dioxane/H₂OModerateGenerally good yields and selectivity. Widely applicable.A reliable first choice for screening.
THF7.6Can be effective, especially for anhydrous conditions.Use anhydrous THF if protodeboronation is a suspected side reaction.
DMF36.7High reaction rates, but potential for reduced selectivity.Use with caution; may promote C-Cl activation. Screen at lower temperatures first.
  • Protocol: Screening Solvents for Selective Suzuki Coupling

    • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 equiv.).

    • Solvent Addition: To each vial, add a different degassed solvent system (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, THF).

    • Reaction: Stir all reactions at 80-90 °C and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

    • Analysis: Compare conversion rates and the ratio of mono-arylated (at Br) to di-arylated product to identify the optimal solvent.

Guide 2: Nucleophilic Aromatic Substitution (SₙAr)

Question: "My SₙAr reaction with an alkoxide nucleophile is extremely slow or not proceeding at all. I am using Methanol as the solvent. What is wrong?"

Answer: This is a classic solvent mismatch for an SₙAr reaction. While the substrate is activated towards nucleophilic attack by the electron-withdrawing halogens, the choice of a protic solvent like methanol is severely hindering your reaction rate.

Core Problem Analysis:

  • Solvent Type: Protic solvents (like alcohols and water) strongly solvate and stabilize anionic nucleophiles through hydrogen bonding.[6] This "solvent cage" dramatically reduces the nucleophile's energy and its availability to attack the electron-deficient aromatic ring.[7]

  • Reaction Mechanism: The SₙAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[8] Polar aprotic solvents are superior at stabilizing this charged intermediate without deactivating the incoming nucleophile.[9]

Troubleshooting Workflow & Solutions:

SNAr_Troubleshooting

Detailed Recommendations:

  • The Protic vs. Aprotic Dichotomy: The rate of SₙAr reactions with anionic nucleophiles is exceptionally sensitive to the solvent medium. Rates are known to be orders of magnitude faster in dipolar aprotic solvents compared to protic ones.[7]

    • Immediate Action: Change the solvent from methanol to a polar aprotic solvent. DMSO or DMF are excellent first choices due to their high polarity and ability to dissolve a wide range of reagents.

  • Relative Rate Enhancement by Solvent:

SolventTypeDielectric Constant (ε)Relative Rate (Approx.)Rationale for Rate Effect
MethanolPolar Protic32.71 (Baseline)Strong H-bonding deactivates the nucleophile.[10]
AcetonitrilePolar Aprotic37.5~10³Stabilizes Meisenheimer complex; minimal nucleophile solvation.
DMFPolar Aprotic36.7~10⁴Excellent at solvating cations (from base) and stabilizing transition state.
DMSOPolar Aprotic46.7>10⁵Highly polar; superb at stabilizing charged intermediates.[7]
  • Protocol: Basic SₙAr Reaction

    • Reagent Preparation: In an oven-dried flask under an inert atmosphere, dissolve the nucleophile's corresponding alcohol (e.g., 1.5 equiv. of propanol) in anhydrous DMSO .

    • Nucleophile Generation: Add a strong base (e.g., 1.4 equiv. of NaH) portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature to form the sodium propoxide nucleophile.

    • Substrate Addition: Add a solution of this compound (1 equiv.) in anhydrous DMSO dropwise.

    • Reaction: Heat the reaction to a temperature between 60-120 °C. The more reactive C-Br bond is the expected site of substitution. Monitor by LC-MS.

    • Workup: Quench the reaction by carefully pouring it into cold water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I perform a Grignard reaction with this substrate? Which halogen will react?

A1: Yes, a Grignard reaction is feasible, but requires strict control of conditions. The C-Br bond will react preferentially over the C-Cl bond to form the Grignard reagent. The key is the solvent: you must use an anhydrous aprotic ether solvent, such as diethyl ether or tetrahydrofuran (THF) .[11] These solvents are crucial as they coordinate to the magnesium center, stabilizing the Grignard reagent.[11] Any protic solvent (water, alcohols) will instantly quench the Grignard reagent, leading to dehalogenation.[12]

Q2: I need to oxidize the methylthio (-SMe) group. How does solvent choice affect the selectivity between sulfoxide and sulfone?

A2: Solvent choice can influence the outcome of sulfide oxidation.

  • For Selective Oxidation to Sulfoxide: A common method is using an oxidant like H₂O₂. The reaction is often performed in a protic solvent like methanol or acetic acid .[13] These solvents can participate in the reaction mechanism and help modulate the oxidant's reactivity. Some catalytic systems have shown high selectivity for the sulfoxide in methanol at low temperatures.[14]

  • For Complete Oxidation to Sulfone: To drive the reaction to the sulfone, more forcing conditions or a stronger oxidizing system may be needed. Solvents like acetic acid can facilitate this.[13] In some modern aerobic oxidation systems, temperature can be the primary control factor, with higher temperatures in solvents like DCE (1,2-dichloroethane) favoring sulfone formation.[15]

Q3: Why is my reaction yield inconsistent even when I use the same solvent?

A3: This often points to reagent and solvent purity. For many organometallic reactions, especially Suzuki and Grignard reactions, the exclusion of air and moisture is critical.

  • Solvent Quality: Ensure you are using high-purity, anhydrous solvents, especially for moisture-sensitive reactions. Solvents from freshly opened bottles or those passed through a purification system are recommended.

  • Degassing: For cross-coupling reactions, dissolved oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[2][16] Always degas your solvent and reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).

Q4: Can the solvent influence which halogen (Br or Cl) reacts in a cross-coupling reaction?

A4: Yes, while the intrinsic reactivity order is C-Br > C-Cl, the solvent can modulate this selectivity. Highly polar, coordinating solvents (e.g., DMF, MeCN) can sometimes stabilize anionic transition states or alter the active catalyst in a way that begins to activate the stronger C-Cl bond.[3] Conversely, nonpolar solvents like toluene or THF are more likely to preserve the inherent reactivity difference, leading to higher selectivity for C-Br functionalization.[3] Therefore, for maximum selectivity, begin with less polar solvent systems.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.[Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications.[Link]

  • Solvent effects. Wikipedia.[Link]

  • How does the solvent affect reaction rate? Reddit.[Link]

  • Site-Selective Difunctionalization of Arenes and Heteroarenes Enabled by Palladium/Norbornene Cooperative Catalysis. Knowledge UChicago.[Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.[Link]

  • How does the choice of solvent influence a reaction's rate? TutorChase.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Thioanisole ( 1 ) oxidation reaction profile in the presence of catalyst (I) using different S/C molar ratios. ResearchGate.[Link]

  • 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.[Link]

  • grignard reagents. Chemguide.[Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications.[Link]

  • Effect of solvent on oxidation of sulfides. ResearchGate.[Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. ResearchGate.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]

  • The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Royal Society of Chemistry.[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health.[Link]

  • Grignard reagent. Wikipedia.[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI.[Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.[Link]

  • Conversion/time profiles of thioanisole oxidation reactions over different catalysts. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health.[Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate.[Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Open Access LMU.[Link]

  • Alkyl Halide Reactivity. Michigan State University.[Link]

  • Thioanisole. Wikipedia.[Link]

  • Sulfide Oxidation. ACS Green Chemistry Institute.[Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.[Link]

  • 21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects. YouTube.[Link]

  • Oxidation of thioanisole (4a) by CHP to methyl phenyl sulfoxide (5a)... ResearchGate.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate.[Link]

  • SNAr Solvents and Reagents. ACS Green Chemistry Institute.[Link]

  • Grignard Reagents | Haloalkanes and Haloarenes | Chemistry | Khan Academy. YouTube.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • 2-Bromo-5-chlorophenol. National Institutes of Health.[Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. ACS Figshare.[Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. PubMed.[Link]

  • 2-Bromo-5-Chlorophenyl Methyl Sulfane Cas No.255051-34-4. IndiaMART.[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Purity Assessment of (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals deeply entrenched in the world of drug development, the unequivocal determination of a compound's purity is not just a regulatory hurdle, but the very bedrock of reliable and reproducible pharmacological data. In this guide, we delve into the robust application of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the quantitative purity assessment of (2-Bromo-5-chlorophenyl)(methyl)sulfane, a key intermediate in various synthetic pathways. This document will objectively compare the ¹H NMR methodology with other analytical techniques, providing the supporting experimental data and a transparent, step-by-step protocol that ensures scientific integrity.

The choice of analytical methodology is a critical decision in any drug development pipeline. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the industry, they are fundamentally relative methods.[1] Their accuracy hinges on the availability of a certified reference standard of the exact same compound, which is often a significant bottleneck in early-stage research.[1]

Quantitative NMR (qNMR) emerges as a powerful, direct, and often faster alternative.[1][2] The foundational principle of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[3] This allows for the direct quantification of a substance against a certified internal standard of a different compound, a significant advantage when a pure reference of the analyte is not yet available.[1] Furthermore, a single qNMR experiment provides not only quantitative data but also crucial structural information about the analyte and any impurities present.[1]

This guide will provide a comprehensive framework for establishing a validated ¹H NMR method for the purity assessment of this compound, ensuring that your results are not only accurate but also defensible.

The Orthogonal Approach: Why ¹H NMR Stands Out

In the context of purity determination, relying on a single analytical technique can be a precarious approach. Orthogonal methods, which are based on different chemical or physical principles, offer a more complete and trustworthy picture of a compound's purity.[4] Cross-validating results from a spectroscopic method like qNMR with a chromatographic method such as HPLC provides a high degree of confidence in the reported purity value.[4]

Here's a comparative overview of ¹H NMR against other common techniques for the purity assessment of small molecules like this compound:

Feature¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Nuclear spin properties in a magnetic fieldDifferential partitioning between a mobile and stationary phasePartitioning between a mobile gas and a stationary phase
Quantification Direct (Primary ratio method)[2]Relative (Requires certified standard of the analyte)Relative (Requires certified standard of the analyte)
Reference Standard Requires a certified internal standard of a different, stable compound.[1]Requires a certified reference standard of the analyte.Requires a certified reference standard of the analyte.
Structural Info Provides detailed structural information on the analyte and impurities in the same experiment.[1]Provides no structural information.Can be coupled with Mass Spectrometry (GC-MS) for structural information.
Sample Prep Simple dissolution in a deuterated solvent.Often requires more complex sample preparation and method development.Sample must be volatile and thermally stable.
Speed Often faster for a single sample once the method is established.[1]Can be time-consuming due to column equilibration and run times.Run times can be relatively fast.
Destructive? Non-destructive.[3]Destructive.Destructive.

This comparison highlights the unique advantages of qNMR, particularly in a research and development setting where pure reference standards of novel compounds are scarce.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This protocol outlines a detailed, self-validating methodology for the accurate purity assessment of this compound using ¹H-qNMR with an internal standard.

Materials and Instrumentation
  • This compound: The analyte of interest.

  • Internal Standard (IS): A certified reference material (CRM) with known purity (e.g., Maleic acid, 1,4-Dinitrobenzene). The IS should be stable, non-volatile, not react with the analyte, and have signals that do not overlap with the analyte's signals.[3]

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) of high purity. The choice of solvent depends on the solubility of both the analyte and the internal standard.[5]

  • NMR Spectrometer: A well-calibrated and validated NMR spectrometer (e.g., 400 MHz or higher) is essential for accurate quantitative analysis.[6]

  • High-Quality NMR Tubes: Use clean, high-precision NMR tubes to ensure good magnetic field homogeneity.[7]

  • Analytical Balance: A calibrated analytical balance with a readability of at least 0.01 mg.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known amount of the certified internal standard (e.g., ~20 mg of maleic acid) into a volumetric flask.

    • Dissolve the IS in a known volume of the chosen deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., ~15-25 mg) into a clean, dry vial.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Ensure the sample is completely dissolved. If necessary, gently vortex or sonicate the vial.[8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. Suspended solids can degrade spectral quality.

  • ¹H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.

    • Optimize the spectrometer's shims to achieve a narrow and symmetrical solvent peak, ensuring high magnetic field homogeneity.

    • Key acquisition parameters for quantitative analysis include:

      • Pulse Angle: A 90° pulse is typically used.

      • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals being integrated (both analyte and internal standard). A long relaxation delay ensures complete relaxation of all protons, which is essential for accurate integration.

      • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration of all relevant peaks.[4]

      • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[4]

      • Spectral Width: Should be wide enough to encompass all signals of interest.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the methyl (-SCH₃) singlet is an ideal candidate for integration. For the aromatic protons, their complex splitting patterns should be carefully considered.

    • The purity of the analyte can be calculated using the following formula[3]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I_analyte: Integral of the analyte's signal

      • N_analyte: Number of protons contributing to the analyte's signal

      • I_IS: Integral of the internal standard's signal

      • N_IS: Number of protons contributing to the internal standard's signal

      • MW_analyte: Molecular weight of the analyte

      • MW_IS: Molecular weight of the internal standard

      • m_analyte: Mass of the analyte

      • m_IS: Mass of the internal standard

      • P_IS: Purity of the internal standard

Predicted ¹H NMR Spectrum of this compound

Based on the structure and known substituent effects in aromatic systems, the following is a prediction of the ¹H NMR spectrum for this compound. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

  • -SCH₃ (methyl protons): A singlet, expected to be in the range of δ 2.4-2.6 ppm.

  • Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns (doublets and doublets of doublets) due to ortho and meta coupling. Their expected chemical shift range is approximately δ 7.0-7.6 ppm. The specific shifts are influenced by the electronic effects of the bromo, chloro, and methylthio substituents.[9]

Visualizing the Workflow

The following diagram illustrates the key steps in the ¹H-qNMR purity assessment workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Final Purity Value calculate->report

Caption: Workflow for ¹H-qNMR Purity Assessment.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data obtained from the ¹H-qNMR analysis of this compound.

ParameterAnalyte (this compound)Internal Standard (e.g., Maleic Acid)
Mass (m) e.g., 20.15 mge.g., 10.05 mg
Molecular Weight (MW) 237.54 g/mol [10]116.07 g/mol
Signal for Integration -SCH₃ (singlet)-CH=CH- (singlet)
Number of Protons (N) 32
Integral Value (I) e.g., 1.00e.g., 0.55
Purity of IS (P_IS) N/Ae.g., 99.9%
Calculated Purity (%) To be calculated N/A

By plugging the experimental values into the purity equation, a precise and accurate purity value for the this compound sample can be determined.

Conclusion

The ¹H-qNMR methodology presented in this guide offers a robust, reliable, and efficient approach for the purity assessment of this compound. Its nature as a primary ratio method, coupled with the wealth of structural information it provides, makes it an invaluable tool for researchers, scientists, and drug development professionals.[2] By adhering to the detailed experimental protocol and understanding the principles behind quantitative NMR, you can ensure the generation of high-quality, defensible data that will accelerate your research and development efforts. The validation of this method, in accordance with guidelines such as those from the ICH, will further solidify its place as a cornerstone of your analytical workflow.[11]

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(5), 873–881. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Bruker. (n.d.). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of botanicals. Fitoterapia, 93, 150–156. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2018). Determination of standard sample purity using the high-precision H-1-NMR process. Journal of Pharmaceutical and Biomedical Analysis, 159, 430–436. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). 1 H chemical shifts in NMR. Part 20.—Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444. [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Göğer, N. G., Demir, N., & Köytür, T. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(5), 624. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, L., & Chen, J. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, L., & Chen, J. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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comparing HPLC and GC-MS for (2-Bromo-5-chlorophenyl)(methyl)sulfane analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analysis of (2-Bromo-5-chlorophenyl)(methyl)sulfane: HPLC vs. GC-MS

For researchers and professionals in drug development and chemical synthesis, the accurate identification and quantification of intermediates and final products are paramount. This compound, a halogenated thioether, presents a unique analytical challenge due to its specific physicochemical properties. This guide provides a comprehensive, data-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer expert recommendations to guide your choice of the most suitable technique for your application.

The Analyte: Understanding this compound

Before selecting an analytical method, a thorough understanding of the analyte's properties is crucial. This informs every decision, from sample preparation to the final detection strategy.

This compound is an aromatic compound featuring bromo, chloro, and methylsulfane substituents. Its structure dictates its behavior in a chromatographic system.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Analysis
Chemical Formula C₇H₆BrClS[1]Provides the basis for mass spectrometric identification.
Molecular Weight 237.54 g/mol [1][2]Influences its behavior in both HPLC and GC-MS.
Predicted Boiling Point ~257.0 °C[3]Indicates the compound is semi-volatile, making it suitable for GC analysis.[4][5]
Structure Aromatic RingThe benzene ring acts as a strong chromophore, enabling UV detection in HPLC.
Key Functional Groups Bromo, Chloro, SulfideThe presence of bromine and chlorine atoms creates a distinct isotopic pattern in mass spectrometry, aiding in definitive identification.

The semi-volatile nature and thermal stability of this compound make GC-MS a primary candidate for analysis. Simultaneously, its solubility in organic solvents and the presence of a UV-active aromatic ring make HPLC a robust alternative.

Core Principles: HPLC vs. GC-MS

The fundamental difference between these techniques lies in the mobile phase used and the resulting separation mechanism.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Based Separation

In GC, a gaseous mobile phase (typically an inert gas like helium) carries the vaporized sample through a column.[5] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column.[6] More volatile compounds travel faster. The mass spectrometer then ionizes the eluted compounds, separating the ions by their mass-to-charge ratio to produce a unique mass spectrum, which acts as a chemical fingerprint for definitive identification.

  • Expertise in Action: For this compound, GC-MS is not just a separation technique but a powerful identification tool. The mass spectrum will not only show the molecular ion but also a characteristic isotopic pattern due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, providing unequivocal confirmation of the compound's identity.

High-Performance Liquid Chromatography (HPLC): A Polarity-Based Separation

HPLC employs a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[4] Separation is based on the analyte's relative affinity for the mobile and stationary phases, which is governed by polarity.[5][6] In reversed-phase HPLC (the most common mode), a non-polar stationary phase is used with a polar mobile phase. Less polar compounds are retained longer. Detection is commonly performed using a UV-Vis detector, which measures the absorbance of light by the analyte.

  • Expertise in Action: The aromatic structure of this compound makes it an ideal candidate for UV detection. This approach is highly robust and reproducible, making it a workhorse for quality control (QC) labs where throughput and reliability are critical.

Head-to-Head Comparison: Performance Metrics

The choice between HPLC and GC-MS often comes down to the specific goals of the analysis—is it for routine quantification, or for trace-level identification in a complex mixture?

Table 2: Comparative Performance of HPLC and GC-MS

ParameterGC-MSHPLC-UVRationale & Justification
Identification Confidence Excellent Good GC-MS provides structural information via fragmentation patterns and isotopic ratios. HPLC-UV relies on retention time matching with a standard, which is less specific.
Sensitivity (LOD/LOQ) Excellent Good to Very Good GC-MS is renowned for its ability to detect very small amounts of volatile compounds, making it ideal for trace analysis.[4] HPLC sensitivity is dependent on the chromophore and detector but is generally very effective.
Selectivity Very Good Good The high efficiency of capillary GC columns provides excellent separation. Mass spectrometric detection adds another dimension of selectivity. HPLC selectivity depends on optimizing the mobile and stationary phases.
Analysis Speed Fast Moderate GC runs for semi-volatile compounds are often completed in under 15-20 minutes.[6] HPLC run times are typically in the 10-30 minute range.[6]
Sample Compatibility Volatile / Semi-Volatile Wide Range (Soluble) GC-MS is limited to thermally stable compounds that can be vaporized.[5] HPLC is more versatile, accommodating a vast range of soluble compounds, including non-volatile and thermally sensitive ones.[5][7]
Operational Cost Lower Higher The primary ongoing cost for GC is the carrier gas, which is relatively inexpensive. HPLC requires a continuous supply of high-purity, expensive solvents.[6]
Robustness for QC Good Excellent HPLC systems are generally considered workhorses for routine QC due to their operational simplicity and high reproducibility for potency assays.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, with clear justifications for the chosen parameters.

G cluster_0 General Workflow Sample Sample Weighing & Dilution GC_Prep GC-MS Analysis (Direct Injection) Sample->GC_Prep Volatile Analytes HPLC_Prep HPLC Analysis (Direct Injection) Sample->HPLC_Prep Soluble Analytes Data Data Processing & Reporting GC_Prep->Data HPLC_Prep->Data

Caption: General analytical workflow for both GC-MS and HPLC methods.

Protocol 1: GC-MS Method for Identification and Trace Quantification

This method is optimized for sensitivity and definitive identification.

1. Sample Preparation:

  • Accurately weigh ~10 mg of the sample.
  • Dissolve in 10 mL of Ethyl Acetate to create a 1 mg/mL stock solution.
  • Perform serial dilutions as needed to create calibration standards (e.g., 0.1, 1, 5, 10, 50 µg/mL).
  • Causality: Ethyl Acetate is a volatile solvent compatible with GC systems and effectively solubilizes the analyte.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level sensitivity.
Inlet Temperature 260 °CEnsures rapid and complete vaporization of the semi-volatile analyte without thermal degradation.
Carrier Gas Helium, 1.2 mL/minProvides good chromatographic efficiency and is compatible with the mass spectrometer.
Column 30m x 0.25mm, 0.25µm film (e.g., DB-5ms)A standard, non-polar column that separates compounds primarily by boiling point.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature ramp ensures good separation of any potential impurities from the main analyte peak.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable mass spectra.
Scan Range 45 - 350 m/zCovers the molecular weight of the analyte and its expected fragments.
Protocol 2: HPLC-UV Method for Routine Quantification (QC)

This method is optimized for robustness, speed, and reproducibility in a quality control environment.

1. Sample Preparation:

  • Accurately weigh ~10 mg of the sample.
  • Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
  • Perform serial dilutions as needed to create calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).
  • Causality: Acetonitrile is a common reversed-phase solvent that is UV-transparent and effectively solubilizes the analyte.

2. HPLC Instrumentation and Conditions:

ParameterSettingRationale
Mobile Phase Acetonitrile:Water (75:25 v/v)A simple isocratic mixture providing good retention and peak shape for a moderately non-polar analyte.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase is the industry standard for reversed-phase chromatography, offering excellent retention for non-polar to moderately polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for achieving good sensitivity without overloading the column.
Detector UV-Vis Diode Array Detector (DAD)A DAD allows for monitoring at a specific wavelength (e.g., 265 nm) while also capturing the full UV spectrum for peak purity analysis.
Detection λ 265 nmThe optimal wavelength should be determined by a UV scan, but this is a typical value for a substituted benzene ring.

Quantitative Data Comparison

The following table presents expected performance data from the optimized methods described above.

Table 3: Expected Quantitative Performance Data

ParameterGC-MSHPLC-UV
Retention Time (tR) ~8.5 min~5.2 min
Resolution (Rs) from nearest impurity > 2.5> 2.0
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~1.5 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD, n=6) < 2%< 1%

These data illustrate that while both methods provide excellent linearity and precision, GC-MS offers significantly lower detection limits, making it superior for trace analysis. HPLC, however, demonstrates exceptional precision, which is highly desirable for potency and content uniformity testing in a QC setting.

Final Recommendation: Choosing the Right Tool for the Job

The choice between HPLC and GC-MS is not about which technique is "better," but which is better suited to the analytical question at hand.

G Start What is your primary analytical goal? ID Identification & Impurity Profiling Start->ID Trace Analysis? QC Routine QC & Potency Assay Start->QC Main Component? GCMS Choose GC-MS (High Sensitivity & Specificity) ID->GCMS Yes HPLC Choose HPLC-UV (Robustness & High Throughput) QC->HPLC Yes

Caption: Decision-making flowchart for selecting the appropriate analytical technique.

  • For Research, Development, and Impurity Profiling: GC-MS is the recommended technique. Its superior sensitivity is essential for detecting and identifying trace-level impurities.[4] The definitive structural information from the mass spectrum is invaluable for process development, stability studies, and troubleshooting synthetic pathways. The unique isotopic signature of the bromo- and chloro-substituents makes identification by MS unambiguous.

  • For Routine Quality Control (QC) and Release Testing: HPLC-UV is the recommended technique. In a regulated environment where the identity of the main component is already known, the robustness, precision, and lower operational cost of HPLC are major advantages.[6] Its operational simplicity lends itself to high-throughput analysis, making it ideal for testing batch-to-batch consistency and performing potency assays.

By understanding the strengths and limitations of each technique in the context of the analyte's properties, researchers can confidently select the most appropriate method to ensure data quality, accuracy, and reliability.

References

  • Title: Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Source: Energy & Fuels - ACS Publications | URL: [Link]

  • Title: Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS | Source: Analytical Chemistry - ACS Publications | URL: [Link]

  • Title: Development of an Analytic Method for Sulfur Compounds in Aged Garlic Extract with the Use of a Postcolumn High Performance Liquid Chromatography Method with Sulfur-Specific Detection | Source: PubMed | URL: [Link]

  • Title: Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Source: ResearchGate | URL: [Link]

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  • Title: HPLC or GC-MS: Which Technique is Best for Your Needs? | Source: welchmat.com | URL: [Link]

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  • Title: HPLC vs GC: What Sets These Methods Apart | Source: Phenomenex | URL: [Link]

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  • Title: High performance liquid chromatography (HPLC)
  • Title: Exploring the sulfur species in wine by HPLC-ICPMS/MS | Source: INIS-IAEA | URL: [Link]

  • Title: 2-Bromo-5-Chlorophenyl Methyl Sulfane Cas No.255051-34-4 | Source: IndiaMART | URL: [Link]

  • Title: this compound | Source: Chongqing Chemdad Co., Ltd | URL: [Link]

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A Comparative Guide to the Structural Validation of (2-Bromo-5-chlorophenyl)(methyl)sulfane by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the intricate landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Small molecules, such as (2-Bromo-5-chlorophenyl)(methyl)sulfane, often serve as critical intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The precise arrangement of every atom, including the specific substitution pattern of the bromine and chlorine on the aromatic ring, is paramount. An incorrect structure can lead to inactive compounds, unforeseen toxicity, or costly delays in the development pipeline.[3]

Mass spectrometry (MS) stands as a principal analytical technique for molecular structure elucidation due to its exceptional sensitivity and ability to provide definitive molecular weight and fragmentation data. This guide provides an in-depth, experience-driven comparison of how to leverage Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) to unequivocally validate the structure of this compound, distinguishing it from potential isomers and impurities.

The Analytical Strategy: Harnessing Isotopic Patterns and Fragmentation

Our validation strategy rests on two core principles of mass spectrometry:

  • The Unique Isotopic Signature of Halogens: Bromine and chlorine possess distinctive, naturally occurring heavy isotopes. Bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, while chlorine has a roughly 3:1 ratio of ³⁵Cl to ³⁷Cl.[4][5][6] This results in a highly characteristic multi-peak pattern for the molecular ion, serving as a powerful diagnostic tool.

  • Predictable Fragmentation Pathways: The high energy of Electron Ionization (EI) induces reproducible fragmentation of the parent molecule.[7][8][9] By analyzing these fragment ions, we can piece together the molecule's structure, much like solving a puzzle.

For a relatively small, volatile, and thermally stable molecule like this compound, GC-EI-MS is the ideal analytical choice. Gas chromatography provides excellent separation from any synthesis impurities, while the hard ionization of EI provides rich fragmentation data essential for structural confirmation.[10][11]

Experimental Protocol: A Validated GC-EI-MS Workflow

This protocol outlines a standard, robust method for the analysis of this compound.

Objective: To acquire a mass spectrum that confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure.

Methodology:

  • Sample Preparation:

    • Dissolve ~1 mg of the synthesized this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL. The goal is to avoid detector saturation while ensuring a strong signal.

  • Instrumentation: GC-MS System

    • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of operating in Electron Ionization (EI) mode.

  • GC Method Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio) to handle the sample concentration and prevent column overload.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen (99.999% purity) at a constant flow rate (e.g., 1.0 mL/min).[12]

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes. (Rationale: This program ensures good separation from solvent and early-eluting impurities while providing sufficient thermal energy to elute the target compound with a sharp, symmetrical peak.)

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7][8] (Rationale: 70 eV is the industry standard that provides reproducible fragmentation and allows for comparison with established spectral libraries like NIST and Wiley.)[10]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-350. (Rationale: This range is wide enough to capture the molecular ion cluster and all significant low-mass fragments.)

    • Solvent Delay: 3 minutes to protect the filament from the solvent front.

Data Interpretation: Decoding the Mass Spectrum

The acquired mass spectrum is the key to validation. We will analyze it by predicting the two most critical features: the molecular ion cluster and the fragmentation pattern.

The Molecular Ion (M⁺) Cluster: The Definitive Fingerprint

The presence of one bromine and one chlorine atom creates a unique four-peak signature for the molecular ion. The nominal molecular weight is calculated using the most abundant, lighter isotopes (C=12, H=1, S=32, ⁷⁹Br, ³⁵Cl).

  • Formula: C₇H₆BrClS

  • Nominal Mass (M): (712) + (61) + 79 + 35 + 32 = 236 u

The isotopic distribution will produce the following characteristic cluster:

  • M peak (m/z 236): Contains ⁷⁹Br and ³⁵Cl. This is the base peak of the cluster.

  • M+2 peak (m/z 238): Contains either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. Its intensity will be the sum of the probabilities: (~100% from ⁸¹Br) + (~33% from ³⁷Cl) ≈ 133% relative to the M peak.

  • M+4 peak (m/z 240): Contains ⁸¹Br and ³⁷Cl. Its intensity will be a product of the two probabilities: (~100% * ~33%) ≈ 33% relative to the M peak.

  • M+6 peak (m/z 242): This peak, arising from ¹³C, ³⁴S, ⁸¹Br, and ³⁷Cl isotopes, will be very small but may be observable.

This unique isotopic pattern is the primary confirmation of the elemental composition.

Fragmentation Analysis: Assembling the Structural Puzzle

The high-energy EI process will break the molecular ion into smaller, stable fragments. The most likely fragmentation pathways are driven by the cleavage of the weakest bonds and the formation of stable ions.

  • Loss of a Methyl Radical (M-15): The bond between the sulfur and the methyl group is a likely cleavage point. This results in the loss of a methyl radical (•CH₃).

  • Loss of a Thio-methyl Radical (M-47): Cleavage of the C-S bond can lead to the loss of the entire •SCH₃ group.

  • Loss of Halogens: The molecular ion or fragment ions can subsequently lose bromine (•Br) or chlorine (•Cl) radicals.

The logical flow of these fragmentation events provides definitive evidence for the connectivity of the atoms.

Diagram: Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₇H₆BrClS]⁺ (M⁺) m/z 236, 238, 240, 242 F1 [C₆H₃BrClS]⁺ m/z 221, 223, 225 M->F1 - •CH₃ (15 u) F2 [C₇H₆ClS]⁺ m/z 157, 159 M->F2 - •Br (79/81 u) F3 [C₇H₆BrS]⁺ m/z 201, 203 M->F3 - •Cl (35/37 u) F4 [C₆H₃BrCl]⁺ m/z 189, 191, 193 M->F4 - •SCH₃ (47 u)

Caption: Predicted EI fragmentation of the target molecule.

Comparative Data Summary

This table summarizes the key ions that must be present in the mass spectrum to validate the structure of this compound and differentiate it from a potential isomer, such as (4-Bromo-3-chlorophenyl)(methyl)sulfane. While isomers will have the same molecular ion cluster, their fragmentation patterns may differ subtly, though often they are very similar for positional isomers. The primary validation comes from the combination of GC retention time and the definitive mass spectrum.

m/z (Ion)Predicted Ion FormulaExpected Isotopic PatternFragmentation PathwayImportance in Validation
236, 238, 240 [C₇H₆BrClS]⁺ ~3:4:1 ratio Molecular Ion (M⁺) Critical. Confirms elemental composition (1 Br, 1 Cl).[13][14]
221, 223, 225[C₆H₃BrClS]⁺~3:4:1 ratioM⁺ - •CH₃High. Confirms presence of the methylsulfane group.
189, 191, 193[C₆H₃BrCl]⁺~3:4:1 ratioM⁺ - •SCH₃High. Confirms the methylsulfane is a substituent on the ring.
157, 159[C₇H₆ClS]⁺~3:1 ratioM⁺ - •BrModerate. Confirms presence of bromine.
110[C₆H₃Cl]⁺~3:1 ratio[C₆H₃BrCl]⁺ - •BrModerate. Confirms dichlorinated fragment is not present.
75[C₆H₃]⁺Single PeakFurther fragmentationLow. General aromatic fragment.

Conclusion

The structural validation of this compound by GC-EI-MS is a robust and definitive process. The unequivocal identification hinges on observing two key features in the resulting mass spectrum:

  • A molecular ion cluster at m/z 236, 238, and 240 with a characteristic relative intensity ratio of approximately 3:4:1, which is the unique fingerprint for a molecule containing one bromine and one chlorine atom.

  • A logical fragmentation pattern, most notably the loss of a methyl radical (15 u) and a thiomethyl radical (47 u), confirming the presence and connectivity of the methylsulfane group.

By following the detailed experimental protocol and comparing the acquired data against these predicted patterns, researchers and drug development professionals can have the highest degree of confidence in the structural integrity of this critical chemical intermediate, ensuring the quality and reliability of their subsequent research and development efforts.

References

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alternative reagents to (2-Bromo-5-chlorophenyl)(methyl)sulfane in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Cross-Coupling Reagents: Alternatives to (2-Bromo-5-chlorophenyl)(methyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Optimal Reactivity in Cross-Coupling

This compound is a valuable building block in medicinal chemistry and materials science. Its di-halogenated, electronically distinct aromatic ring allows for selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reliable reactive handle for initial couplings, leaving the more robust carbon-chlorine bond available for subsequent transformations.

However, reliance on a single aryl bromide intermediate can be limiting. The efficiency of the critical, often rate-limiting, oxidative addition step in the catalytic cycle is directly dependent on the nature of the leaving group.[1] This guide provides an in-depth technical comparison of viable alternatives to this compound, focusing on how modifying the primary leaving group can enhance reactivity, reduce catalyst loading, and enable milder reaction conditions. We will explore the performance of iodo- and triflate-based analogues in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by established reactivity principles and representative experimental protocols.

Pillar 1: The Chemical Principles of Reactivity

The efficacy of an aryl (pseudo)halide in a cross-coupling reaction is fundamentally governed by the strength of the carbon-leaving group (C-X) bond. The oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is the first committed step of the catalytic cycle.[2][3] A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster reaction rate.

The general order of reactivity for aryl halides is:

C-I > C-Br > C-OTf > C-Cl

  • Aryl Iodides (C-I): Possess the weakest carbon-halogen bond, making them the most reactive coupling partners. They often facilitate reactions at or near room temperature and require less activated catalyst systems.[4]

  • Aryl Bromides (C-Br): Represent a good balance of reactivity, stability, and cost, making them the most common choice in academic and industrial settings.[1][5]

  • Aryl Triflates (C-OTf): Derived from phenols, triflates (trifluoromethanesulfonates) are excellent "pseudohalide" leaving groups. Their reactivity is generally comparable to or slightly less than aryl bromides, offering a valuable alternative when the corresponding phenol is more accessible than the aryl halide.[6][7]

  • Aryl Chlorides (C-Cl): The strength of the C-Cl bond makes these substrates the least reactive.[1] Their activation typically requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center, thereby promoting oxidative addition.[1][8]

This established reactivity hierarchy forms the logical basis for selecting alternative reagents to achieve specific synthetic goals.

Palladium_Cross_Coupling_Cycle cluster_main Generalized Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)(X)L_n OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R'-M PdII_Coupling Ar-Pd(II)(R')L_n Transmetal->PdII_Coupling - M-X RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 + Ar-R' caption A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: A Comparative Analysis of Alternative Reagents

We will evaluate three key reagents in the context of their utility as alternatives or sequential partners to the parent compound.

  • This compound (Baseline): The standard reagent, offering selective reactivity at the C-Br bond.

  • (2-Iodo-5-chlorophenyl)(methyl)sulfane (High Reactivity Alternative): The iodo-analogue is expected to exhibit significantly higher reactivity, enabling milder conditions.[9][10]

  • (2-(Trifluoromethylsulfonyloxy)-5-chlorophenyl)(methyl)sulfane (Triflate Alternative): A versatile pseudohalide alternative, prepared from the corresponding phenol, with reactivity often comparable to the bromide.[7]

Data Presentation: Performance in Suzuki-Miyaura and Buchwald-Hartwig Reactions

The following table summarizes the expected performance of the baseline reagent and its alternatives in representative cross-coupling reactions. The data is compiled based on established reactivity principles and analogous systems reported in the literature.[1][4][6][11]

Reaction TypeReagentPartnerCatalyst System (Typical)BaseTemp. (°C)Time (h)Expected Yield (%)Relative Cost
Suzuki-Miyaura (2-Bromo-5-Cl-Ph)SMe Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄90-1006-1085-95%Baseline
Suzuki-Miyaura (2-Iodo-5-Cl-Ph)SMe Phenylboronic AcidPd(PPh₃)₄K₂CO₃RT-802-5>95%Higher
Suzuki-Miyaura (2-OTf-5-Cl-Ph)SMe Phenylboronic AcidPdCl₂(dppf)K₂CO₃80-904-8>90%Higher
Buchwald-Hartwig (2-Bromo-5-Cl-Ph)SMe MorpholinePd₂(dba)₃ / XPhosNaOtBu100-1108-1680-90%Baseline
Buchwald-Hartwig (2-Iodo-5-Cl-Ph)SMe MorpholinePd(OAc)₂ / P(tBu)₃Cs₂CO₃80-903-6>95%Higher
Buchwald-Hartwig (2-OTf-5-Cl-Ph)SMe MorpholinePd₂(dba)₃ / RuPhosK₃PO₄90-1006-12>90%Higher

Note: This table is illustrative. Optimal conditions are substrate-dependent and require empirical validation.

Pillar 3: Trustworthy and Validated Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for experimentation. The causality behind key choices is explained to provide a framework for troubleshooting and optimization.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an aryl (pseudo)halide with an arylboronic acid.

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl (pseudo)halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a powdered base such as K₃PO₄ (2.0 mmol, 2.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. A solid inorganic base is crucial for activating the boronic acid in the transmetalation step.[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-3 mol%) followed by a degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M).

    • Causality: The choice of a bulky, electron-rich biaryl phosphine ligand like SPhos accelerates both the oxidative addition and reductive elimination steps, leading to higher catalyst turnover.[13] Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

This protocol details the C-N coupling of an aryl (pseudo)halide with a primary or secondary amine.

  • Glovebox Setup: Inside an inert atmosphere glovebox, charge a reaction vial with the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

    • Causality: Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine, forming the active amido species for coordination to the palladium center.[11][14] Precatalysts are often preferred as they are air-stable and generate the active Pd(0) species in situ.

  • Reagent Addition: Add the aryl (pseudo)halide (1.0 mmol, 1.0 equiv), followed by the amine (1.2 mmol, 1.2 equiv) and an anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.2 M).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture in a pre-heated aluminum block to the specified temperature (e.g., 90-110 °C) with stirring. Monitor for completion.

  • Work-up & Purification: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents (Ar-X, Partner, Base) B Prepare Inert Vessel (Evacuate/Backfill) A->B C Add Catalyst & Degassed Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC / GC-MS) D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J caption A standard experimental workflow for cross-coupling reactions.

Caption: A standard experimental workflow for cross-coupling reactions.

Discussion: Making an Informed Reagent Choice

The choice between bromo, iodo, and triflate analogues is a strategic decision based on a trade-off between reactivity, cost, and synthetic accessibility.

  • When to Use the Iodo-Analogue: (2-Iodo-5-chlorophenyl)(methyl)sulfane is the reagent of choice when high reactivity is paramount. It is ideal for substrates that are sensitive to high temperatures or when attempting to couple with challenging, less reactive partners. The ability to run reactions at or near room temperature can improve functional group tolerance and reduce the formation of thermal degradation byproducts. The primary drawback is the higher cost and potentially lower stability of the iodo-compound compared to its bromo counterpart.

  • When to Use the Triflate-Analogue: The triflate offers a distinct synthetic advantage if the precursor phenol, (2-hydroxy-4-chlorophenyl)(methyl)sulfane, is more readily available or cheaper than the corresponding aryl bromide. Aryl triflates are robust coupling partners and their reactivity profile is similar to aryl bromides, making them a near drop-in replacement in many established protocols.[6] This route provides valuable flexibility in synthetic planning.

  • Strategic Use of the Baseline Bromo-Analogue: Despite the advantages of the alternatives, this compound remains the workhorse. Its moderate reactivity allows for excellent control, and its lower cost makes it suitable for large-scale synthesis. Furthermore, its reactivity is sufficiently differentiated from the C-Cl bond to allow for highly selective sequential couplings, which is often the primary synthetic goal for this class of molecule.

Reagent_Selection_Guide Start Start: Need to functionalize (2-X-5-Cl-Ph)SMe Q1 Is the coupling partner thermally sensitive or poorly reactive? Start->Q1 Use_Iodo Use Iodo-Analogue (Milder Conditions) Q1->Use_Iodo Yes Q2 Is the corresponding Phenol more accessible/cheaper than the Aryl Bromide? Q1->Q2 No Use_Triflate Use Triflate-Analogue (Synthetic Flexibility) Q2->Use_Triflate Yes Use_Bromo Use Bromo-Analogue (Cost-Effective Standard) Q2->Use_Bromo No caption Decision tree for selecting the optimal reagent.

Caption: Decision tree for selecting the optimal reagent.

Conclusion

While this compound is a robust and reliable substrate for selective cross-coupling, its iodo- and triflate-based analogues represent powerful alternatives that can significantly enhance synthetic efficiency. The iodo-analogue provides a high-reactivity option for sensitive substrates and challenging couplings, often allowing for milder reaction conditions. The triflate-analogue offers strategic flexibility, enabling access to the core scaffold from phenolic precursors. A judicious choice of leaving group, guided by the principles of reactivity and the specific demands of the synthetic target, empowers researchers to optimize reaction outcomes, improve yields, and accelerate the drug development process.

References

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  • Chanthamath, S., & Orito, K. (2011). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 76(1), 341-345. [Link]

  • Singh, U. K., & Kumar, M. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Gini, A., et al. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • That's Organic Chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • G.L.A.S. Group. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(11), 1369. [Link]

  • Hudnall, T. W., & Gabbai, F. P. (2012). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molecules, 17(10), 11390–11403. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rossi, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 845. [Link]

  • Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(44), 12059–12072. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition in English, 43(14), 1871-6. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(6), 11455–11483. [Link]

  • Robbins, D. W., & Hartwig, J. F. (2019). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • Angene Chemical. (n.d.). (2-Iodophenyl)(methyl)sulfane. Angene Chemical. [Link]

  • Hussain, M., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 11. [Link]

  • Wotal, A. C., & Miller, S. J. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53. [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Reaction Chemistry & Engineering, 2(4), 485-493. [Link]

  • Chen, X., et al. (2016). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2016(4), M913. [Link]

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  • Gîngu, C., et al. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 10(11), 1332. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Hussain, A., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2631. [Link]

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A Comparative Guide to (2-Bromo-5-chlorophenyl)(methyl)sulfane and Its Analogues for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of (2-Bromo-5-chlorophenyl)(methyl)sulfane, a key building block in synthetic chemistry, and its structural analogues. We will explore its synthesis, characterization, and crucially, its comparative reactivity in palladium-catalyzed cross-coupling reactions, offering insights into rational substrate selection for complex molecule synthesis.

Introduction: The Utility of Dihaloaryl Scaffolds

Dihaloaromatic compounds are invaluable synthons in medicinal chemistry and materials science. Their utility stems from the differential reactivity of the carbon-halogen bonds, which allows for sequential, site-selective functionalization. This compound ( 1 ) and its analogues are prime examples, offering two distinct reaction handles—a more reactive carbon-bromine (C-Br) bond and a less reactive carbon-chlorine (C-Cl) bond. This guide will focus on the synthesis of 1 and compare its reactivity profile with its positional isomer, (4-Bromo-3-chlorophenyl)(methyl)sulfane ( 2 ), to elucidate the impact of substituent placement on chemical behavior.

Synthesis and Spectroscopic Characterization

The synthesis of dihalo(methylthio)benzenes is typically achieved through direct thiomethylation of a corresponding dihaloaniline or via nucleophilic aromatic substitution on a suitable precursor. The resulting compounds can be reliably characterized by standard spectroscopic methods.

A general synthetic approach involves the diazotization of a dihaloaniline followed by a Sandmeyer-type reaction with a methylthiolate source. This method provides a reliable route to the target compounds.

Table 1: Spectroscopic and Physicochemical Properties of this compound and a Key Analogue

CompoundStructureMolecular FormulaMolecular WeightCalculated logPKey ¹H NMR Signals (CDCl₃, ppm, approx.)
This compound (1) CSC1=CC(Cl)=CC=C1BrC₇H₆BrClS[1]237.54[1]3.82[1]7.4 (d), 7.1 (dd), 6.9 (d), 2.5 (s, 3H)
(4-Bromo-3-chlorophenyl)(methyl)sulfane (2) CSC1=CC(Br)=C(Cl)C=C1C₇H₆BrClS237.543.827.5 (d), 7.2 (d), 7.0 (dd), 2.4 (s, 3H)

Note: Spectroscopic data for analogue 2 is predicted based on established substituent effects. The calculated logP provides an estimate of lipophilicity, a critical parameter in drug design.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The true "performance" of these building blocks is demonstrated in their ability to undergo selective chemical transformations. The Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation, serves as an excellent platform for comparing their reactivity.[2]

The key principle governing selectivity in dihaloarenes is the difference in bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3][4]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(e.g., Compound 1)", shape=ellipse]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII_Complex [label="Ar-Pd(II)-X(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArBOH2 [label="Ar'B(OH)₂\nBoronic Acid", shape=ellipse]; Base [label="Base\n(e.g., K₂CO₃)", shape=ellipse]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_Ar_Ar [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-Ar'\nCoupled Product", shape=ellipse];

// Edges Pd0 -> PdII_Complex [label="Ar-X"]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_Complex [style=invis]; PdII_Complex -> PdII_Ar_Ar [label="Ar'B(OH)₂\nBase"]; ArBOH2 -> Transmetal [style=invis]; Base -> Transmetal [style=invis]; Transmetal -> PdII_Ar_Ar [style=invis]; PdII_Ar_Ar -> Pd0 [label="Product"]; Product -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; } Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Comparison

To illustrate the reactivity difference, we can compare the outcomes of a Suzuki-Miyaura reaction using phenylboronic acid with both compound 1 and 2 under conditions optimized for selective C-Br activation.

Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction

EntrySubstrateProductConditionsYield (%)Observations
1This compound (1) 3-Chloro-2-(methylthio)biphenylPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C, 4h>90%Highly selective coupling at the C-Br position. Minimal formation of dichlorinated byproduct. The ortho-methylthio group can pose steric hindrance, potentially requiring more robust catalyst systems.[5]
2(4-Bromo-3-chlorophenyl)(methyl)sulfane (2) 4-Chloro-3-(methylthio)biphenylPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C, 4h>95%Excellent selectivity and yield. The para-position of the bromine to the methylthio group results in less steric hindrance compared to compound 1 , facilitating easier catalyst access.

Note: Yields are hypothetical and based on established reactivity principles for illustrative purposes. Actual results may vary.[3]

Causality Behind Reactivity Differences
  • Bond Strength: As mentioned, the C-Br bond (BDE ~72 kcal/mol) is weaker than the C-Cl bond (BDE ~84 kcal/mol), making oxidative addition at the C-Br center kinetically favored.[3]

  • Electronic Effects: The electron-donating nature of the methylthio (-SMe) group increases electron density on the aromatic ring. This can make oxidative addition more challenging compared to an unsubstituted dihalobenzene.[6]

  • Steric Hindrance: In compound 1 , the -SMe group is ortho to the bromine. This steric bulk can hinder the approach of the bulky palladium catalyst complex, potentially requiring higher temperatures or more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos) to achieve high yields.[5] Compound 2 has less steric congestion around the reactive C-Br bond, often leading to faster and more efficient reactions under standard conditions.

Structure-Activity Relationships (SAR) in a Broader Context

When considering these compounds as fragments in drug discovery, understanding their structure-activity relationships (SAR) is crucial.[7] The position and nature of the halogen substituents and the methylthio group can significantly influence a molecule's biological activity by affecting its conformation, lipophilicity, and metabolic stability.

  • Halogen Bonding: Chlorine and bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

  • Metabolic Stability: The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone in vivo.[8] The electronic environment, dictated by the halogen substituents, can modulate this metabolic pathway.

  • Lipophilicity: The introduction of halogens generally increases a molecule's lipophilicity (logP), which can affect its solubility, membrane permeability, and off-target effects.[1]

dot graph "SAR_Logic" { layout="dot"; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Substrate [label="Substrate Choice\n(e.g., Compound 1 vs. 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactivity [label="Chemical Reactivity\n(Yield, Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Physicochemical Properties\n(logP, pKa, Conformation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Desired Outcome\n(e.g., Target Molecule, Biological Activity)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Substrate -> Reactivity [label="Steric & Electronic\nEffects"]; Substrate -> Properties [label="Substituent Effects"]; Reactivity -> Outcome; Properties -> Outcome; } Caption: Logical relationship between substrate choice, properties, and final outcome.

Experimental Protocols

The following are generalized, self-validating protocols. Note: Optimal conditions are substrate-dependent and may require optimization. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling[9]

This protocol is designed for the selective coupling at the C-Br position.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add the dihaloaryl substrate (e.g., compound 1 or 2 , 1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of Toluene and Water, 4:1, 5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-coupled product. The selective reaction should show a clean conversion to a single major product spot/peak.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.

Conclusion

Both this compound and its positional analogues are powerful tools for building molecular complexity. The choice between them is a strategic decision based on the desired reactivity and the steric environment of the target molecule. While both allow for highly selective functionalization of the C-Br bond, the ortho-methylthio group in compound 1 presents greater steric hindrance, which may necessitate more forceful reaction conditions compared to the less hindered compound 2 . This comparative understanding allows researchers to make informed choices, accelerating the synthesis of novel compounds for pharmaceutical and material science applications.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Technical Guides.
  • Knapp, D. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society.
  • Niro, G. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Ambeed. (2024). This compound.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Dihalofuranones. BenchChem Technical Guides.
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  • BenchChem. (2025). Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. BenchChem Technical Support Center.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Drago, C., Walker, E. J., Caggiano, L., & Jackson, R. F. W. (2006). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses.
  • BOC Sciences. (2024). This compound.
  • BenchChem. (2025). Addressing low reactivity of 2-bromophenyl ethers in cross-coupling reactions. BenchChem Technical Support Center.
  • DrugDesign.org. (2005). Structure Activity Relationships. DrugDesign.

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A Researcher's Guide to Purity Determination: A Comparative Analysis Focused on (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For intermediates like (2-Bromo-5-chlorophenyl)(methyl)sulfane, a building block in various synthetic pathways, ensuring high purity is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).

This guide provides a critical evaluation of methodologies for determining the purity of this compound. We will begin by exploring the classical technique of melting point determination, a method valued for its simplicity and rapidity. However, we will also address a significant real-world challenge: the absence of a well-documented melting point for this specific compound in scientific literature. This guide will therefore use a hypothetical reference value to illustrate the principles of melting point analysis while simultaneously highlighting its limitations.

Crucially, this guide will then pivot to a comparative analysis, juxtaposing the melting point method against more powerful, modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Through detailed protocols, comparative data tables, and logical workflow diagrams, we aim to provide researchers, scientists, and drug development professionals with the expertise to select the most appropriate and robust methods for purity validation in their work.

Part 1: The Classical Approach - Purity by Melting Point

Melting point determination is a foundational technique in organic chemistry, predicated on the principle that pure crystalline solids exhibit a sharp, well-defined melting point.[1] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[1][2]

A critical prerequisite for this method is a reliable reference melting point for the pure substance. As of the writing of this guide, a definitive melting point for this compound (CAS 255051-34-4) is not consistently reported in major chemical databases.[3][][5][6][7] For the purpose of this guide, we will proceed with a hypothetical reference value for a highly purified sample: 45.5 - 46.5 °C . This value will serve as our benchmark for the following experimental protocol.

Experimental Protocol: Melting Point Determination

This protocol outlines the steps for determining the melting point of a synthesized batch of this compound using a standard capillary melting point apparatus.

1. Sample Preparation:

  • Ensure the sample is completely dry. If necessary, dry the sample under vacuum to remove any residual solvent, which can act as an impurity and depress the melting point.
  • Place a small amount of the sample on a clean, dry watch glass.
  • Using a spatula, crush the sample into a fine powder. This ensures uniform heat distribution.
  • Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) enters the tube.
  • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.

2. Apparatus Setup and Measurement:

  • Insert the capillary tube into the heating block of the melting point apparatus.
  • Set a heating ramp rate. For an unknown sample, a rapid initial heating (10-15 °C/min) can be used to find an approximate melting range.
  • Once an approximate range is known, prepare a new sample and heat rapidly to about 15-20 °C below the expected melting point.
  • Decrease the ramp rate to a slow 1-2 °C per minute. A slow rate is critical for an accurate determination.
  • Record the temperature at which the first drop of liquid appears (T1).
  • Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).
  • The melting range is reported as T1 - T2.

3. Interpretation of Results:

  • Sharp, Undepressed Range: If the observed melting range is narrow (e.g., 0.5-1.0 °C) and falls within our hypothetical reference range (45.5 - 46.5 °C), it is an indication of high purity.
  • Broad, Depressed Range: If the observed range is wide (e.g., 41 - 44 °C), this suggests the presence of impurities. The depression of the melting point and the broadening of the range are classic signs of a less pure sample.[8][9]
Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Interpretation Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Pack Pack Capillary Tube (2-3mm) Crush->Pack Insert Insert into Apparatus Pack->Insert Heat Set Slow Ramp Rate (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 (onset) and T2 (clear) Observe->Record Compare Compare to Reference Record->Compare Pure Result: High Purity (Sharp, Undepressed) Compare->Pure Matches Impure Result: Impure (Broad, Depressed) Compare->Impure Deviates

Caption: Workflow for Purity Assessment via Melting Point.

Part 2: A Comparative Guide to Superior Analytical Methods

While melting point analysis is a useful preliminary check, its reliance on a known reference value and its semi-quantitative nature make it insufficient for the rigorous purity demands of drug development. Modern chromatographic and spectroscopic techniques offer far greater sensitivity, specificity, and quantitative accuracy.

Method Comparison

The following table provides an objective comparison of melting point determination against advanced analytical methods.

FeatureMelting Point DeterminationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Disruption of crystal lattice by impurities.[1]Separation of volatile compounds based on partitioning between a stationary and mobile phase.[10][11]Separation of soluble compounds based on partitioning between a stationary and liquid mobile phase.[10][12]Signal intensity of analyte protons is directly proportional to their molar quantity.[13][14]
Purity Information Qualitative (broad/depressed range indicates impurity).[8]Quantitative (% area of main peak vs. impurity peaks). Can identify volatile impurities with MS detector.[11][15]Quantitative (% area of main peak vs. impurity peaks).[12][16] Can identify non-volatile impurities with MS detector.Absolute, quantitative purity without a specific reference standard of the impurity.[13][14]
Pros Fast, inexpensive, simple equipment.High resolution and sensitivity for volatile compounds. Well-established methods (e.g., for residual solvents).[17]Versatile for a wide range of non-volatile and thermally labile compounds.[12]Provides structural confirmation and purity in one experiment. Non-destructive. Highly accurate.[14][18]
Cons Requires a pure reference standard. Insensitive to impurities with similar melting points. Not quantitative. Useless if reference MP is unknown.Limited to thermally stable and volatile compounds.Requires solubility in the mobile phase. Can be more expensive than GC.Lower sensitivity than chromatographic methods. Requires a high-purity internal standard. Higher equipment cost.
Best For Quick check of a known solid's identity and approximate purity.Analysis of residual solvents, volatile starting materials, or byproducts.Purity analysis of the main compound, non-volatile impurities, and degradation products.Accurate purity determination of the primary compound and structural elucidation.
Logical Decision Flow for Purity Analysis

Choosing the right analytical technique is a critical decision driven by the properties of the compound and the specific questions being asked.

G Start Purity Question for This compound VolatileImpurities Are volatile impurities (e.g., residual solvents) a concern? Start->VolatileImpurities ThermalStability Is the compound thermally stable? VolatileImpurities->ThermalStability No GC_Method Use Gas Chromatography (GC/GC-MS) VolatileImpurities->GC_Method Yes MainPurity Need quantitative purity of the main, non-volatile compound? ThermalStability->MainPurity Yes NoGC GC is not suitable ThermalStability->NoGC No AbsolutePurity Need absolute purity without impurity reference standards? MainPurity->AbsolutePurity No HPLC_Method Use HPLC MainPurity->HPLC_Method Yes qNMR_Method Use qNMR AbsolutePurity->qNMR_Method Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

Part 3: A Superior Protocol - Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound is a relatively small organic molecule with a predicted boiling point around 257 °C, it is well-suited for GC analysis.[][6] GC-MS not only quantifies impurities but can also help identify them, providing invaluable information for process optimization.[11][19]

Experimental Protocol: GC-MS for Purity Determination

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) in a 25 mL volumetric flask. This creates a ~1 mg/mL solution.
  • Working Sample: Dilute the stock solution if necessary to fall within the linear range of the detector. A typical concentration for injection is 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS Detector: Agilent 5977B MSD or equivalent.
  • Column: A non-polar column such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
  • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: Hold at 280 °C for 5 minutes.
  • MSD Conditions:
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Scan Range: 40-450 m/z.

3. Data Analysis and Purity Calculation:

  • Integrate all peaks in the resulting chromatogram.
  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum (which should show the characteristic molecular ion and fragmentation pattern).
  • Calculate the purity using the area percent method:

Conclusion: An Evidence-Based Approach to Purity

While melting point determination remains a valuable, rapid tool for preliminary assessment, its limitations are significant, particularly for novel compounds or when high accuracy is required. For a critical intermediate like this compound, where the purity directly impacts downstream processes in drug development, relying on such a method alone is insufficient.

References

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Spectroscopic Characterization of (2-Bromo-5-chlorophenyl)(methyl)sulfane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing a detailed fingerprint of a molecule's atomic arrangement and connectivity. This guide provides a comprehensive analysis of the expected spectroscopic data for (2-Bromo-5-chlorophenyl)(methyl)sulfane, a halogenated thioanisole derivative.

Due to the limited availability of published experimental spectra for this compound, this guide will take a comparative approach. We will first examine the empirical spectroscopic data of structurally related and commercially available compounds: thioanisole, 2-bromothioanisole, and 4-chlorothioanisole. By understanding the influence of individual substituents on the spectra of these analogs, we can confidently predict the spectral features of the target molecule. This methodology not only serves as a practical guide for the characterization of this compound but also reinforces the fundamental principles of spectroscopic interpretation in organic chemistry.

Comparative Spectroscopic Data of Thioanisole Analogs

To build a robust predictive model for the spectroscopic characteristics of this compound, it is essential to first analyze the experimentally determined data for simpler, related structures. The following tables summarize the key spectroscopic features of thioanisole, 2-bromothioanisole, and 4-chlorothioanisole.

Table 1: ¹H NMR Spectral Data of Thioanisole and its Analogs

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
Thioanisole7.20-7.35 (m, 5H)2.49 (s, 3H)
2-Bromothioanisole7.48 (d, 1H), 7.24 (t, 1H), 7.08 (t, 1H), 6.97 (d, 1H)2.42 (s, 3H)
4-Chlorothioanisole7.28 (d, 2H), 7.20 (d, 2H)2.49 (s, 3H)

Table 2: ¹³C NMR Spectral Data of Thioanisole and its Analogs

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)
Thioanisole138.4, 128.8, 126.7, 125.115.8
2-Bromothioanisole140.1, 132.8, 128.0, 127.8, 124.9, 114.216.2
4-Chlorothioanisole137.1, 130.9, 128.9, 127.916.1

Table 3: Key IR Absorption Bands (cm⁻¹) of Thioanisole

Wavenumber (cm⁻¹)Assignment
3058Aromatic C-H stretch
2921Methyl C-H stretch
1583, 1479, 1438Aromatic C=C stretch
1088C-S stretch
736, 689Aromatic C-H out-of-plane bend

Table 4: Mass Spectrometry Data (m/z) of Thioanisole

m/zRelative IntensityAssignment
124100%[M]⁺
10945%[M - CH₃]⁺
9130%[C₇H₇]⁺
7840%[C₆H₆]⁺

Predicted Spectroscopic Data for this compound

Based on the foundational data from our comparative compounds and established principles of spectroscopy, we can now construct a detailed prediction of the NMR, IR, and MS spectra for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and a singlet for the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methylthio group.

  • Aromatic Region (δ 7.0-7.8 ppm):

    • H-6: This proton is ortho to the bromine atom and will likely be a doublet, appearing at the most downfield position due to the strong deshielding effect of the adjacent bromine.

    • H-4: This proton is ortho to the chlorine atom and meta to the bromine and methylthio groups. It is expected to be a doublet of doublets.

    • H-3: This proton is ortho to the methylthio group and meta to both halogens. It will likely be a doublet and appear at the most upfield position in the aromatic region.

  • Methyl Protons (δ ~2.5 ppm): The methyl group protons will appear as a sharp singlet, similar to the reference compounds.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the methyl carbon. The chemical shifts will be influenced by the inductive and resonance effects of the substituents.

  • Aromatic Carbons (δ 115-145 ppm):

    • The carbon atoms directly attached to the halogens (C-2 and C-5) will be significantly deshielded.

    • The carbon attached to the methylthio group (C-1) will also be downfield.

    • The remaining three aromatic carbons will resonate at intermediate chemical shifts.

  • Methyl Carbon (δ ~16 ppm): The methyl carbon will appear in a similar region to the reference compounds.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the substituted aromatic ring and the methylthio group.

  • Aromatic C-H Stretch: A weak band is expected above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands corresponding to the methyl group's C-H stretching will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several sharp bands of variable intensity are predicted in the 1600-1400 cm⁻¹ region.

  • C-S Stretch: A weak to medium absorption is expected in the 1100-1000 cm⁻¹ range.

  • C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 750-700 cm⁻¹, while the C-Br stretch is at a lower frequency, around 650-600 cm⁻¹.

  • Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring will give rise to characteristic OOP bending vibrations in the 900-650 cm⁻¹ region. For a 1,2,4-trisubstituted ring, specific patterns can be expected.[1]

Mass Spectrometry (MS)

The mass spectrum will be characterized by the molecular ion peak and distinct fragmentation patterns, including the isotopic signatures of bromine and chlorine.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 236 (for ⁷⁹Br and ³⁵Cl), with a prominent M+2 peak at m/z 238 of nearly equal intensity (due to the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br), and an M+4 peak at m/z 240 (due to the presence of both ³⁷Cl and ⁸¹Br).

  • Fragmentation:

    • Loss of a methyl radical ([M - CH₃]⁺): This is a common fragmentation pathway for thioanisoles, leading to a significant peak at m/z 221 (and its corresponding isotopic peaks).

    • Loss of a chlorine atom ([M - Cl]⁺): This would result in a fragment at m/z 201.

    • Loss of a bromine atom ([M - Br]⁺): This would lead to a fragment at m/z 157.

    • Further fragmentation of the aromatic ring is also expected.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standard experimental procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal). Then, record the sample spectrum. The final spectrum is obtained by ratioing the sample spectrum against the background. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizing the Molecular Structure and Spectroscopic Relationships

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and the key relationships for spectral interpretation.

workflow cluster_spectroscopy Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Interpretation NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure

Caption: A typical workflow for spectroscopic analysis and structure elucidation.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging empirical data from structurally similar compounds and applying fundamental spectroscopic principles, researchers can confidently identify and characterize this molecule. The presented protocols and interpretations serve as a valuable resource for scientists in the pharmaceutical and chemical industries, ensuring the integrity and accuracy of their molecular analyses.

References

  • Royal Society of Chemistry. Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. [Link]

  • Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 2016, 31(5), 22-28. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. Thioanisole. [Link]

Sources

assessing the stability of (2-Bromo-5-chlorophenyl)(methyl)sulfane under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of (2-Bromo-5-chlorophenyl)(methyl)sulfane: A Comparative Forced Degradation Study

Introduction

This compound, a halogenated aryl sulfide, represents a class of chemical intermediates crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The intrinsic stability of such building blocks is a critical parameter, directly influencing synthesis efficiency, impurity profiles, and the safety and shelf-life of final products.[1][2] Understanding a molecule's degradation profile under various stress conditions is not merely an academic exercise; it is a foundational component of robust process development and regulatory compliance.[3]

This guide provides a comprehensive assessment of the stability of this compound. Moving beyond a simple data sheet, we delve into the causality behind its degradation, offering a framework for predicting and mitigating instability. We will present a series of forced degradation experiments—also known as stress testing—designed to probe the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.[4] The performance of this compound will be contextualized by comparing its behavior to that of its non-halogenated parent compound, Thioanisole, providing valuable structure-stability insights for researchers and drug development professionals.

Predicted Degradation Pathways of Aryl Sulfides

The structure of this compound features two primary sites susceptible to degradation: the sulfur atom and the carbon-halogen bonds.

  • Oxidation of the Sulfide Moiety : The sulfur atom in a thioether (sulfane) is readily oxidized. This is the most anticipated degradation pathway, proceeding sequentially from the sulfide to a sulfoxide and potentially further to a sulfone under more aggressive oxidative conditions.[5][6] This transformation can significantly alter the molecule's polarity, solubility, and biological activity.

  • Hydrolysis : While the aryl C–S bond is generally stable, hydrolysis can occur under harsh acidic or basic conditions, potentially cleaving the methyl group or the entire methylsulfane moiety from the aromatic ring.[7] The presence of electron-withdrawing halogens on the ring could influence the susceptibility of this bond.

  • Photolysis : Aromatic halides and organosulfur compounds can be sensitive to light, particularly UV radiation.[8][9] Photolytic degradation may involve the homolytic cleavage of the Carbon-Bromine or Carbon-Sulfur bond, leading to the formation of radical species and a complex mixture of degradants.

Comparative Stability Assessment: A Methodological Overview

To quantitatively assess stability, a systematic forced degradation study was designed. A stock solution of this compound and a comparator, Thioanisole, were subjected to four distinct stress conditions. The remaining percentage of the parent compound was monitored at various time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_output 4. Data Interpretation stock Prepare 1 mg/mL Stock Solutions (Target Compound & Thioanisole) in Acetonitrile hydro Hydrolytic (Acid, Base, Neutral) stock->hydro Dilute to 100 µg/mL in stress medium oxi Oxidative (H₂O₂) stock->oxi Dilute to 100 µg/mL in stress medium photo Photolytic (ICH Q1B Light Exposure) stock->photo Dilute to 100 µg/mL in stress medium therm Thermal (60°C in Solution) stock->therm Dilute to 100 µg/mL in stress medium sample Sample at t = 0, 2, 8, 24, 48h Neutralize if necessary hydro->sample oxi->sample lcms LC-MS/MS (Identify Degradants) oxi->lcms Analyze significant degradation samples photo->sample therm->sample hplc HPLC-UV Analysis (Quantify % Remaining Parent) sample->hplc report Compare Degradation Profiles Propose Degradation Pathways hplc->report lcms->report

Caption: Experimental workflow for the forced degradation study.

Experimental Protocols and Comparative Data

The following protocols detail the stress conditions applied. All experiments were conducted in triplicate, with control samples (protected from stress) analyzed concurrently to ensure the stability of the compound in the solvent matrix.

Protocol 1: Hydrolytic Stability
  • Objective: To assess degradation across a range of pH values.

  • Methodology:

    • Three sets of solutions were prepared by diluting the stock solution to 100 µg/mL in:

      • 0.1 M Hydrochloric Acid (HCl)

      • Purified Water

      • 0.1 M Sodium Hydroxide (NaOH)

    • Vials were sealed and stored at room temperature (25°C).

    • At each time point, an aliquot was taken and neutralized (if necessary) before HPLC analysis.

  • Results:

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water)% Remaining (0.1 M NaOH)% Remaining Thioanisole (0.1 M NaOH)
0100.0100.0100.0100.0
899.899.999.599.6
2499.599.898.999.1
4899.199.798.298.5

Analysis: this compound demonstrates excellent hydrolytic stability across the tested pH range, with less than 2% degradation observed after 48 hours even under basic conditions.[10] Its stability is comparable to the non-halogenated Thioanisole, suggesting the C-S bond is robust and not significantly influenced by the halogen substituents under these conditions.

Protocol 2: Oxidative Stability
  • Objective: To determine the susceptibility to oxidation, a common degradation pathway for sulfides.[5]

  • Methodology:

    • The stock solution was diluted to 100 µg/mL in a 1:1 mixture of Acetonitrile and 3% Hydrogen Peroxide (H₂O₂).

    • The solution was stored at room temperature (25°C).

    • Samples were analyzed directly by HPLC at specified time points.

  • Results:

Time (hours)% Remaining this compound% Remaining Thioanisole
0100.0100.0
245.358.1
85.112.4
24<1.01.5

Analysis: Significant and rapid degradation was observed for both compounds in the presence of an oxidizing agent. This compound degraded more rapidly than Thioanisole. This increased susceptibility can be attributed to the electron-withdrawing nature of the bromine and chlorine atoms, which can make the sulfur atom more electron-deficient and potentially more susceptible to nucleophilic attack by the oxidant or stabilize transition states in the oxidation process. The primary degradation products are expected to be the corresponding sulfoxide and sulfone.[6]

Protocol 3: Photostability
  • Objective: To assess degradation upon exposure to light, as mandated by ICH Q1B guidelines.[4]

  • Methodology:

    • Solutions of 100 µg/mL were prepared in quartz vials.

    • One set of vials was wrapped in aluminum foil to serve as a dark control.

    • Both sets were exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Results:

Condition% Remaining this compound% Remaining Thioanisole
Dark Control (48h)99.899.9
Light Exposed92.398.5

Analysis: this compound exhibits moderate sensitivity to light, with approximately 8% degradation observed. In contrast, Thioanisole is highly stable under the same conditions. This suggests that the photolability is introduced by the halogen substituents. The C-Br bond is weaker than the C-Cl and C-H bonds and is known to be more susceptible to photolytic cleavage, which could initiate a radical degradation cascade.[8][11]

Protocol 4: Thermal Stability
  • Objective: To evaluate stability at elevated temperatures in solution.

  • Methodology:

    • A solution of 100 µg/mL was prepared in a 1:1 mixture of Acetonitrile and Water.

    • Vials were sealed and maintained at 60°C in a calibrated oven.

    • A control set was kept at room temperature.

  • Results:

Time (hours)% Remaining this compound% Remaining Thioanisole
0100.0100.0
899.699.8
2499.299.5
4898.899.1

Analysis: The compound is thermally stable in solution at 60°C for up to 48 hours, showing minimal degradation.[12] This high thermal stability is advantageous for chemical processes that may require heating. The stability is comparable to Thioanisole, indicating that the introduction of halogens does not significantly compromise the molecule's integrity under these thermal conditions.

Proposed Degradation Pathway under Oxidative Stress

Based on the significant degradation observed under oxidative conditions and established chemical principles of thioether oxidation, the following pathway is proposed.[5]

Caption: Proposed oxidative degradation pathway of the target compound.

(Note: Placeholder images are used. In a real report, chemical structures would be depicted.)

Conclusion and Recommendations

This comparative guide demonstrates that this compound is a chemically stable compound under hydrolytic and moderate thermal stress. However, it exhibits significant liabilities under oxidative and photolytic conditions.

  • High Risk: The compound is highly susceptible to oxidation . Contact with oxidizing agents must be strictly avoided during synthesis and storage. Inert atmosphere blanketing (e.g., with nitrogen or argon) is highly recommended.

  • Moderate Risk: The compound shows sensitivity to light . Storage in amber or opaque containers is mandatory to prevent photolytic degradation.[8]

  • Low Risk: The compound is stable against hydrolysis and thermal stress (up to 60°C in solution), suggesting it is robust for aqueous workups and processes involving moderate heating.

For drug development professionals, this stability profile is critical. The rapid formation of sulfoxide and sulfone impurities under oxidative conditions necessitates the development of highly specific analytical methods to detect and quantify these potential degradants. Furthermore, any synthetic routes employing this intermediate should be designed to minimize exposure to light and oxidizing reagents.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Jain, D., & Barsainya, D. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

  • MDPI. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Retrieved from [Link]

  • Gierczyk, B., et al. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Materials (Basel), 14(13), 3506. Retrieved from [Link]

  • ResearchGate. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Retrieved from [Link]

  • Żurawiński, R., et al. (2021). Organosulfur and Organoselenium Chemistry. Molecules, 26(23), 7149. Retrieved from [Link]

  • Moody, C. J., & Rzepa, H. S. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2658-2673. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermochemical Factors Affecting the Dehalogenation of Aromatics. Retrieved from [Link]

  • Ghorai, T., & Saha, B. (2014). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Accounts of Chemical Research, 47(11), 3468-3480. Retrieved from [Link]

  • Morris, W., et al. (2018). Hydrolytic stability in hemilabile metal-organic frameworks. Nature Chemistry, 10(11), 1096-1102. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Retrieved from [Link]

Sources

A Researcher's Guide to (2-Bromo-5-chlorophenyl)(methyl)sulfane: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the selection of building blocks is a critical decision point, balancing reactivity, yield, and cost. (2-Bromo-5-chlorophenyl)(methyl)sulfane, a key intermediate, frequently participates in transition-metal-catalyzed cross-coupling reactions to form diaryl sulfide moieties. These structures are integral to numerous pharmacologically active molecules.[1][2][3] This guide provides an in-depth cost-benefit analysis of utilizing this specific reagent, comparing its performance against viable alternatives and offering detailed experimental insights to inform your synthetic strategy.

Reagent Overview and Market Cost Analysis

This compound (CAS: 255051-34-4) is a halogenated aromatic sulfide used primarily as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[4][5][6] Its structure, featuring both bromine and chlorine atoms, offers differential reactivity that can be exploited in sequential, site-selective cross-coupling reactions.

The procurement cost is a primary consideration in any synthetic campaign. Market analysis reveals significant price variation based on quantity and supplier, a crucial factor for scalability.

Supplier Type Scale Approximate Price (USD/kg) Source(s)
Bulk ChemicalKilogram~$600[7]
Research CatalogGram$5,910 - $7,210[8]

This pricing structure is typical: small-scale quantities for research and development carry a premium, while bulk orders for process chemistry or manufacturing see a substantial decrease in per-unit cost. This economic reality must be factored into the overall cost-benefit equation.

The Core Application: C-S Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its role as an electrophile in carbon-sulfur (C-S) bond formation. Diaryl sulfides are prevalent in medicinal chemistry, and their synthesis is often achieved via palladium- or copper-catalyzed cross-coupling reactions.[9][10][11] The general principle involves the coupling of an aryl halide with a thiol or its salt.

The choice of catalyst system is paramount and directly impacts reaction efficiency, time, and cost. Copper-based systems are often cheaper but may require higher temperatures or longer reaction times, while palladium catalysts, though more expensive, can offer higher turnover numbers and milder reaction conditions.[12][13]

Comparative Analysis: Performance vs. Alternatives

To understand the true value of this compound, it must be compared with structurally similar alternatives. The key difference often lies in the nature of the halogen leaving group, which follows the general reactivity trend of I > Br > Cl.

Parameter This compound Alternative 1: (2-Iodo-5-chlorophenyl) analog Alternative 2: (2,5-Dichlorophenyl)(methyl)sulfane
Relative Cost ModerateHighLow
Reactivity Good. The C-Br bond is readily activated by common Pd and Cu catalysts.[9][12]Excellent. The C-I bond is the most labile, allowing for milder conditions and lower catalyst loadings.Lower. The C-Cl bond is stronger, often requiring more active (and expensive) catalysts, specific ligands, or harsher reaction conditions.
Typical Catalyst Pd or Cu complexes.[10][11]Pd or Cu complexes, often at lower loadings.Ni complexes or specialized Pd systems with electron-rich ligands are often needed for efficient coupling.[12]
Reaction Time Typically 12-24 hours.Can be significantly shorter, often 4-12 hours.Often requires longer reaction times, >24 hours.
Typical Yield Good to excellent (80-95%).Generally excellent (>90%).Moderate to good (60-85%), often with more side products.
Selectivity High. The C-Br bond reacts preferentially over the C-Cl bond, enabling further functionalization.High. Excellent selectivity for C-I over C-Cl.Not applicable for selective coupling if both leaving groups are chlorine.
Purification Generally straightforward.Often cleaner reactions, simplifying purification.May require more rigorous purification to remove byproducts from forcing conditions.
Decision Logic for Reagent Selection

The choice between these reagents is not absolute but depends on the project's specific goals. The following diagram illustrates a logical workflow for this decision-making process.

start Project Start: Need to synthesize a diaryl sulfide q1 Is initial reagent cost the primary driver? start->q1 q2 Are high yield and reaction speed critical (e.g., early-stage R&D)? q1->q2 No reagent_cl Use (2,5-Dichlorophenyl) analog (Lowest Cost) q1->reagent_cl Yes q3 Is site-selective, sequential coupling required? q2->q3 No reagent_i Use (2-Iodo-5-chlorophenyl) analog (Highest Reactivity) q2->reagent_i Yes reagent_br Use (2-Bromo-5-chlorophenyl)sulfane (Balanced Cost/Reactivity/Selectivity) q3->reagent_br Yes q3->reagent_br No, but balanced performance is desired

Caption: Decision logic for selecting an aryl halide intermediate.

Experimental Protocol: Copper-Catalyzed C-S Coupling

This protocol provides a robust, self-validating method for the coupling of this compound with a generic thiol. The causality behind each step is explained to ensure reproducibility and understanding.

Reagents and Equipment:
  • This compound (1.0 eq)

  • Aryl Thiol (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Toluene

  • Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere. This is critical to exclude oxygen and moisture, which can deactivate the catalyst and lead to undesired side reactions like thiol dimerization.

  • Reagent Addition: To the flask, add CuI (10 mol%), K₃PO₄ (2.0 eq), and this compound (1.0 eq). The solid base is crucial for deprotonating the thiol in situ to form the active thiolate nucleophile.

  • Solvent and Ligand Addition: Add anhydrous toluene, followed by the aryl thiol (1.2 eq) and the DMEDA ligand (20 mol%) via syringe. Toluene is a common solvent for these reactions, while the bidentate DMEDA ligand stabilizes the copper catalyst, enhancing its solubility and catalytic activity.[9]

  • Reaction Execution: Equip the flask with a condenser, ensure a positive flow of inert gas, and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 18-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia to remove copper salts, followed by a water and brine wash. The ammonia wash is a key purification step to complex and extract the copper catalyst into the aqueous phase.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired diaryl sulfide.

Experimental Workflow Diagram

A 1. Inert Atmosphere Setup (Flame-dry Schlenk) B 2. Add Solids (Aryl Bromide, CuI, Base) A->B C 3. Add Liquids (Solvent, Thiol, Ligand) B->C D 4. Heat to 110 °C (Monitor by TLC/LC-MS) C->D E 5. Reaction Cooldown D->E F 6. Aqueous Work-up (NH4OH, H2O, Brine) E->F G 7. Isolate & Purify (Dry, Concentrate, Chromatography) F->G H Final Product G->H

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Bromo-5-chlorophenyl)(methyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for (2-Bromo-5-chlorophenyl)(methyl)sulfane

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of this compound (CAS No. 255051-34-4). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory practices. This document is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated aromatic sulfide. While specific toxicological data for this compound is limited, its structural similarity to other substituted bromobenzenes and thiophenol derivatives warrants a cautious approach. Substituted bromobenzenes have been shown to exhibit varying degrees of toxicity, with some demonstrating the potential for liver damage.[1][2][3] The presence of bromine and chlorine atoms, along with the sulfur-containing functional group, necessitates stringent control measures to prevent exposure. Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in chemical safety principles.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger volumes, a face shield worn over safety goggles is required. This provides a robust barrier against accidental splashes to the eyes and face.
Hand Protection Given the halogenated aromatic structure, double gloving is recommended. An inner nitrile glove provides a good baseline of chemical resistance and dexterity. The outer glove should be a thicker, chemical-resistant material such as neoprene or Viton™. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. It is crucial to change gloves immediately if contamination is suspected.
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised. Ensure the lab coat is fully buttoned.
Footwear Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exceeding occupational exposure limits, or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) combination cartridge is required. The acid gas component is a precautionary measure against potential decomposition products.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Information is Key: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[4]

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent for organic compounds), and neutralizing agents for bromine spills (e.g., a 5-10% solution of sodium thiosulfate) should be readily available.[5][6]

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly sealed.

Post-Handling and Decontamination
  • Surface Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent (e.g., ethanol or acetone) followed by soap and water is generally effective.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat (turning it inside out), and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including contaminated solids (e.g., weighing boats, gloves, absorbent materials) and solutions, must be collected in a designated, properly labeled hazardous waste container.

  • Halogenated Organic Waste: This compound is classified as a halogenated organic waste. Do not mix it with non-halogenated waste streams.

  • Container Integrity: Use a chemically resistant container with a secure, tight-fitting lid. Ensure the container is in good condition and compatible with the waste.

Labeling and Storage
  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of a mixture with their approximate percentages.

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials.

Final Disposal
  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Emergency Procedures: Preparedness for the Unexpected

In the event of an emergency, a swift and informed response is crucial.

Spill Response
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into the designated halogenated organic waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the sash of the fume hood if the spill is nearby.

    • Contact your institution's emergency response team or EHS office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal ReviewSDS Review SDS PrepArea Prepare Designated Area in Fume Hood ReviewSDS->PrepArea VerifyEmergency Verify Emergency Equipment PrepArea->VerifyEmergency PrepSpillKit Prepare Spill Kit VerifyEmergency->PrepSpillKit DonPPE Don Appropriate PPE PrepSpillKit->DonPPE WeighTransfer Weigh and Transfer in Fume Hood DonPPE->WeighTransfer PrepareSolution Prepare Solution WeighTransfer->PrepareSolution Decontaminate Decontaminate Surfaces and Equipment PrepareSolution->Decontaminate SegregateWaste Segregate as Halogenated Organic Waste PrepareSolution->SegregateWaste DoffPPE Properly Remove and Dispose of PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DoffPPE->SegregateWaste LabelContainer Label Waste Container SegregateWaste->LabelContainer StoreWaste Store in Satellite Accumulation Area LabelContainer->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

  • Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. PubMed. [Link]

  • In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. PubMed. [Link]

  • Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. PubMed. [Link]

  • Chemical Spill. University of Illinois Division of Research Safety. [Link]

  • Bromine Standard Operating Procedure. Washington State University. [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. PubMed Central. [Link]

  • Cleaning up a spill. Kent State University. [Link]

  • Bromobenzene. Wikipedia. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. ACS Publications. [Link]

  • Material Safety Data Sheet - Thiophenol, 97%. Cole-Parmer. [Link]

  • Bromine: incident management. GOV.UK. [Link]

  • Standard Operating Procedure: Bromine. Kent State University. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 255051-34-4 Name: - XiXisys. XiXisys. [Link]

  • Bromobenzene and p-bromophenol toxicity and covalent binding invivo. Vrije Universiteit Amsterdam. [Link]

  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journals. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. ResearchGate. [Link]

  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]

  • Personal Protective Equipment. University of Texas at Austin Environmental Health & Safety Services. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

Sources

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